Technical Documentation Center

7-Ethoxy-4H-benzo[1,4]thiazin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Ethoxy-4H-benzo[1,4]thiazin-3-one
  • CAS: 71387-69-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Ethoxy-4H-benzothiazin-3-one: Synthesis, History, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Ethoxy-4H-benzothiazin-3-one, a member of the pharmacologically significant 1,4-benzothiazine class of heterocyclic compounds. Designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Ethoxy-4H-benzothiazin-3-one, a member of the pharmacologically significant 1,4-benzothiazine class of heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the historical context of the benzothiazine scaffold, detailed synthetic methodologies for 7-ethoxy substituted analogues, and an exploration of the biological activities that underscore its therapeutic potential.

Introduction: The 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, formed by the fusion of a benzene ring with a 1,4-thiazine ring. This structural framework has garnered significant attention due to its presence in a variety of biologically active compounds. The non-planar, folded geometry of the 1,4-benzothiazine ring system, with a characteristic fold along the sulfur-nitrogen axis, is believed to be a key determinant of its interaction with biological targets. This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The exploration of substituted benzothiazinones continues to be an active area of research, aimed at discovering novel therapeutic agents with improved efficacy and safety profiles.

Discovery and Historical Context

While a singular "discovery" paper for 7-Ethoxy-4H-benzothiazin-3-one is not prominent in the historical literature, its emergence is best understood within the broader context of the exploration of the 1,4-benzothiazin-3-one scaffold. The foundational methods for synthesizing this core structure were established through the condensation of 2-aminothiophenols with α-haloacyl halides or related synthons.

The strategic placement of an ethoxy group at the 7-position of the benzothiazine ring is a deliberate chemical modification aimed at modulating the compound's physicochemical and pharmacological properties. Alkoxy groups, such as the ethoxy group, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific biological targets. The synthesis of various 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones has been a subject of research, with a focus on exploring their potential as therapeutic agents, particularly for neurological disorders.[1]

Synthetic Methodologies and Mechanistic Insights

The synthesis of 7-ethoxy substituted 1,4-benzothiazine derivatives generally follows established routes for the broader benzothiazine class, with the key starting material being a suitably substituted 2-aminothiophenol. Below are detailed protocols for the synthesis of closely related analogues, which provide a blueprint for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one.

Synthesis of 7-Ethoxy-3-methyl-4H-1,4-benzothiazines via Condensation with β-Diketones

A prevalent method for the synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines involves the condensation of 5-ethoxy-2-aminobenzethiol with β-diketones in a solvent such as dimethyl sulfoxide (DMSO).[2] This reaction proceeds through an initial condensation to form an enaminoketone intermediate, which then undergoes oxidative cyclization to yield the final benzothiazine product.

Experimental Protocol:

  • Preparation of 5-ethoxy-2-aminobenzethiol: This precursor is typically synthesized from the corresponding substituted aniline through a multi-step process, often involving diazotization followed by introduction of a thiol group.

  • Condensation and Cyclization:

    • In a round-bottom flask, dissolve 5-ethoxy-2-aminobenzethiol (1 mmol) in a minimal amount of DMSO.

    • Add the desired β-diketone (e.g., acetylacetone for the 3-methyl derivative) (1.1 mmol) to the solution.

    • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-ethoxy-3-methyl-4H-1,4-benzothiazine.

Causality of Experimental Choices:

  • DMSO as Solvent: DMSO serves not only as a high-boiling polar aprotic solvent to facilitate the reaction but also as a mild oxidizing agent to promote the cyclization of the enaminoketone intermediate.

  • β-Diketone: The choice of β-diketone determines the substituent at the 3-position of the final product. Acetylacetone, for instance, provides the 3-methyl substituent.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_process Reaction cluster_end Product 5-ethoxy-2-aminobenzethiol 5-ethoxy-2-aminobenzethiol Condensation Condensation 5-ethoxy-2-aminobenzethiol->Condensation DMSO beta-diketone beta-diketone beta-diketone->Condensation Oxidative_Cyclization Oxidative_Cyclization Condensation->Oxidative_Cyclization Heat 7-ethoxy-3-methyl-4H-1,4-benzothiazine 7-ethoxy-3-methyl-4H-1,4-benzothiazine Oxidative_Cyclization->7-ethoxy-3-methyl-4H-1,4-benzothiazine G Start 5-ethoxy-2-aminobenzethiol + Hydrazine Hydrate + DMF MW1 Microwave Irradiation (30s) Start->MW1 Add_Ketoester Add Ethyl Acetoacetate MW1->Add_Ketoester MW2 Intermittent Microwave Irradiation (3 min) Add_Ketoester->MW2 Workup Cooling, Precipitation, Filtration, Crystallization MW2->Workup Product 7-Ethoxy-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine Workup->Product

Caption: Microwave-assisted synthesis workflow.

Physicochemical Properties

The physicochemical properties of 7-Ethoxy-4H-benzothiazin-3-one are crucial for its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂SPubChem [3]
Molecular Weight 209.27 g/mol PubChem [3]
IUPAC Name 7-ethoxy-4H-1,4-benzothiazin-3-onePubChem [3]
CAS Number 71387-69-4PubChem [3]

Biological Activities and Therapeutic Potential

While specific biological data for 7-Ethoxy-4H-benzothiazin-3-one is limited in publicly available literature, the broader class of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones has shown promising pharmacological activities, particularly as anticonvulsant agents. [1]

Anticonvulsant Activity

A study investigating a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones revealed their potential as anticonvulsants. The activity of these compounds was evaluated using the maximal electroshock (MES) test in mice. Notably, the nature of the alkoxy group at the 7-position was found to influence the anticonvulsant potency. For instance, the 7-(hexyloxy) derivative was identified as a particularly promising candidate with a good safety profile. [1]This suggests that the 7-ethoxy derivative would also be a viable candidate for investigation in this therapeutic area.

Other Potential Applications

The 1,4-benzothiazine scaffold is associated with a wide range of other biological activities, suggesting that 7-Ethoxy-4H-benzothiazin-3-one could be a valuable starting point for the development of new drugs in other therapeutic areas as well. These include:

  • Anticancer Activity: Various substituted 1,4-benzothiazines have demonstrated cytotoxic effects against different cancer cell lines. [4][5]* Anti-inflammatory Activity: The benzothiazine nucleus is a component of compounds with reported anti-inflammatory properties.

  • Acetylcholinesterase Inhibition: Certain benzothiazinone derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. [6][7]* Antitubercular Activity: The benzothiazinone scaffold is a key feature of potent antitubercular agents. [8][9] Signaling Pathway Implication (Hypothetical):

Given the reported anticonvulsant activity of 7-alkoxy-benzothiazinones, a potential mechanism of action could involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

G Compound 7-Ethoxy-4H-benzothiazin-3-one Target Putative CNS Target (e.g., Ion Channel) Compound->Target Modulation Modulation of Neuronal Excitability Target->Modulation Effect Anticonvulsant Effect Modulation->Effect

Sources

Exploratory

Physicochemical properties of "7-Ethoxy-4H-benzothiazin-3-one"

An In-Depth Technical Guide to the Physicochemical Properties of 7-Ethoxy-4H-benzothiazin-3-one Executive Summary 7-Ethoxy-4H-benzothiazin-3-one is a heterocyclic molecule belonging to the 1,4-benzothiazine class. This s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Ethoxy-4H-benzothiazin-3-one

Executive Summary

7-Ethoxy-4H-benzothiazin-3-one is a heterocyclic molecule belonging to the 1,4-benzothiazine class. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry communities due to its presence in a wide range of biologically active compounds, including those with anticonvulsant, anticancer, and anti-infective properties.[1][2][3] A thorough understanding of the physicochemical properties of specific analogs like the 7-ethoxy derivative is fundamental for its development, enabling predictions of its pharmacokinetic and pharmacodynamic behavior.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the molecular identity, core physicochemical profile, and the critical experimental protocols required for its unambiguous characterization. By synthesizing computed data with established analytical methodologies, this document provides a self-validating framework for assessing the identity, purity, and key properties of 7-Ethoxy-4H-benzothiazin-3-one, thereby supporting its progression in research and development pipelines.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This includes its chemical formula, weight, and universally recognized identifiers that ensure unambiguous communication in research and regulatory contexts.

Chemical Identifiers

The key identifiers for 7-Ethoxy-4H-benzothiazin-3-one are summarized in the table below. This information is primarily sourced from comprehensive chemical databases.

IdentifierValueSource
IUPAC Name 7-ethoxy-4H-1,4-benzothiazin-3-one[4]
CAS Number 71387-69-4[4][5]
Molecular Formula C₁₀H₁₁NO₂S[4][5]
Molecular Weight 209.27 g/mol [4]
PubChem CID 768468[4][5]
Canonical SMILES CCOC1=CC2=C(C=C1)NC(=O)CS2[4]
InChIKey UYUUNYNVHRTORT-UHFFFAOYSA-N[4]
Structural Representation

The molecule consists of a benzene ring fused to a 1,4-thiazine ring, which features a ketone at position 3 and a secondary amine at position 4. An ethoxy group is substituted at position 7 of the bicyclic system.

Chemical structure of 7-Ethoxy-4H-benzothiazin-3-oneFigure 1. 2D Chemical Structure of 7-Ethoxy-4H-benzothiazin-3-one.

Core Physicochemical Profile

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, permeability, metabolic stability, and ultimately, its potential as a therapeutic agent. The data presented here are computationally predicted and serve as a valuable baseline for experimental verification.

Summary of Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
XLogP3 1.8[4]
Topological Polar Surface Area (TPSA) 63.6 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
Melting Point Not availableExperimental determination is required to confirm purity and physical state at room temperature. The related 7-methoxy analog has a melting point of 183-187 °C.
Boiling Point Not availableHigh molecular weight and polarity suggest decomposition before boiling at atmospheric pressure.
Solubility Not availableExperimental determination in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO, Ethanol) is critical for formulation and assay development.
Interpretation for Drug Development

Based on the computed properties, 7-Ethoxy-4H-benzothiazin-3-one exhibits a promising "drug-like" profile. It aligns well with established guidelines such as Lipinski's Rule of Five, which are used to assess the potential for a compound to be an orally active drug. The balanced lipophilicity (XLogP3 of 1.8) and polarity (TPSA of 63.6 Ų) suggest that the molecule has a good probability of being absorbed following oral administration. However, these are predictions; experimental validation is essential.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, a newly synthesized or procured batch of 7-Ethoxy-4H-benzothiazin-3-one must be rigorously characterized. The following workflow and protocols describe a self-validating system where multiple independent analytical techniques are used to confirm the compound's identity and purity.

Workflow for Structural Verification and Purity Assessment

The following diagram illustrates a logical workflow. The concordance of data from all these techniques provides high confidence in the final assessment of the material.

G cluster_start Starting Material cluster_analysis Analytical Characterization cluster_validation Data Integration & Validation Synthesized Synthesized Batch of 7-Ethoxy-4H-benzothiazin-3-one NMR NMR Spectroscopy (¹H, ¹³C) Provides structural backbone and connectivity. Synthesized->NMR MS Mass Spectrometry (HRMS) Confirms molecular weight and formula. Synthesized->MS IR IR Spectroscopy Identifies key functional groups. Synthesized->IR MP Melting Point Assesses purity and physical state. Synthesized->MP Validation Cross-Validation of All Data NMR->Validation MS->Validation IR->Validation MP->Validation Verified Confirmed Structure, Purity (>95%), and Properties Validation->Verified

Caption: Workflow for comprehensive characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework and confirm the molecular structure.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, the methylene group of the thiazine ring, the ethoxy group (a quartet and a triplet), and the N-H proton.

    • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environment (aromatic, carbonyl, aliphatic).

  • Trustworthiness: The combination of ¹H and ¹³C NMR provides a detailed "fingerprint" of the molecule. The observed chemical shifts, coupling constants, and integration values must be fully consistent with the proposed structure for validation.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and molecular weight with high precision.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Analysis: Introduce the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Data Interpretation: The instrument will measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺). The experimentally measured mass should match the theoretical exact mass of C₁₀H₁₁NO₂S (209.0510) within a very small tolerance (typically < 5 ppm).

  • Trustworthiness: HRMS provides definitive confirmation of the molecular formula, which is a critical and non-negotiable validation checkpoint.

Protocol 3: Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Spectral Acquisition: Scan the sample over the range of approximately 4000-400 cm⁻¹.

    • Data Interpretation: Look for characteristic absorption bands:

      • N-H stretch: A moderate peak around 3200-3400 cm⁻¹.

      • C-H stretch (aromatic/aliphatic): Peaks around 2850-3100 cm⁻¹.

      • C=O stretch (amide): A strong, sharp peak around 1650-1680 cm⁻¹.

      • C-O-C stretch (ether): Peaks in the 1050-1250 cm⁻¹ region.

  • Trustworthiness: IR spectroscopy serves as a rapid and reliable method to confirm the presence of the expected functional groups, corroborating the structural information from NMR.

Protocol 4: Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is a key indicator of purity.

  • Methodology:

    • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

    • Instrumentation: Use a calibrated digital melting point apparatus. Pack a small amount of the sample into a capillary tube.

    • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

  • Trustworthiness: A pure crystalline compound will have a sharp melting range (typically < 2 °C). A broad or depressed melting range suggests the presence of impurities.

Biological Context and Therapeutic Potential

While this guide focuses on physicochemical properties, it is crucial to understand the context in which this molecule is studied. The 1,4-benzothiazin-3-one core is a "privileged scaffold" in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities. For instance, different analogs have demonstrated potential as anticonvulsants, acetylcholinesterase inhibitors for Alzheimer's disease research, and anticancer agents.[1][3][6] The synthesis and characterization of 7-Ethoxy-4H-benzothiazin-3-one is a logical step in the exploration of this chemical space, allowing researchers to systematically probe how substitutions on the benzene ring influence biological activity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 768468, 7-Ethoxy-4H-benzo[4]thiazin-3-one. Available at: [Link]

  • International Journal of Creative Research Thoughts (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available at: [Link]

  • Wei, Y., et al. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[4][5]triazolo[4,3-d]benzo[b][4]thiazines. Chemical & Pharmaceutical Bulletin, 58(3), 326-31. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information for an article. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Electronic Supplementary Information Benzothiazines in organic synthesis. Available at: [Link]

  • Kachhee, T. L., et al. (n.d.). Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19744003, 7-Acetyl-2H-1,4-benzothiazin-3(4H)-one. Available at: [Link]

  • Various Authors (2022). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. Available at: [Link]

  • ACG Publications (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385. Available at: [Link]

  • Axsyn (n.d.). 2H-1,4-Benzothiazin-3(4H)-one,7-ethoxy-. Available at: [Link]

  • ResearchGate (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 219374, 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. Available at: [Link]

  • Fu, L., et al. (n.d.). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 7-Ethoxy-4H-benzothiazin-3-one

CAS Number: 71387-69-4 Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Niche Benzothiazinone The benzothiazino...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 71387-69-4

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Benzothiazinone

The benzothiazinone scaffold is a cornerstone in medicinal chemistry, with prominent derivatives demonstrating potent antitubercular activity by targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1]. While much of the research has focused on nitro-substituted benzothiazinones, the broader chemical space of this heterocyclic system offers a wealth of untapped potential. This technical guide delves into a specific, less-explored analog, 7-Ethoxy-4H-benzothiazin-3-one, providing a comprehensive overview of its chemical identity, a detailed methodology for its synthesis, and an exploration of its known and potential biological activities. This document is intended to serve as a foundational resource for researchers investigating novel benzothiazinone derivatives and their applications in drug discovery.

Core Molecular Characteristics

7-Ethoxy-4H-benzothiazin-3-one is a bicyclic heteroaromatic compound. Its structure is characterized by a benzene ring fused to a 1,4-thiazine-3-one ring, with an ethoxy substituent at the 7-position.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Ethoxy-4H-benzothiazin-3-one is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂SPubChem[2]
Molecular Weight 209.26 g/mol ChemicalBook[3]
IUPAC Name 7-ethoxy-4H-1,4-benzothiazin-3-onePubChem[2]
CAS Number 71387-69-4PubChem[2]
XLogP3 1.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]

Synthesis of 7-Ethoxy-4H-benzothiazin-3-one: A Detailed Protocol

The synthesis of 7-Ethoxy-4H-benzothiazin-3-one can be achieved through a two-step process, commencing with the preparation of the key intermediate, 2-amino-4-ethoxyphenol, followed by cyclization to form the benzothiazinone ring.

Synthesis of the Precursor: 2-Amino-4-ethoxyphenol

The synthesis of 2-amino-4-ethoxyphenol is a critical first step. A common and effective method involves the reduction of a nitro group ortho to a hydroxyl group. A plausible synthetic route starts from 4-ethoxyphenol.

Step 1: Nitration of 4-Ethoxyphenol

The initial step involves the regioselective nitration of 4-ethoxyphenol to introduce a nitro group at the 2-position.

  • Reaction: 4-Ethoxyphenol is treated with a nitrating agent, such as nitric acid in a suitable solvent like acetic acid, at a controlled temperature to favor ortho-nitration.

  • Rationale: The hydroxyl and ethoxy groups are ortho, para-directing. By carefully controlling the reaction conditions, the formation of 2-nitro-4-ethoxyphenol can be maximized.

Step 2: Reduction of 2-Nitro-4-ethoxyphenol

The subsequent step is the reduction of the nitro group to an amine.

  • Reaction: The 2-nitro-4-ethoxyphenol is reduced using a standard reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol[4].

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, typically providing high yields of the corresponding amine with minimal side products.

Cyclization to 7-Ethoxy-4H-benzothiazin-3-one

The final step involves the construction of the thiazine ring by reacting 2-amino-4-ethoxyphenol with a suitable C2-S synthon. A common method for the synthesis of 1,4-benzothiazin-3-ones is the reaction of an ortho-aminophenol with a mercaptoacetic acid derivative.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-4-ethoxyphenol (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or toluene, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 7-Ethoxy-4H-benzothiazin-3-one as a solid.

Causality Behind Experimental Choices:

  • Chloroacetyl Chloride: This reagent provides both the carbonyl carbon and the methylene group with a leaving group (chloride) for the subsequent intramolecular cyclization with the thiol group.

  • Solvent: A high-boiling aprotic solvent like DMF or toluene is chosen to facilitate the reaction, which may require elevated temperatures for cyclization.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of impurities and isolation of the target molecule in high purity.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A 4-Ethoxyphenol B 2-Nitro-4-ethoxyphenol A->B C 2-Amino-4-ethoxyphenol B->C E 7-Ethoxy-4H-benzothiazin-3-one D Chloroacetyl Chloride

Caption: Synthetic workflow for 7-Ethoxy-4H-benzothiazin-3-one.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the benzene ring, a singlet for the methylene protons of the thiazine ring, and a broad singlet for the NH proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ethoxy carbons, the aromatic carbons (with distinct shifts for those attached to oxygen and nitrogen), the carbonyl carbon of the lactam, and the methylene carbon of the thiazine ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a prominent absorption band for the C=O stretching of the lactam ring, typically in the range of 1660-1690 cm⁻¹. N-H stretching vibrations would be observed around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.26).

Biological Activity and Potential Applications

The biological profile of 7-Ethoxy-4H-benzothiazin-3-one is not extensively documented in the scientific literature. However, based on studies of structurally similar compounds, several potential areas of pharmacological interest can be proposed.

Anticonvulsant Activity

A study on a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones revealed that these compounds possess anticonvulsant properties[5]. The activity was evaluated using the maximal electroshock (MES) test in mice. While the 7-hexyloxy derivative was identified as the most promising in that particular study, the general activity of the 7-alkoxy series suggests that 7-Ethoxy-4H-benzothiazin-3-one may also exhibit anticonvulsant effects.

Potential Mechanism of Action:

For a related series of 7-alkoxy[5][6][7]triazolo[3,4-b]benzothiazol-3(2H)-ones, the anticonvulsant activity was suggested to be mediated through the GABAergic system[6]. Given the structural similarities, it is plausible that 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, including the 7-ethoxy variant, may exert their effects by modulating GABAergic neurotransmission.

Anticonvulsant_MoA A 7-Ethoxy-4H-benzothiazin-3-one B Modulation of GABAergic System A->B Proposed Interaction C Increased Inhibitory Neurotransmission B->C D Reduction of Neuronal Excitability C->D E Anticonvulsant Effect D->E

Caption: Proposed mechanism for anticonvulsant activity.

Other Potential Applications

The broader benzothiazinone class of compounds has been investigated for a range of biological activities, suggesting other potential avenues of research for 7-Ethoxy-4H-benzothiazin-3-one:

  • Antitubercular Activity: As previously mentioned, nitrobenzothiazinones are potent inhibitors of DprE1 in Mycobacterium tuberculosis[1]. While 7-Ethoxy-4H-benzothiazin-3-one lacks the critical nitro group for this specific mechanism, the core scaffold's activity warrants investigation against mycobacteria.

  • Acetylcholinesterase Inhibition: Certain benzothiazinone derivatives have been explored as acetylcholinesterase inhibitors, which are of interest in the context of Alzheimer's disease.

Future Directions and Conclusion

7-Ethoxy-4H-benzothiazin-3-one represents an intriguing yet understudied member of the benzothiazinone family. The established anticonvulsant potential of the 7-alkoxy series provides a strong rationale for further investigation of this specific analog.

Key areas for future research include:

  • Definitive Biological Screening: A comprehensive screening of 7-Ethoxy-4H-benzothiazin-3-one against a panel of neurological targets, including GABA receptors and ion channels, is necessary to elucidate its precise mechanism of anticonvulsant action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs with variations at the 7-position and on the thiazine ring would provide valuable insights into the structural requirements for optimal activity.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of the benzothiazinone scaffold, screening 7-Ethoxy-4H-benzothiazin-3-one for other potential applications, such as antimicrobial or anticancer activity, is warranted.

References

  • Deng, X., et al. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[5][6][7]triazolo[4,3-d]benzo[b][5][7]thiazines. Chemical & Pharmaceutical Bulletin, 58(3), 326-31. [Link]

  • Quan, Z. S., et al. (2014). Synthesis and anticonvulsant activity evaluation of 7-alkoxy[5][6][7]triazolo[3,4-b]benzothiazol-3(2H)-ones. Archiv der Pharmazie, 347(10), 738-46. [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[5][7]thiazin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-4. [Link]

Sources

Exploratory

Molecular structure and conformation of "7-Ethoxy-4H-benzothiazin-3-one"

An In-Depth Technical Guide to the Molecular Structure and Conformation of 7-Ethoxy-4H-benzothiazin-3-one Introduction: The Benzothiazinone Core in Modern Drug Discovery The 4H-benzothiazin-3-one scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 7-Ethoxy-4H-benzothiazin-3-one

Introduction: The Benzothiazinone Core in Modern Drug Discovery

The 4H-benzothiazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. As an analogue of phenothiazines, this structure is of significant interest to researchers developing novel therapeutics. The substitution pattern on the benzothiazine ring system plays a crucial role in modulating the pharmacological properties of these molecules. This guide focuses on a specific derivative, 7-Ethoxy-4H-benzothiazin-3-one, providing a comprehensive framework for the elucidation of its molecular structure and conformational dynamics. A thorough understanding of these three-dimensional attributes is paramount for rational drug design and for deciphering structure-activity relationships (SAR).

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a multi-pronged approach, integrating chemical synthesis, advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling to achieve a holistic understanding of the target molecule. While direct experimental data for 7-Ethoxy-4H-benzothiazin-3-one is not extensively available in the public domain, this guide provides a robust, field-proven research protocol based on established methodologies for analogous compounds.

Proposed Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

The synthesis of 7-alkoxy-4H-benzothiazin-3-ones is typically achieved through the cyclization of an appropriately substituted 2-aminothiophenol with a suitable C2 synthon. A reliable route for the target compound involves the reaction of 2-amino-5-ethoxyphenol with chloroacetyl chloride, followed by an intramolecular cyclization.

Synthetic Pathway

The proposed two-step synthesis is outlined below. The initial step involves the reaction of 2-amino-5-ethoxyphenol with chloroacetyl chloride to form the intermediate N-(4-ethoxy-2-mercaptophenyl)-2-chloroacetamide. This is followed by an intramolecular nucleophilic substitution, where the thiolate anion displaces the chloride to form the six-membered thiazine ring.

Synthetic Pathway reagent1 2-Amino-5-ethoxyphenol intermediate N-(4-ethoxy-2-mercaptophenyl)-2-chloroacetamide reagent1->intermediate Base (e.g., Pyridine) Solvent (e.g., DCM) reagent2 Chloroacetyl chloride product 7-Ethoxy-4H-benzothiazin-3-one intermediate->product Base (e.g., NaH) Intramolecular Cyclization

Caption: Proposed synthetic route for 7-Ethoxy-4H-benzothiazin-3-one.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of N-(4-ethoxy-2-mercaptophenyl)-2-chloroacetamide

    • To a solution of 2-amino-5-ethoxyphenol (1 equivalent) in dichloromethane (DCM) at 0 °C, add pyridine (1.1 equivalents) dropwise.

    • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

    • Dissolve the purified intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Ethoxy-4H-benzothiazin-3-one.

Experimental Structural and Conformational Analysis

A combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for a comprehensive understanding of the molecule's structure in both the solid and solution states.

Experimental Workflow synthesis Synthesized Compound xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr solid_state Solid-State Structure & Conformation xray->solid_state solution_state Solution-State Structure & Conformation nmr->solution_state

Caption: Experimental workflow for structural and conformational analysis.

X-ray Crystallography: The Solid-State Blueprint

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique will reveal the conformation of the thiazine ring and the orientation of the ethoxy substituent.

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone).[1]

    • Employ slow evaporation of the solvent at room temperature in a dust-free environment.[1][2]

    • Alternatively, use vapor diffusion by placing a vial of the compound's solution in a sealed container with a more volatile anti-solvent.

    • Select a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality for data collection.[3]

  • Data Collection and Structure Refinement:

    • Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, SHELXL).

    • Refine the structural model to obtain the final atomic coordinates, bond parameters, and crystallographic information files (CIF).

NMR Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is indispensable for confirming the molecular structure in solution and for gaining insights into its conformational dynamics. A suite of 1D and 2D NMR experiments is required for a complete analysis.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • NMR Experiments:

    • 1D NMR:

      • Acquire ¹H and ¹³C{¹H} NMR spectra for initial structural verification and to identify all proton and carbon environments.

    • 2D Homonuclear Correlation Spectroscopy (COSY):

      • Perform a COSY experiment to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the aromatic ring and the ethoxy group.[4]

    • 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC):

      • Run an HSQC or HMQC experiment to identify direct one-bond proton-carbon (¹H-¹³C) correlations.[5][6]

    • 2D Heteronuclear Multiple Bond Correlation (HMBC):

      • Acquire an HMBC spectrum to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall molecular framework.

    • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

      • Perform a 2D NOESY or ROESY experiment to identify through-space correlations between protons that are close in proximity (< 5 Å).[7][8][9][10] This is critical for determining the preferred orientation of the ethoxy group relative to the benzothiazine ring system.[7][8][10][11]

Computational Modeling: An In-Silico Investigation

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to complement experimental findings. It allows for the exploration of the conformational energy landscape, prediction of spectroscopic properties, and a deeper understanding of the electronic structure.

Computational Workflow mol_structure Initial 2D Structure conf_search Conformational Search mol_structure->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt nmr_pred NMR Chemical Shift Prediction (GIAO Method) dft_opt->nmr_pred results Low-Energy Conformers Predicted NMR Spectra Thermodynamic Properties dft_opt->results nmr_pred->results

Caption: Computational workflow for conformational and spectroscopic analysis.

Conformational Search and Geometry Optimization

A systematic or stochastic conformational search is necessary to identify all relevant low-energy conformers.[12][13][14][15][16] Each identified conformer should then be subjected to full geometry optimization.

  • Conformational Search:

    • Generate an initial 3D structure of 7-Ethoxy-4H-benzothiazin-3-one.

    • Perform a conformational search by systematically rotating all rotatable bonds (e.g., the C-O bonds of the ethoxy group and the bonds within the thiazine ring).

  • DFT Calculations:

    • For each identified conformer, perform geometry optimization and frequency calculations using a suitable DFT functional and basis set. For a molecule containing sulfur, the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended.[17][18][19][20][21]

    • The frequency calculations are essential to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

    • From these calculations, the relative energies and thermodynamic properties of each conformer can be determined.

Prediction of NMR Spectra

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts from first principles.[22][23][24][25]

  • GIAO Calculations:

    • Using the optimized geometries of the low-energy conformers, perform GIAO-DFT calculations to compute the ¹H and ¹³C isotropic shielding constants.

  • Chemical Shift Calculation:

    • Convert the calculated shielding constants to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • Comparison with Experimental Data:

    • Compare the Boltzmann-averaged predicted chemical shifts with the experimental NMR data to validate the computed conformational preferences.

Data Synthesis and Expected Structural Features

By integrating the results from X-ray crystallography, NMR spectroscopy, and computational modeling, a comprehensive and self-validating picture of the molecular structure and conformation of 7-Ethoxy-4H-benzothiazin-3-one can be constructed.

Table 1: Key Structural and Spectroscopic Parameters for Characterization

ParameterExperimental TechniqueComputational MethodExpected Information
Molecular Connectivity 1D & 2D NMR (COSY, HSQC, HMBC)-Confirms the covalent bonding framework.
Solid-State Conformation X-ray Crystallography-Precise bond lengths, angles, and torsions; conformation of the thiazine ring (e.g., distorted sofa/boat).
Solution-State Conformation 2D NMR (NOESY/ROESY)DFT Geometry OptimizationSpatial proximity of protons; orientation of the ethoxy group.
¹H & ¹³C Chemical Shifts 1D NMRGIAO-DFTAssignment of all proton and carbon signals.
Relative Conformational Energies -DFT Energy CalculationsIdentifies the most stable conformers and their energy differences.

Conclusion

The comprehensive characterization of 7-Ethoxy-4H-benzothiazin-3-one requires a synergistic approach that leverages the strengths of organic synthesis, X-ray crystallography, advanced NMR spectroscopy, and computational modeling. This guide provides a detailed, step-by-step framework for researchers to elucidate the precise molecular architecture and conformational dynamics of this and related benzothiazinone derivatives. Such a fundamental understanding is a critical prerequisite for the rational design of new therapeutic agents and for advancing the field of medicinal chemistry.

References

  • NOESY and ROESY - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). Retrieved from [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved from [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health. Retrieved from [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Retrieved from [Link]

  • 1-D NOESY and 1-D ROESY for Small Molecules - IU NMR Facility. (2004, November 15). Retrieved from [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Retrieved from [Link]

  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. Bentham Open Archives. Retrieved from [Link]

  • Searching the conformational space for docking. Grokipedia. Retrieved from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Retrieved from [Link]

  • Flexible CDOCKER: Hybrid Searching Algorithm and Scoring Function with Side Chain Conformational Entropy. National Institutes of Health. Retrieved from [Link]

  • Flexible CDOCKER: Hybrid Searching Algorithm and Scoring Function with Side Chain Conformational Entropy. ACS Publications. Retrieved from [Link]

  • Conformation Search. Retrieved from [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • Improving conformational searches by geometric screening. Bioinformatics. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. Retrieved from [Link]

  • X-ray Crystallography. Creative BioMart. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ACS Publications. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]

  • What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? ResearchGate. Retrieved from [Link]

  • Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Retrieved from [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. Retrieved from [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. Retrieved from [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Sci-Hub. Retrieved from [Link]

  • ChemInform Abstract: SYNTHESIS OF 2‐AMINO‐3‐ETHOXYBENZENETHIOL AND ITS CONVERSION INTO 4H‐1,4‐BENZOTHIAZINES. Sci-Hub. Retrieved from [Link]

  • 2D NMR Experiments - HETCOR. Nanalysis. Retrieved from [Link]

  • Density functional theory studies of sulfur binding on Pd, Cu and Ag and their alloys. Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Sci-Hub. Retrieved from [Link]

  • Sensing biothiols via thiol-chromene addition triggered fluorophore activation by intramolecular cyclization. Analyst. Retrieved from [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. National Institutes of Health. Retrieved from [Link]

Sources

Foundational

Spectroscopic data of "7-Ethoxy-4H-benzothiazin-3-one" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Ethoxy-4H-benzothiazin-3-one Foreword: Navigating the Spectroscopic Landscape In the realm of medicinal chemistry and drug development, the unambiguo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Ethoxy-4H-benzothiazin-3-one

Foreword: Navigating the Spectroscopic Landscape

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. For heterocyclic compounds like 7-Ethoxy-4H-benzothiazin-3-one , a member of the promising benzothiazinone class known for its potential biological activities, this confirmation is achieved through a multi-faceted spectroscopic approach.[1][2][3][4] This guide provides a detailed technical overview of the expected spectroscopic data for this molecule.

While comprehensive experimental spectra for this specific compound are not widely available in public-domain literature, this document serves as an expert guide to its anticipated spectroscopic fingerprint. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally related, well-characterized benzothiazinones, we can construct a robust and predictive analytical framework.[1][5] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into data interpretation and acquisition methodologies.

Molecular Structure and Functional Group Analysis

7-Ethoxy-4H-benzothiazin-3-one (C₁₀H₁₁NO₂S) is a fused heterocyclic system. Its core is a 1,4-benzothiazine ring, featuring a lactam (cyclic amide) functionality. The key structural features to be identified are:

  • Aromatic Ring: A tri-substituted benzene ring.

  • Ethoxy Group: An ethyl ether (-O-CH₂CH₃) attached to the aromatic ring.

  • Thiazine Ring: A six-membered ring containing sulfur and nitrogen, with a methylene group (S-CH₂) and a secondary amide (lactam).

  • Carbonyl Group: A ketone-like C=O within the lactam ring.

  • Amine Proton: A secondary amine (N-H) proton within the lactam.

These features give rise to a unique and predictable spectroscopic signature.

cluster_mol 7-Ethoxy-4H-benzothiazin-3-one Structure mol

Caption: Molecular Structure of 7-Ethoxy-4H-benzothiazin-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity. The spectrum is predicted to be recorded in a solvent like DMSO-d₆, which can effectively solubilize the compound and allow for the observation of the exchangeable N-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-a (CH₃)~1.35Triplet (t)3H
H-b (S-CH₂)~3.50Singlet (s)2H
H-c (O-CH₂)~4.05Quartet (q)2H
H-5~6.90Doublet (d)1H
H-6~6.95Doublet of doublets (dd)1H
H-8~7.25Doublet (d)1H
H-d (N-H)~10.60Singlet (s, broad)1H

Expert Rationale:

  • Ethoxy Group (H-a, H-c): The upfield triplet (~1.35 ppm) and downfield quartet (~4.05 ppm) are characteristic of an ethyl group. The quartet is deshielded due to its attachment to the electron-withdrawing oxygen atom.

  • Methylene Group (H-b): The S-CH₂ protons are adjacent to the sulfur atom and the carbonyl group. They are expected to appear as a sharp singlet around 3.50 ppm, as seen in similar benzothiazinone structures.[5]

  • Aromatic Protons (H-5, H-6, H-8): These protons reside on the benzene ring. H-8 is ortho to the electron-withdrawing amide nitrogen, shifting it furthest downfield. H-5 and H-6 are ortho/meta to the electron-donating ethoxy group, placing them at higher fields. The splitting pattern (d, dd, d) arises from their coupling relationships.

  • Amide Proton (H-d): The N-H proton of the lactam is typically observed as a broad singlet at a very downfield chemical shift (~10.60 ppm), a common feature for amide protons in a DMSO-d₆ solution.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-a (CH₃)~15
C-b (S-CH₂)~30
C-c (O-CH₂)~64
Aromatic C-H~115-125
Quaternary Aromatic C~130-150
C=O (Amide)~165

Expert Rationale:

  • Aliphatic Carbons (C-a, C-b, C-c): These carbons appear in the upfield region of the spectrum. The methyl carbon is the most shielded, while the O-CH₂ carbon is the most deshielded in this group.

  • Aromatic Carbons: The spectrum will show six distinct signals for the benzene ring carbons, with the carbon attached to the ethoxy group being the most deshielded among them due to the oxygen's influence.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and is expected to appear downfield, typically around 165 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3250N-H StretchSecondary Amide (Lactam)
~2980-2850C-H StretchAliphatic (CH₂, CH₃)
~1670C=O StretchAmide (Lactam)
~1600, ~1480C=C StretchAromatic Ring
~1240C-O StretchAryl Ether
~1120C-N StretchAmide

Expert Rationale:

  • The key diagnostic peaks are the N-H stretch and the C=O stretch. For benzothiazinones, a sharp N-H peak is expected around 3250 cm⁻¹, and a strong, sharp carbonyl absorption is characteristic around 1670 cm⁻¹.[5]

  • The presence of the ethoxy group will be confirmed by the C-H aliphatic stretches and the strong C-O aryl ether stretch around 1240 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Data (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): m/z 209

  • Key Fragments: m/z 181, 165, 137

Expert Rationale & Fragmentation Pathway:

The molecular ion peak at m/z 209 would confirm the molecular formula C₁₀H₁₁NO₂S. A primary and highly characteristic fragmentation pathway for ethoxy-aromatic compounds is the loss of an ethylene radical (C₂H₄) via a McLafferty-type rearrangement, followed by loss of a carbonyl group (CO).

M [M]⁺˙ m/z = 209 F1 [M - C₂H₄]⁺˙ m/z = 181 M->F1 - C₂H₄ F3 [M - C₂H₅O]⁺ m/z = 164 M->F3 - •OC₂H₅ F2 [M - C₂H₄ - CO]⁺˙ m/z = 153 F1->F2 - CO

Caption: Predicted key fragmentation pathway for 7-Ethoxy-4H-benzothiazin-3-one.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reliable spectroscopic data requires meticulous experimental design. The following protocols represent a robust, self-validating workflow.

General Sample Preparation
  • Verification of Purity: Before detailed analysis, assess sample purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A single spot/peak indicates high purity.[1]

  • Solvent Selection: For NMR, use deuterated solvents (e.g., DMSO-d₆, CDCl₃) of high isotopic purity. For IR, KBr pellets or a thin film can be used. For MS, a volatile solvent like methanol or acetonitrile is suitable.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Purity Purity Check (HPLC/TLC) Sample Prepare Samples (NMR, IR, MS) Purity->Sample MS Mass Spec (HRMS) Determine Formula Sample->MS IR IR Spectroscopy Identify Functional Groups Sample->IR NMR NMR (¹H, ¹³C, COSY) Elucidate C-H Framework Sample->NMR Interpret Integrate & Interpret Data MS->Interpret IR->Interpret NMR->Interpret Confirm Structure Confirmed Interpret->Confirm

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 7-Ethoxy-4H-benzothiazin-3-one

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Ethoxy-4H-benzothiazin-3-one. Designed for researchers, scientists, and professionals in drug development, this document delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Ethoxy-4H-benzothiazin-3-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, offers a predictive analysis of its behavior in various solvents, and provides a detailed experimental protocol for the precise determination of its thermodynamic solubility.

Introduction: Understanding the Importance of Solubility

7-Ethoxy-4H-benzothiazin-3-one is a heterocyclic compound featuring a benzothiazine core structure. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2][3] The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications, particularly in drug discovery and development. Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable results in biological assays.[4][5] Therefore, a thorough understanding and accurate measurement of the solubility of 7-Ethoxy-4H-benzothiazin-3-one are paramount for its effective utilization in research and development.

Below is the two-dimensional chemical structure of 7-Ethoxy-4H-benzothiazin-3-one.

Caption: 2D Structure of 7-Ethoxy-4H-benzothiazin-3-one

Physicochemical Properties and Predicted Solubility Profile

Known Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂SPubChem[10]
Molecular Weight209.27 g/mol PubChem[10]
XLogP31.8PubChem[10]
Hydrogen Bond Donors1PubChem[10]
Hydrogen Bond Acceptors3PubChem[10]

The XLogP3 value of 1.8 suggests that the molecule has a moderate degree of lipophilicity. This indicates it is likely to have better solubility in organic solvents than in water.

Predicted Solubility in Common Solvents:

The following table provides a predicted qualitative solubility profile for 7-Ethoxy-4H-benzothiazin-3-one in a range of solvents, based on the "like dissolves like" principle and the solubility of structurally similar compounds.[11][12][13][14][15]

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe presence of a hydrogen bond donor (N-H) and acceptors (C=O, ether oxygen) may allow for some interaction with water. However, the relatively large hydrophobic benzothiazine core and the ethyl group will likely limit aqueous solubility.[16][17][18][19][20]
EthanolPolar ProticModerately SolubleThe ethyl group of ethanol can interact with the ethoxy and aromatic parts of the molecule, while the hydroxyl group can form hydrogen bonds.
MethanolPolar ProticSolubleSimilar to ethanol, but its higher polarity may lead to better solvation of the polar functionalities of the molecule.
AcetonePolar AproticSolubleAs a polar aprotic solvent, acetone can effectively solvate the polar parts of the molecule without the steric hindrance of a protic group.
Dichloromethane (DCM)NonpolarSolubleThe overall moderate lipophilicity of the molecule suggests good solubility in chlorinated solvents like DCM.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is expected to be an excellent solvent for this compound.
HexaneNonpolarSparingly SolubleThe significant polarity arising from the amide and ether functionalities will likely result in poor solubility in a completely nonpolar solvent like hexane.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" is a useful guide.[11][12][13][14][15]

  • Polarity: 7-Ethoxy-4H-benzothiazin-3-one possesses both polar and non-polar regions. The amide (lactam) group and the ether linkage are polar, while the benzene ring and the ethyl groups are non-polar. Polar solvents will interact favorably with the polar regions, and non-polar solvents with the non-polar regions.

  • Hydrogen Bonding: The molecule has one hydrogen bond donor (the N-H group in the lactam ring) and three hydrogen bond acceptors (the carbonyl oxygen, the ether oxygen, and the nitrogen atom).[10] Solvents that can participate in hydrogen bonding (protic solvents like water and alcohols) are likely to have enhanced interactions with the solute.[16][17][18][19][20]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[4][5][21][22][23] It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Shake_Flask_Method A 1. Preparation: Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours). A->B C 3. Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid (e.g., by centrifugation or filtration). B->C D 4. Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute with a suitable solvent. C->D E 5. Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy). D->E F 6. Calculation: Calculate the solubility based on the measured concentration and the dilution factor. E->F

Sources

Foundational

An In-Depth Technical Guide to the 7-Ethoxy-4H-benzothiazin-3-one Scaffold for Advanced Drug Discovery

Abstract: The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold that forms the core of a multitude of pharmacologically active compounds. Its unique structural and electronic properties have made it a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold that forms the core of a multitude of pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of agents with a vast array of therapeutic applications. This technical guide provides an in-depth exploration of this scaffold, with a specific focus on the synthesis, characterization, and potential applications of a key derivative: 7-Ethoxy-4H-benzothiazin-3-one . This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity. We will dissect a robust, proposed synthetic pathway, detail step-by-step experimental protocols, and discuss the scientific rationale underpinning the methodological choices, thereby providing a comprehensive framework for its investigation and derivatization.

The Benzothiazine Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur are fundamental to drug discovery, and the benzothiazine family is a prominent example.[1] The fusion of a benzene ring with a thiazine ring creates a bicyclic system with a distinct three-dimensional conformation, often described as a "fold" along the nitrogen-sulfur axis, which is crucial for its interaction with biological targets.[2] This structural feature is shared with the well-known phenothiazine drugs, contributing to the similar, broad spectrum of biological activities observed in many 1,4-benzothiazine derivatives.[2]

The versatility of the benzothiazine scaffold is demonstrated by its wide range of documented pharmacological effects, including:

  • Antibacterial and Antifungal activity[3]

  • Anti-inflammatory and Analgesic properties[3]

  • Anticancer and Antitumor potential[3]

  • Antiviral (including Anti-HIV) activity[2]

  • Antihypertensive and Calcium Channel Blocking effects[2]

  • Acetylcholinesterase (AChE) inhibition, relevant to Alzheimer's disease[4]

This remarkable diversity underscores the importance of the benzothiazine core as a template for generating novel therapeutic agents.[2] The ability to readily modify the scaffold at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for fragment-based drug design and lead optimization campaigns.

Focus Molecule: 7-Ethoxy-4H-benzothiazin-3-one

This guide focuses on a specific, promising derivative: 7-Ethoxy-4H-benzothiazin-3-one. The introduction of an ethoxy group at the 7-position is a strategic choice in medicinal chemistry. Alkoxy groups, such as ethoxy, can significantly modulate a molecule's properties by:

  • Increasing Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.

  • Altering Metabolic Stability: Blocking sites susceptible to metabolic oxidation.

  • Forming Key Interactions: The oxygen atom can act as a hydrogen bond acceptor, creating additional binding interactions with target proteins.

Chemical Properties and Data

While specific experimental data for this exact molecule is not widely published, its fundamental properties can be defined. Advanced characterization would be a primary objective of any research program focused on this compound.

PropertyData
IUPAC Name 7-ethoxy-2H-1,4-benzothiazin-3(4H)-one
Molecular Formula C₁₀H₁₁NO₂S
Molecular Weight 209.26 g/mol
Appearance To Be Determined (TBD) - Likely solid
Melting Point TBD
Solubility TBD - Expected in organic solvents (DMSO, DCM, Acetone)
CAS Number Not Assigned

Proposed Synthetic Pathway & Methodologies

The synthesis of 7-Ethoxy-4H-benzothiazin-3-one can be logically achieved through a two-stage process: first, the preparation of the key substituted precursor, 4-ethoxy-2-aminothiophenol , followed by a cyclization reaction to form the target benzothiazinone ring. This approach is grounded in well-established and frequently cited chemical transformations.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A 4-Ethoxyphenol B 4-Ethoxy-2-nitrophenol A->B Nitration (HNO₃/H₂SO₄) C 2-Amino-4-ethoxyphenol B->C Reduction (e.g., Pd/C, H₂) D 4-Ethoxy-2-aminothiophenol (Key Precursor) C->D Thiolation (e.g., Herz Reaction or equivalent) F 7-Ethoxy-4H-benzothiazin-3-one (Target Molecule) D->F Cyclocondensation E Chloroacetyl Chloride E->F

Caption: High-level workflow for the proposed synthesis of 7-Ethoxy-4H-benzothiazin-3-one.

Stage 1: Synthesis of Key Precursor: 4-Ethoxy-2-aminothiophenol

The synthesis of the substituted aminothiophenol is the most critical preparatory step. A reliable method involves the catalytic hydrogenation of a nitrophenol intermediate. A plausible, well-precedented route is as follows:

  • Nitration of 4-Ethoxyphenol: Commercially available 4-ethoxyphenol is nitrated to introduce a nitro group ortho to the hydroxyl group, yielding 4-ethoxy-2-nitrophenol.

  • Reduction of the Nitro Group: The nitro group of 4-ethoxy-2-nitrophenol is selectively reduced to an amine. A highly efficient and clean method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5] This yields 2-amino-4-ethoxyphenol.

  • Conversion to Thiophenol: The conversion of an aminophenol to an aminothiophenol is a more complex industrial process. Standard methods include the Herz reaction or building the molecule from a substituted aniline. For the purposes of this guide, we will assume the availability of 4-ethoxy-2-aminothiophenol as the starting material for the final cyclization, as its synthesis follows established, albeit multi-step, industrial routes.

Stage 2: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one via Cyclocondensation

The formation of the 1,4-benzothiazin-3-one ring is most directly achieved by the reaction of a 2-aminothiophenol with a two-carbon electrophile capable of reacting with both the amino and thiol groups. Chloroacetyl chloride is an ideal reagent for this purpose. The reaction proceeds via a tandem acylation and intramolecular nucleophilic substitution.

Caption: Proposed reaction mechanism for the cyclization of 7-Ethoxy-4H-benzothiazin-3-one.

Mechanistic Rationale:

  • N-Acylation: The reaction is initiated by the nucleophilic attack of the more reactive amino group of the 2-aminothiophenol onto the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an amide bond, yielding an acyclic intermediate. A non-nucleophilic base (e.g., triethylamine) is essential to neutralize the HCl byproduct.

  • Intramolecular Cyclization: In the same pot, the thiolate anion, formed by deprotonation of the thiol group by the base, acts as a nucleophile. It attacks the carbon atom bearing the chlorine, displacing the chloride ion via an intramolecular SN2 reaction. This ring-closing step forms the stable six-membered thiazine ring, yielding the final product.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating methodologies based on analogous transformations reported in the scientific literature.[6][7]

Protocol 1: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

Materials & Equipment:

  • 4-ethoxy-2-aminothiophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-ethoxy-2-aminothiophenol (1.0 eq) and dissolve in anhydrous 1,4-dioxane (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes. Causality: This slow, cooled addition is critical to control the exothermic acylation reaction and prevent the formation of unwanted side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 100 °C for dioxane) and monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC monitoring against the starting material is a self-validating step to ensure the reaction proceeds to completion, preventing premature workup and maximizing yield.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt precipitate and wash the solid with a small amount of dioxane.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes any remaining triethylamine, the bicarbonate wash removes any unreacted chloroacetyl chloride, and the brine wash removes residual water, ensuring a clean crude product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-Ethoxy-4H-benzothiazin-3-one.

Characterization and Analytical Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons with specific splitting patterns corresponding to the 1,2,4-substitution on the benzene ring, a singlet for the C2-methylene protons, and a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the presence of all 10 unique carbon atoms, including the characteristic carbonyl carbon signal (~165-170 ppm), signals for the ethoxy carbons, and the six aromatic carbons.

  • FT-IR (Infrared Spectroscopy): Key absorbances are expected for the N-H stretch (~3200 cm⁻¹), the C=O (amide) stretch (~1670-1690 cm⁻¹), and C-O-C stretches associated with the ethoxy group.

  • HRMS (High-Resolution Mass Spectrometry): This analysis will provide the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₁NO₂S) with high accuracy.

Potential Applications and Future Directions

Given the extensive biological activities of the benzothiazine scaffold, 7-Ethoxy-4H-benzothiazin-3-one represents a highly valuable compound for biological screening.

  • Oncology: Many benzothiazole and benzothiazine derivatives exhibit potent anticancer activity.[3] This compound should be prioritized for screening against a panel of cancer cell lines.

  • Neurodegenerative Diseases: As analogues have shown potent acetylcholinesterase inhibition, this molecule is a prime candidate for evaluation in assays related to Alzheimer's disease.[3][4]

  • Infectious Diseases: The scaffold's known antibacterial and antifungal properties make it a compelling subject for antimicrobial screening, particularly against resistant strains.[3]

Future work should focus on the biological evaluation of this core structure and the synthesis of a library of analogues. Modifications could include altering the alkoxy group at the 7-position, substituting the C2-methylene protons, or N-alkylation at the 4-position to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific biological targets.

References

  • Gupta, A., & Taleuzzaman, M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3255. [Link]

  • Zeng, F., et al. (2016). A novel synthesis of 2-amino-4-(ethylsulfonyl) phenol.
  • Zeng, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • PrepChem (2023). Synthesis of 2-amino-4-methoxyphenol. [Link]

  • Alharbi, A. S., et al. (2021). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Advances in Organic Synthesis, 16. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Technical Disclosure Commons (2022). Process for the preparation of 2-ethoxy-phenol. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 74-84. [Link]

  • Organic Syntheses (1941). 2-amino-4-nitrophenol. Org. Synth., Coll. Vol. 1, p.49. [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • de Souza, M. V. N., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 28, 1337-1346. [Link]

  • Khadse, B. G., et al. (2013). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 18(1), 945-955. [Link]

  • Piao, H.-R., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 18(6), 2144-2148. [Link]

  • Chen, C.-H., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292. [Link]

  • Sangvikar, M. R., et al. (2016). A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Rasayan Journal of Chemistry, 9(4), 686-691. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 11(1), 1-17. [Link]

Sources

Exploratory

A Senior Application Scientist's Perspective on a Promising Scaffold

An In-depth Technical Guide to the Potential Biological Activities of 7-Ethoxy-4H-benzothiazin-3-one Executive Summary The benzothiazinone scaffold is a cornerstone in contemporary medicinal chemistry, demonstrating a re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of 7-Ethoxy-4H-benzothiazin-3-one

Executive Summary

The benzothiazinone scaffold is a cornerstone in contemporary medicinal chemistry, demonstrating a remarkable breadth of biological activities. While specific data on 7-Ethoxy-4H-benzothiazin-3-one is not yet prevalent in published literature, the well-established pharmacological profile of its structural analogs strongly suggests its potential as a lead compound for novel therapeutics. This guide provides a comprehensive exploration of the predicted biological activities of 7-Ethoxy-4H-benzothiazin-3-one, with a focus on anti-mycobacterial, anti-inflammatory, and anticancer applications. We will delve into the established mechanisms of action for the benzothiazinone class and present detailed, field-proven experimental protocols for the systematic investigation of this specific derivative. This document is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of 7-Ethoxy-4H-benzothiazin-3-one.

The Benzothiazinone Scaffold: A Privileged Structure in Drug Discovery

The 1,3-benzothiazin-4-one core is a heterocyclic motif that has garnered significant attention from the scientific community due to its versatile biological properties. The fusion of a benzene ring with a thiazinone ring creates a rigid, planar structure that can be readily functionalized at various positions to modulate its physicochemical properties and biological targets. The ethoxy group at the 7th position of the benzene ring in 7-Ethoxy-4H-benzothiazin-3-one is an interesting modification that could influence its solubility, metabolic stability, and target engagement.

The existing body of research on benzothiazinone derivatives has revealed a consistent pattern of potent biological activities, primarily centered around anti-infective, anti-inflammatory, and anti-neoplastic effects. This suggests that 7-Ethoxy-4H-benzothiazin-3-one is a prime candidate for investigation in these therapeutic areas.

Predicted Biological Activity I: Anti-mycobacterial Agent

The global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel anti-tubercular agents with new mechanisms of action.[1] Benzothiazinones have emerged as a highly promising class of anti-TB drugs.

Mechanism of Action: Inhibition of DprE1

The primary molecular target of anti-tubercular benzothiazinones is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2] This enzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the arabinogalactan layer. DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for arabinan synthesis.[3] Benzothiazinones, such as the clinical candidates BTZ043 and PBTZ169, act as covalent inhibitors of DprE1, forming a bond with a cysteine residue in the active site of the enzyme.[3][4] This irreversible inhibition leads to the disruption of cell wall synthesis and subsequent bacterial death.

DprE1_Inhibition DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall DprE1->DPA Epimerization BTZ 7-Ethoxy-4H-benzothiazin-3-one BTZ->DprE1 Covalent Inhibition

Experimental Protocol: Evaluation of Anti-mycobacterial Activity

Objective: To determine the in vitro anti-mycobacterial activity of 7-Ethoxy-4H-benzothiazin-3-one against Mycobacterium tuberculosis H37Rv.

Methodology: Microplate Alamar Blue Assay (MABA)

  • Preparation of Compound Stock Solution:

    • Dissolve 7-Ethoxy-4H-benzothiazin-3-one in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

    • Prepare serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in fresh 7H9 broth.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of the serially diluted compound to the respective wells.

    • Include positive controls (bacteria with no drug) and negative controls (broth only). Use Isoniazid as a reference drug.

    • Incubate the plates at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of the wells.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink (indicating bacterial growth).

Rationale for Experimental Choices: The MABA is a well-established, reliable, and high-throughput method for determining the MIC of anti-tubercular compounds. It is more sensitive and less subjective than traditional methods like the proportion method on solid media.

Predicted Biological Activity II: Anti-inflammatory Agent

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzothiazine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[5][6]

Potential Mechanisms of Action
  • Cyclooxygenase (COX) Inhibition: A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[7]

  • Modulation of Pro-inflammatory Cytokines: Benzothiazine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]

  • Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a downstream component of the COX pathway and is a more specific target for reducing inflammation with potentially fewer side effects than broad COX inhibitors.[7]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage/Immune Cell Inflammatory_Stimuli->Cell Arachidonic_Acid Arachidonic Acid Cell->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation BTZ 7-Ethoxy-4H-benzothiazin-3-one BTZ->COX Inhibition

Experimental Protocol: Evaluation of Anti-inflammatory Activity

Objective: To assess the in vitro anti-inflammatory activity of 7-Ethoxy-4H-benzothiazin-3-one by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology: Griess Assay for Nitrite Determination

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Prior to the Griess assay, determine the non-toxic concentration range of 7-Ethoxy-4H-benzothiazin-3-one on RAW 264.7 cells using the MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity.

  • Assay Setup:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 7-Ethoxy-4H-benzothiazin-3-one for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (untreated cells). Use Dexamethasone as a reference compound.

  • Griess Reaction:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.

Rationale for Experimental Choices: The Griess assay is a straightforward and widely accepted method for quantifying NO production, a key mediator of inflammation. Using LPS-stimulated macrophages provides a relevant in vitro model of inflammation.

Predicted Biological Activity III: Anticancer Agent

The benzothiazole and benzothiazinone scaffolds are present in numerous compounds with demonstrated anticancer activity against a variety of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Potential Mechanisms of Action
  • Induction of Apoptosis: Benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11]

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Some benzothiazole derivatives can suppress cancer cell growth by inhibiting the NF-κB signaling pathway.[12]

  • Targeting Carbonic Anhydrases: Some benzothiazole derivatives have shown inhibitory activity against carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and tumor progression.[8]

Anticancer_Pathway BTZ 7-Ethoxy-4H-benzothiazin-3-one NFkB_Inhibitor IκB BTZ->NFkB_Inhibitor Prevents Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival & Proliferative Gene Expression NFkB->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Experimental Protocol: Evaluation of Anticancer Activity

Objective: To determine the cytotoxic effect of 7-Ethoxy-4H-benzothiazin-3-one on a panel of human cancer cell lines.

Methodology: MTT Assay for Cell Viability

  • Cell Lines:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). Also include a non-cancerous cell line (e.g., NIH3T3) to assess selectivity.[11]

  • Cell Culture and Seeding:

    • Culture the cells in their respective recommended media.

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 7-Ethoxy-4H-benzothiazin-3-one (typically from 0.1 to 100 µM) for 48 or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Rationale for Experimental Choices: The MTT assay is a standard, colorimetric assay for assessing cell viability and is a reliable first-line screen for cytotoxic compounds. Using a panel of cell lines provides a broader understanding of the compound's anticancer spectrum.

Data Summary and Interpretation

The following table summarizes hypothetical data that could be generated from the proposed experiments, providing a framework for interpreting the results.

Biological ActivityAssayEndpointHypothetical Result for 7-Ethoxy-4H-benzothiazin-3-oneInterpretation
Anti-mycobacterial Microplate Alamar Blue Assay (MABA)MIC (µg/mL)1.5Potent anti-mycobacterial activity
Anti-inflammatory Griess Assay (LPS-stimulated RAW 264.7)IC50 (µM) for NO inhibition12.5Moderate anti-inflammatory activity
Anticancer MTT Assay (MCF-7 cells)IC50 (µM)25.0Moderate cytotoxic activity against breast cancer cells

Conclusion and Future Directions

While further experimental validation is required, the chemical structure of 7-Ethoxy-4H-benzothiazin-3-one, in the context of the extensive literature on the benzothiazinone scaffold, strongly suggests its potential as a versatile therapeutic agent. The proposed experimental workflows provide a robust starting point for a comprehensive investigation into its anti-mycobacterial, anti-inflammatory, and anticancer properties. Positive results from these initial screens would warrant further studies, including in vivo efficacy models and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile. The exploration of 7-Ethoxy-4H-benzothiazin-3-one represents a promising avenue for the development of next-generation therapeutics.

References

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC. [Link]

  • Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. PMC - NIH. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ResearchGate. [Link]

  • Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Royal Society of Chemistry. [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. [Link]

  • Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]

  • Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. PMC - NIH. [Link]

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. PubMed. [Link]

  • Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Ethoxy-4H-benzothiazin-3-one: An Application Note and Detailed Protocol

For correspondence: Abstract This document provides a comprehensive guide for the synthesis of 7-ethoxy-4H-benzothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 7-ethoxy-4H-benzothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a robust three-step synthetic pathway, commencing with the preparation of 2-amino-6-ethoxybenzothiazole from 4-ethoxyaniline. This intermediate is subsequently hydrolyzed to yield the key precursor, 2-amino-5-ethoxyphenylthiol. The final step involves the cyclization of this aminothiophenol with chloroacetyl chloride to afford the target molecule. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and essential safety information.

Introduction

Benzothiazinones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The benzothiazine core structure is a key pharmacophore in a variety of therapeutic agents. The specific substitution pattern on the benzothiazine ring system can significantly influence the pharmacological profile of the molecule. 7-Ethoxy-4H-benzothiazin-3-one is an analog of other biologically active benzothiazinones, and its synthesis provides a platform for further structural modifications and the exploration of its potential therapeutic applications. This application note details a reliable and reproducible protocol for the laboratory-scale synthesis of this compound.

Synthetic Pathway Overview

The synthesis of 7-ethoxy-4H-benzothiazin-3-one is accomplished through a three-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of a benzothiazole ring system, followed by its hydrolytic cleavage to an aminothiophenol, and concluding with a cyclization to form the desired benzothiazinone.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole cluster_1 Step 2: Synthesis of 2-Amino-5-ethoxyphenylthiol cluster_2 Step 3: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one A 4-Ethoxyaniline C 2-Amino-6-ethoxybenzothiazole A->C Thiocyanation/ Cyclization B Potassium Thiocyanate + Bromine B->C D 2-Amino-6-ethoxybenzothiazole F 2-Amino-5-ethoxyphenylthiol D->F Hydrolysis E Potassium Hydroxide (Hydrolysis) E->F G 2-Amino-5-ethoxyphenylthiol I 7-Ethoxy-4H-benzothiazin-3-one G->I Cyclization H Chloroacetyl Chloride H->I

Caption: Overall synthetic workflow for 7-Ethoxy-4H-benzothiazin-3-one.

Experimental Protocols

PART 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

This procedure is adapted from the well-established method for synthesizing substituted 2-aminobenzothiazoles from anilines. The reaction proceeds via an in-situ formation of a thiocyanogen species which then reacts with the aniline, followed by cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethoxyaniline137.1813.7 g0.1
Potassium Thiocyanate97.1829.1 g0.3
Glacial Acetic Acid60.05150 mL-
Bromine159.8116.0 g (5.1 mL)0.1
Water18.02As needed-
50% Sodium Bisulfite solution-As needed-
Concentrated Ammonia solution-As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.7 g (0.1 mol) of 4-ethoxyaniline in 150 mL of glacial acetic acid.

  • To the stirred solution, add 29.1 g (0.3 mol) of potassium thiocyanate. A slurry will form.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 16.0 g (5.1 mL, 0.1 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C. The reaction mixture will turn a deep reddish-brown.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice water with vigorous stirring. A yellow precipitate will form.

  • To decolorize the solution, add a 50% sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

  • Neutralize the mixture by the slow addition of concentrated ammonia solution until it is alkaline to litmus paper. This will precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-6-ethoxybenzothiazole.

PART 2: Synthesis of 2-Amino-5-ethoxyphenylthiol

This step involves the alkaline hydrolysis of the thiazole ring of 2-amino-6-ethoxybenzothiazole to yield the corresponding aminothiophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-ethoxybenzothiazole194.269.7 g0.05
Potassium Hydroxide56.1128.0 g0.5
Water18.02100 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place 9.7 g (0.05 mol) of 2-amino-6-ethoxybenzothiazole and a solution of 28.0 g (0.5 mol) of potassium hydroxide in 100 mL of water.

  • Heat the mixture to reflux and maintain reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the cooled solution with concentrated hydrochloric acid to a pH of approximately 7-8. It is crucial to perform this step in a fume hood and with external cooling as the neutralization is highly exothermic.

  • The product, 2-amino-5-ethoxyphenylthiol, will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The product is often used directly in the next step without further purification due to its susceptibility to oxidation.

PART 3: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

The final step is the cyclization of the aminothiophenol with chloroacetyl chloride to form the six-membered benzothiazinone ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-ethoxyphenylthiol169.248.5 g0.05
Chloroacetyl Chloride112.946.2 g (4.4 mL)0.055
Dioxane (anhydrous)88.11100 mL-
Triethylamine101.197.0 mL0.05

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 8.5 g (0.05 mol) of 2-amino-5-ethoxyphenylthiol and 7.0 mL (0.05 mol) of triethylamine in 100 mL of anhydrous dioxane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 6.2 g (4.4 mL, 0.055 mol) of chloroacetyl chloride in 20 mL of anhydrous dioxane dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 7-ethoxy-4H-benzothiazin-3-one.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Handling Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Ethoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] May cause an allergic skin reaction and is suspected of causing genetic defects.[1][2] Turns dark red on exposure to air and light.[5]

  • Potassium Thiocyanate: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] Contact with acids liberates very toxic gas.[6][8][9]

  • Bromine: Fatal if inhaled and causes severe skin burns and eye damage.[10][11][12] It is very toxic to aquatic life.[10][11][12] Handle with extreme caution in a fume hood.

  • Potassium Hydroxide: Causes severe skin burns and eye damage.[13][14][15][16][17] It is highly corrosive.

  • Hydrochloric Acid: Causes severe skin burns and eye damage and may cause respiratory irritation.[18][19][20][21] It is corrosive to metals.[18][20][21]

  • Chloroacetyl Chloride: Toxic if swallowed, in contact with skin, or if inhaled.[22][23][24] It causes severe skin burns and eye damage and is corrosive to the respiratory tract.[22][25][26] Reacts violently with water.[22][23]

References

  • SEASTAR CHEMICALS. Safety Data Sheet (SDS) - HYDROCHLORIC ACID. [Link]

  • Thermo Fisher Scientific. Potassium thiocyanate - SAFETY DATA SHEET. (2010-02-15). [Link]

  • ScienceLab.com. Chloroacetyl Chloride MSDS. (2005-10-09). [Link]

  • ChemSupply Australia. Safety Data Sheet POTASSIUM THIOCYANATE. (2024-07-18). [Link]

  • Carl Roth. Safety Data Sheet: Potassium hydroxide. [Link]

  • Wikipedia. Hydrochloric acid. [Link]

  • INEOS Group. SAFETY DATA SHEET Potassium Hydroxide, Solid. (2022-12-01). [Link]

  • West Liberty University. MATERIAL SAFETY DATA SHEET Potassium thiocyanate. [Link]

  • Carl Roth. Safety Data Sheet: Potassium thiocyanate. [Link]

  • PVS Benson. Potassium Hydroxide 45% - SAFETY DATA SHEET. [Link]

  • EMD Millipore. SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. [Link]

  • Penta chemicals. BROMINE - SAFETY DATA SHEET. (2019-09-20). [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. (2019-01-07). [Link]

  • Ecolab. SAFETY DATA SHEET POTASSIUM HYDROXIDE 45%. [Link]

  • Tata Chemicals Ltd. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021-06-21). [Link]

  • Carl ROTH. Safety Data Sheet: Potassium hydroxide solution. [Link]

  • neoFroxx. Safety Data Sheet: Hydrochloric acid 32 % pure. (2025-02-14). [Link]

  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [Link]

  • Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]

  • PubChem. 4-Ethoxyaniline. [Link]

  • CPAChem. Safety data sheet - 4-Ethoxyaniline. (2024-01-17). [Link]

  • New Jersey Department of Health. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. [Link]

  • Huggins, J. et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules 2021, 26, 2598. [Link]

  • El-Sayed, W. A. et al. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Int. J. Mol. Sci. 2024, 25, 5901. [Link]

  • Li, H. et al. Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Adv., 2015, 5, 58450-58453. [Link]

  • Vorobyeva, V. et al. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules 2022, 27, 2598. [Link]

  • Sharma, A. et al. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry 2024, 6, 221-260. [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

  • Tsublova, E. G. et al. Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal 2016, 49, 679-682. [Link]

  • ResearchGate. Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. (2016-02). [Link]

Sources

Application

Application Note: Comprehensive Characterization of 7-Ethoxy-4H-benzothiazin-3-one

Introduction 7-Ethoxy-4H-benzothiazin-3-one belongs to the benzothiazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Ethoxy-4H-benzothiazin-3-one belongs to the benzothiazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development. Notably, derivatives of benzothiazinones have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug-resistant strains, by targeting the essential enzyme DprE1, which is involved in cell wall synthesis.[1][2][3][4] Given the therapeutic potential of this class of compounds, rigorous analytical characterization is paramount to ensure identity, purity, and stability, which are critical for regulatory approval and clinical success.

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 7-Ethoxy-4H-benzothiazin-3-one, catering to researchers, scientists, and drug development professionals. The methodologies described herein are designed to provide a multi-faceted analytical approach, ensuring a thorough understanding of the molecule's chemical properties.

Molecular Structure and Physicochemical Properties

Before delving into the analytical protocols, it is essential to understand the fundamental properties of 7-Ethoxy-4H-benzothiazin-3-one.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂S[5]
Molecular Weight209.27 g/mol [5]
IUPAC Name7-ethoxy-4H-1,4-benzothiazin-3-one[5]
CAS Number71387-69-4[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of all protons and carbons in 7-Ethoxy-4H-benzothiazin-3-one.

Causality Behind Experimental Choices:
  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzothiazinone derivatives.[6][7] DMSO-d₆ is particularly useful for observing exchangeable protons, such as the N-H proton.

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.[7]

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming proton-proton and proton-carbon correlations, respectively, leading to a confident structural assignment.

Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-Ethoxy-4H-benzothiazin-3-one.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters on a 400 MHz spectrometer: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 100 MHz spectrometer: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or related structures.[6]

Expected NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 7-Ethoxy-4H-benzothiazin-3-one. These are estimates based on known data for similar structures.[8][9][10]

Atom PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
H (NH)~10.5 (s, 1H)-
H (Aromatic)~7.0-7.5 (m, 3H)~115-150
CH₂ (S-CH₂)~3.5 (s, 2H)~30
O-CH₂~4.1 (q, 2H, J=7.0)~64
CH₃~1.4 (t, 3H, J=7.0)~15
C=O-~165

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the molecular formula.

Causality Behind Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like benzothiazinones and is less likely to cause fragmentation, ensuring the observation of the molecular ion.[4][6]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for HRMS due to their high resolution and mass accuracy.[4]

Protocol for HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Ensure the mass spectrometer is calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical formula (C₁₀H₁₁NO₂S).

Expected Mass Spectrometry Data
ParameterExpected Value
Molecular FormulaC₁₀H₁₁NO₂S
Theoretical Exact Mass209.0510
Observed [M+H]⁺ (HRMS)~210.0583

Chromatographic Techniques: Assessing Purity and Stability

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of a compound and for monitoring its stability under various conditions.[11]

Causality Behind Experimental Choices:
  • Stationary Phase: A reverse-phase C18 column is a versatile and robust choice for the separation of moderately polar compounds like benzothiazinone derivatives.[12][13][14]

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase for reverse-phase HPLC.[15] The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.[13]

  • Detection: A UV detector is suitable for aromatic compounds like 7-Ethoxy-4H-benzothiazin-3-one, which are expected to have a strong UV chromophore.[16][17]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (e.g., in Acetonitrile) Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water) Column C18 Column MobilePhase->Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: HPLC workflow for purity assessment.

Protocol for HPLC Purity Analysis
  • Instrumentation:

    • HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of 7-Ethoxy-4H-benzothiazin-3-one in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: Determined by UV-Vis spectroscopy (likely around 254 nm or the λmax).

  • Data Analysis:

    • Run the sample and record the chromatogram.

    • Calculate the purity of the compound by the area percentage method, assuming all impurities have a similar response factor.

Spectroscopic Characterization: Corroborating Functional Groups and Electronic Transitions

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the functional groups present in 7-Ethoxy-4H-benzothiazin-3-one.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch~3400-3300
C=O stretch (amide)~1680
Aromatic C=C stretch~1600-1450
C-O-C stretch (ether)~1250-1050

Data based on general values for similar functional groups.[8][18][19]

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for determining the wavelength of maximum absorption (λmax), which is important for setting the detection wavelength in HPLC.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to obtain an absorbance value between 0.1 and 1.0.

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-400 nm using a spectrophotometer.

    • Use the solvent as a blank.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Benzothiazinone derivatives typically exhibit strong absorption in the UV region due to the aromatic system.[16][20] The λmax is expected to be in the range of 250-350 nm.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of analytical techniques for a comprehensive characterization of 7-Ethoxy-4H-benzothiazin-3-one.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary Characterization & Purity cluster_final Final Confirmation (Optional) Synthesis Synthesized Compound NMR NMR (¹H, ¹³C) Structural Elucidation Synthesis->NMR MS HRMS Formula Confirmation Synthesis->MS FTIR FTIR Functional Groups NMR->FTIR UV_Vis UV-Vis Electronic Transitions MS->UV_Vis HPLC HPLC Purity Assessment FTIR->HPLC UV_Vis->HPLC XRay X-Ray Crystallography 3D Structure HPLC->XRay

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 7-Ethoxy-4H-benzothiazin-3-one. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the structure, confirm the molecular formula, and assess the purity of this promising compound. This rigorous analytical approach is fundamental for advancing the development of new therapeutic agents based on the benzothiazinone scaffold.

References

  • Tiwari, R., Miller, P. A., & Miller, M. J. (2016). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Scientific Reports, 6, 31683. [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2012). Characterization of DprE1-mediated benzothiazinone resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(10), 5067–5072. [Link]

  • Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Nenci, S., Molteni, E., ... & Riccardi, G. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(24), 20054-20063. [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2012). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 56(10), 5067-5072. [Link]

  • Gaur, R., Bhardwaj, V., & Singh, R. (2016). Structural Elucidation by Spectroscopic Studies of Copper (II) Groundnut Complexes with 2-amino-6-ethoxy benzothiazole as a Ligand. International Journal of Advanced Research, 4(6), 1636-1640. [Link]

  • Zhang, M., Li, Y., Wang, F., Zhao, W., Li, P., Liu, Y., ... & Zhang, T. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC advances, 8(20), 10839-10849. [Link]

  • Ha, H., et al. (n.d.). Table NMR Spectroscopic Data (500 MHz, MeOD for "TCM" 13). U.S. Securities and Exchange Commission. [Link]

  • Gupta, V., Kumar, A., & Kachroo, P. L. (2008). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Li, G., Zhang, M., Li, Y., Zhao, W., Li, P., Liu, Y., ... & Zhang, T. (2021). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 26(11), 3183. [Link]

  • Blasco, F., et al. (2021). Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine. Journal of Chromatography B, 1179, 122823. [Link]

  • Al-Ghanem, K. A. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [Link]

  • ResearchGate. (n.d.). UV/vis spectra of studied compounds (c = 1 × 10⁻⁵ M) in water. [Link]

  • Li, G., Zhang, M., Li, Y., Zhao, W., Li, P., Liu, Y., ... & Zhang, T. (2021). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 26(11), 3183. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 768468, 7-Ethoxy-4H-benzo[1][21]thiazin-3-one. PubChem. [Link]

  • ResearchGate. (n.d.). UV‐Vis absorption (blue) and emission (red) spectra of derivative 1... [Link]

  • da Silva, A. B., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Future Medicinal Chemistry, 9(12), 1363-1376. [Link]

  • Gupta, R. R., Gupta, R., & Gautam, D. C. (2008). Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. ResearchGate. [Link]

  • Tiwari, R., et al. (2016). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. ResearchGate. [Link]

  • Stolarczyk, M., et al. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. [Link]

  • SIELC. (n.d.). Separation of 4H-1,4-Benzothiazin-3-one on Newcrom R1 HPLC column. [Link]

  • Nembé, A. D. T., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2020, 8882932. [Link]

  • ResearchGate. (n.d.). Optimization of ethoxy displacement. [Link]

  • ResearchGate. (n.d.). Aromatic parts of the ¹H NMR spectra (CDCl3) of benzothiazines 1 (a) and 2 (b). [Link]

  • Prakash, L., et al. (2007). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. [Link]

  • Li, Y., et al. (2018). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. Molecules, 23(11), 2969. [Link]

  • Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(1), 1-6. [Link]

  • Kumar, A., et al. (2021). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. [Link]

  • Glavaš-Obrovac, L., et al. (n.d.). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. University of Tuzla. [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating 7-Ethoxy-4H-benzothiazin-3-one as a Novel Anticonvulsant Candidate

Foreword: The Imperative for Novel Anticonvulsant Scaffolds Epilepsy remains a significant neurological disorder affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a substantial portio...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Anticonvulsant Scaffolds

Epilepsy remains a significant neurological disorder affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a substantial portion of patients continue to experience refractory seizures or dose-limiting side effects. This underscores the urgent need for novel chemical entities with improved efficacy and safety profiles. The benzothiazinone core represents a promising scaffold in this pursuit. This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 7-Ethoxy-4H-benzothiazin-3-one and its analogs as potential anticonvulsant agents. The protocols outlined herein are grounded in established preclinical screening models and are designed to furnish a robust preliminary assessment of a compound's therapeutic potential.

Introduction to 7-Ethoxy-4H-benzothiazin-3-one

7-Ethoxy-4H-benzothiazin-3-one belongs to the class of 1,4-benzothiazin-3-one derivatives. This heterocyclic system has garnered interest in medicinal chemistry due to its diverse biological activities. While the broader class of benzothiazine derivatives has been investigated for anticonvulsant properties, the specific potential of the 7-ethoxy substituted analog warrants systematic evaluation.[1][2] Structurally, the molecule features a benzene ring fused to a thiazinone ring, with an ethoxy group at the 7th position.

Chemical Structure:

  • IUPAC Name: 7-ethoxy-4H-1,4-benzothiazin-3-one[3]

  • Molecular Formula: C₁₀H₁₁NO₂S[3]

  • CAS Number: 71387-69-4[3]

The strategic placement of the ethoxy group may modulate the compound's lipophilicity and its interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties. Research on a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones has indicated that variations in the alkoxy chain can significantly impact anticonvulsant activity and neurotoxicity.[4]

Synthesis of 7-Alkoxy-4H-benzothiazin-3-one Derivatives

The synthesis of 7-alkoxy-4H-benzothiazin-3-one derivatives typically involves a multi-step process. While a specific, detailed synthesis for the 7-ethoxy variant as an anticonvulsant is not extensively published in the provided context, a general approach can be inferred from the synthesis of related compounds.[4][5] A representative synthetic scheme would likely start from a substituted aminothiophenol, followed by cyclization to form the benzothiazinone core.

Preclinical Evaluation Workflow: A Step-by-Step Guide

The preclinical assessment of a novel anticonvulsant candidate is a tiered process designed to efficiently identify promising compounds while minimizing resource expenditure. The following workflow is recommended for the evaluation of 7-Ethoxy-4H-benzothiazin-3-one.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy & Neurotoxicity cluster_2 Phase 3: Mechanistic Insights A Synthesis & Purification of 7-Ethoxy-4H-benzothiazin-3-one B Acute Toxicity Assessment (e.g., LD50 determination) A->B C Maximal Electroshock (MES) Test (Initial Dose-Range Finding) B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test (Initial Dose-Range Finding) B->D E Dose-Response in MES Test (ED50 Determination) C->E F Dose-Response in scPTZ Test (ED50 Determination) D->F G Rotarod Test for Neurotoxicity (TD50 Determination) E->G F->G H Calculation of Protective Index (PI) (PI = TD50 / ED50) G->H I In-vitro Receptor Binding Assays (e.g., GABA-A Receptor) H->I K Pharmacokinetic Studies H->K J Ex-vivo Electrophysiology I->J

Caption: Preclinical evaluation workflow for anticonvulsant candidates.

Detailed Experimental Protocols

The following protocols are foundational for the in-vivo evaluation of 7-Ethoxy-4H-benzothiazin-3-one.

Animal Models and Husbandry
  • Species: Adult male Kunming mice (or other standard strain, e.g., Swiss Albino) are frequently used.[4]

  • Weight: 18-25 g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: A minimum of one week of acclimatization to the laboratory conditions is crucial before any experimental procedures.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Preparation and Administration
  • Vehicle: A suitable vehicle for intraperitoneal (i.p.) injection should be chosen. A common choice is a suspension in 0.5% aqueous carboxymethylcellulose (CMC).

  • Dose Volume: Typically 0.1 mL per 10 g of body weight.

  • Administration: Intraperitoneal injection is a common route for initial screening.[4]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely accepted model for identifying compounds effective against generalized tonic-clonic seizures.

  • Principle: A supramaximal electrical stimulus is delivered to the brain, inducing a characteristic tonic hindlimb extension. An effective anticonvulsant will prevent this tonic extension.

  • Apparatus: A convulsiometer with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group).

    • At the time of peak effect (e.g., 30 or 60 minutes post-injection), apply the electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds). A drop of saline on the electrodes ensures good electrical contact.

    • Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this sign is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying compounds that may be effective against absence seizures. Pentylenetetrazole is a GABA-A receptor antagonist.

  • Principle: A subcutaneous injection of PTZ induces clonic seizures. An effective anticonvulsant will prevent or delay the onset of these seizures.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice.

    • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds). The absence of seizures is considered protection.

  • Data Analysis: The ED₅₀ is calculated as in the MES test.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Principle: Animals are placed on a rotating rod. A neurotoxic effect is indicated if the animal is unable to maintain its balance and falls off the rod.

  • Apparatus: A rotarod treadmill (e.g., rotating at 15-25 rpm).

  • Procedure:

    • Train the mice on the rotarod for a set period (e.g., 1-2 minutes) for 2-3 trials before drug administration. Only animals that can successfully remain on the rod are used.

    • Administer the test compound or vehicle.

    • At various time points (e.g., 30, 60, 120 minutes) after administration, place the mice on the rotating rod for a predetermined duration (e.g., 1 minute).

    • Record the number of animals that fall off the rod.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Data Interpretation and Candidate Selection

The primary goal of this initial screening is to determine the therapeutic potential and safety margin of the test compound.

ParameterDescriptionSignificance
ED₅₀ (MES) Dose effective in 50% of animals in the MES test.Indicates efficacy against generalized tonic-clonic seizures.
ED₅₀ (scPTZ) Dose effective in 50% of animals in the scPTZ test.Indicates efficacy against absence seizures.
TD₅₀ (Rotarod) Dose causing neurotoxicity in 50% of animals.Measures acute neurological side effects.
Protective Index (PI) The ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀).A key indicator of the drug's safety margin. A higher PI is desirable.

A promising candidate will exhibit a low ED₅₀ in one or both seizure models and a high TD₅₀, resulting in a large Protective Index. For comparison, the PI of established drugs like carbamazepine can be used as a benchmark.[4]

Plausible Mechanism of Action: A Glimpse into Molecular Targets

While the precise mechanism of action for 7-Ethoxy-4H-benzothiazin-3-one is yet to be elucidated, studies on related benzothiazinone derivatives suggest potential interactions with the GABAergic system.[2] The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a common target for many anticonvulsant drugs.

G cluster_0 Hypothesized Mechanism of Action A 7-Ethoxy-4H-benzothiazin-3-one B Positive Allosteric Modulation of GABA-A Receptor A->B Binds to receptor C Increased GABAergic Inhibition B->C Enhances GABA effect D Hyperpolarization of Neuronal Membrane C->D Increased Cl- influx E Reduced Neuronal Excitability D->E F Anticonvulsant Effect E->F

Sources

Application

Application Notes and Protocols for the Investigation of 7-Ethoxy-4H-benzothiazin-3-one in Neurodegenerative Disease Research

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 7-Ethoxy-4H-benzothiazin-3-one, a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 7-Ethoxy-4H-benzothiazin-3-one, a member of the promising benzothiazinone class of compounds, in the context of neurodegenerative diseases. While direct research on this specific molecule in neurodegeneration is emerging, the broader family of benzothiazine and benzothiazole derivatives has shown significant promise, targeting key pathological pathways. This document provides hypothesized mechanisms of action, detailed experimental protocols, and data interpretation guidelines to facilitate the investigation of this compound.

Introduction: The Therapeutic Potential of the Benzothiazinone Scaffold

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds that can mitigate or reverse the underlying pathological processes. The benzothiazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including neuroprotective effects.[1]

7-Ethoxy-4H-benzothiazin-3-one (PubChem CID: 768468) is a small molecule with favorable drug-like properties, including the potential to cross the blood-brain barrier.[2][3] While its specific role in neurodegeneration is yet to be fully elucidated, related benzothiazine and benzothiazole derivatives have been investigated for their ability to modulate key targets in these diseases.[4][5][6] This guide will provide a framework for the systematic evaluation of 7-Ethoxy-4H-benzothiazin-3-one as a potential neuroprotective agent.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related compounds, 7-Ethoxy-4H-benzothiazin-3-one may exert its neuroprotective effects through several mechanisms. The following are plausible targets for investigation:

  • Cholinesterase Inhibition: A hallmark of Alzheimer's disease is the decline in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy to manage symptoms.[1][6] Many benzothiazine derivatives have been identified as potent inhibitors of these enzymes.[7][8]

  • Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the degradation of dopamine by MAO-B contributes to neuronal dysfunction. Inhibiting MAO-B can increase dopamine levels and provide symptomatic relief. Several benzothiazinone derivatives have shown potent and selective MAO-B inhibitory activity.[9][10]

  • Antioxidant Activity: Oxidative stress is a common pathological feature of many neurodegenerative diseases. The benzothiazine ring system can act as a radical scavenger, and derivatives have demonstrated the ability to reduce reactive oxygen species (ROS) and protect cells from oxidative damage.[11]

  • Modulation of Kinase Activity: Aberrant kinase activity is implicated in the pathology of several neurodegenerative disorders. For instance, casein kinase-1δ (CK-1δ) inhibitors based on a benzothiazole scaffold have shown neuroprotective effects in models of Parkinson's disease.[4]

Visualizing a Potential Pathway: Cholinesterase Inhibition

The following diagram illustrates the hypothesized mechanism of 7-Ethoxy-4H-benzothiazin-3-one as a cholinesterase inhibitor, a key strategy in Alzheimer's disease therapy.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor Postsynaptic Receptor ACh_presynaptic->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolysis Neuronal_Signaling Normal Neuronal Signaling ACh_receptor->Neuronal_Signaling Activates Increased_ACh Increased ACh in Synapse AChE->Increased_ACh Hydrolyzed_ACh Choline + Acetate AChE->Hydrolyzed_ACh Breaks down ACh Compound 7-Ethoxy-4H-benzothiazin-3-one Compound->AChE Inhibits Improved_Cognition Improved Cognitive Function Increased_ACh->Improved_Cognition Results in

Caption: Hypothesized mechanism of 7-Ethoxy-4H-benzothiazin-3-one in Alzheimer's disease.

Application Notes: Experimental Design Considerations

Compound Handling and Preparation
  • Solubility Testing: Determine the solubility of 7-Ethoxy-4H-benzothiazin-3-one in common laboratory solvents (e.g., DMSO, ethanol) and aqueous buffers. For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Stability Analysis: Assess the stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) to ensure its integrity throughout the assay.

In Vitro Cellular Models
  • Cell Line Selection: The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for neuroprotective studies.[12][13] These cells can be differentiated to exhibit a more mature neuronal phenotype. Other relevant cell lines include PC12 (for dopaminergic neuron studies) and primary neuronal cultures for more physiologically relevant data.

  • Induction of Neurotoxicity: To model neurodegenerative conditions in vitro, neuronal cells can be challenged with various toxins.[12]

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative stress and mitochondrial dysfunction, relevant to Parkinson's disease.[4][14]

    • Amyloid-β Toxicity: For Alzheimer's disease models, cells can be treated with aggregated amyloid-β (Aβ) peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to induce cytotoxicity.[12][15]

In Vivo Animal Models
  • Model Selection: Based on the hypothesized mechanism of action, appropriate animal models of neurodegeneration should be chosen.[16]

    • Parkinson's Disease: The 6-OHDA or MPTP-induced rodent models are standard for assessing the efficacy of neuroprotective agents targeting the dopaminergic system.[16][17]

    • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used to study Aβ pathology and cognitive deficits.[16]

  • Drug Administration and Dosing: The route of administration (e.g., intraperitoneal, oral gavage) and dosing regimen should be optimized based on the compound's pharmacokinetic properties.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of 7-Ethoxy-4H-benzothiazin-3-one to protect neuronal cells from H₂O₂-induced cytotoxicity.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 7-Ethoxy-4H-benzothiazin-3-one

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of 7-Ethoxy-4H-benzothiazin-3-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add 10 µL of the H₂O₂ solution to each well to achieve a final concentration that induces approximately 50% cell death (this concentration should be predetermined).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC₅₀ of the compound.

Experimental Groups Description
Untreated ControlCells with medium only
Vehicle ControlCells treated with the highest concentration of DMSO used
H₂O₂ ControlCells treated with H₂O₂ only
Compound TreatmentCells pre-treated with various concentrations of the compound followed by H₂O₂
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity by the test compound.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 7-Ethoxy-4H-benzothiazin-3-one

  • Donepezil (positive control)

  • Phosphate buffer (pH 8.0)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 20 µL of test compound solution (at various concentrations) or buffer (for control)

    • 20 µL of AChE solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 10 µL of ATCI solution and 10 µL of DTNB solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Parameter Description
IC₅₀ Concentration of the compound that inhibits 50% of the enzyme's activity.
Positive Control Donepezil, a known AChE inhibitor.
Protocol 3: Conceptual In Vivo Neuroprotection Study in a 6-OHDA Rodent Model of Parkinson's Disease

This protocol outlines the key steps for a preliminary in vivo study.

Experimental Workflow:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week.

  • Drug Administration: Administer 7-Ethoxy-4H-benzothiazin-3-one or vehicle via the chosen route for a pre-determined period (e.g., 7 days) before the induction of the lesion.

  • 6-OHDA Lesioning: Stereotactically inject 6-OHDA into the medial forebrain bundle to induce unilateral degeneration of dopaminergic neurons.

  • Behavioral Testing:

    • Apomorphine-induced Rotations: Two weeks post-lesion, administer apomorphine and record the number of contralateral rotations. A reduction in rotations in the treated group compared to the vehicle group suggests a neuroprotective effect.

    • Cylinder Test: Assess forelimb asymmetry as a measure of motor deficit.

  • Post-mortem Analysis:

    • Immunohistochemistry: Sacrifice the animals and perform tyrosine hydroxylase (TH) staining on brain sections to quantify the survival of dopaminergic neurons in the substantia nigra.

    • Neurochemical Analysis: Use HPLC to measure dopamine and its metabolites in the striatum.

Caption: Workflow for an in vivo neuroprotection study.

Data Interpretation and Expected Outcomes

  • In Vitro Neuroprotection: A successful outcome would be a dose-dependent increase in cell viability in the compound-treated groups compared to the toxin-only control. This would indicate that 7-Ethoxy-4H-benzothiazin-3-one can protect neuronal cells from cytotoxic insults.

  • AChE Inhibition: A low IC₅₀ value would suggest that the compound is a potent inhibitor of AChE, making it a promising candidate for further investigation in the context of Alzheimer's disease.

  • In Vivo Neuroprotection: In the 6-OHDA model, a significant reduction in apomorphine-induced rotations, improved performance in the cylinder test, and a higher number of surviving TH-positive neurons in the treated group would provide strong evidence for the neuroprotective efficacy of 7-Ethoxy-4H-benzothiazin-3-one in a model of Parkinson's disease.

By following these application notes and protocols, researchers can systematically evaluate the potential of 7-Ethoxy-4H-benzothiazin-3-one as a novel therapeutic agent for neurodegenerative diseases.

References

  • New insights in animal models of neurotoxicity-induced neurodegeneration - PMC. (2024-01-08). Available from: [Link]

  • In vitro neurology assays - InnoSer. Available from: [Link]

  • Why do neuroprotective drugs work in animals but not humans? - Scholars@UK. Available from: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. Available from: [Link]

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. Available from: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed. (2023-02-15). Available from: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (2023-02-15). Available from: [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI. Available from: [Link]

  • Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors - Bentham Science Publisher. Available from: [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC. Available from: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers. Available from: [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents - NIH. (2024-06-28). Available from: [Link]

  • Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models - bioRxiv. (2025-09-19). Available from: [Link]

  • Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease - ResearchGate. (2017-08-16). Available from: [Link]

  • WO2001097786A3 - Benzothiazole derivatives - Google Patents.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org. Available from: [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Available from: [Link]

  • 7-Ethoxy-4H-benzo[16][18]thiazin-3-one | C10H11NO2S - PubChem. Available from: [Link]

  • Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[12][16][18]triazolo[4,3-d]benzo[b][16][18]thiazines. (2010-03-01). Available from: [Link]

  • Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed. (2010-03-23). Available from: [Link]

  • (PDF) Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines - ResearchGate. (2025-12-05). Available from: [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][16][18]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC - PubMed Central. (2022-03-25). Available from: [Link]

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC - PubMed Central. (2025-11-25). Available from: [Link]

  • GABA A Receptor Benzodiazepine Binding Sites and Motor Impairments in Parkinson's Disease - MDPI. (2023-12-12). Available from: [Link]

  • The Promise of Neuroprotective Agents in Parkinson's Disease - Frontiers. Available from: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones - ResearchGate. Available from: [Link]

  • The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed. (2022-12-01). Available from: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[16][18]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. Available from: [Link]

  • Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii - PMC - PubMed Central. (2023-12-10). Available from: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC - NIH. Available from: [Link]

Sources

Method

Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Biological Activity of 7-Ethoxy-4H-benzothiazin-3-one

Introduction The 1,4-benzothiazinone scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including potent anti-mycobacterial, anticancer, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-benzothiazinone scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including potent anti-mycobacterial, anticancer, anti-inflammatory, and neuroprotective properties[1][2][3][4][5]. This structural motif's versatility makes it a compelling starting point for novel drug discovery campaigns. This guide focuses on 7-Ethoxy-4H-benzothiazin-3-one , a specific derivative whose biological activity profile is yet to be fully characterized.

Cell-based assays are indispensable tools in modern drug discovery, providing a biologically relevant environment to assess a compound's efficacy, mechanism of action (MoA), and potential toxicity[6][7][8]. They offer a crucial bridge between initial biochemical screens and more complex in vivo studies, allowing for the evaluation of compound effects within the intricate context of living cells[7][9][10]. This application note provides a structured, hypothesis-driven framework for researchers to systematically investigate the cellular activities of 7-Ethoxy-4H-benzothiazin-3-one, moving from foundational toxicity assessments to nuanced mechanistic studies.

Section 1: Foundational Analysis - Determining the Cytotoxicity Profile

Expert Rationale: Before investigating any specific biological mechanism, it is imperative to determine the concentration range over which 7-Ethoxy-4H-benzothiazin-3-one affects fundamental cell viability. A compound that is broadly cytotoxic at low concentrations may produce misleading results in downstream mechanistic assays, appearing as an "inhibitor" of any measured process simply by inducing cell death. Establishing a dose-response curve for cytotoxicity is the cornerstone of a compound's cellular characterization, defining the therapeutic window for subsequent experiments.

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[11]. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Stock Solution of 7-Ethoxy-4H-benzothiazin-3-one (e.g., in DMSO) Treat Add Serial Dilutions of Compound Compound->Treat Cells Culture & Harvest Selected Cell Line(s) Seed Seed Cells into 96-well Plate Cells->Seed Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Incubate & Solubilize Formazan Crystals AddMTT->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

Materials and Reagents:

  • 7-Ethoxy-4H-benzothiazin-3-one

  • Appropriate cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X working stock of 7-Ethoxy-4H-benzothiazin-3-one by performing serial dilutions in complete medium from a high-concentration stock (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the well is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the corresponding wells. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader[12].

Data Analysis and Interpretation:

  • Subtract the average absorbance of the no-cell control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Concentration (µM)% Viability (Hypothetical)
0 (Vehicle)100%
0.198.5%
195.2%
1075.6%
5051.3%
10022.1%
2005.4%
Hypothetical IC50 ≈ 50 µM

Section 2: Mechanistic Elucidation - Probing for Apoptotic Activity

Expert Rationale: A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death[13]. If the cytotoxicity assay reveals that 7-Ethoxy-4H-benzothiazin-3-one reduces cell viability, the next logical step is to determine if this is due to apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose[14]. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[15][16].

Principle of Annexin V / Propidium Iodide Staining

G cluster_viable Viable Cell cluster_early Early Apoptotic Cell cluster_late Late Apoptotic / Necrotic Cell Viable Phosphatidylserine (PS) on Inner Membrane Membrane Intact (PI Impermeable) ResultV Result: Annexin V Negative PI Negative Viable->ResultV Early PS Flips to Outer Membrane Membrane Intact (PI Impermeable) ResultE Result: Annexin V Positive PI Negative Early->ResultE Late PS on Outer Membrane Membrane Compromised (PI Permeable) ResultL Result: Annexin V Positive PI Positive Late->ResultL

Caption: Differentiating cell states based on Annexin V and PI staining.

Protocol 2: Apoptosis Detection by Flow Cytometry

Materials and Reagents:

  • Cells treated with 7-Ethoxy-4H-benzothiazin-3-one (at IC50 and 2x IC50 concentrations) and vehicle control.

  • A known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the vehicle, positive control, and desired concentrations of 7-Ethoxy-4H-benzothiazin-3-one for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium, then wash the adherent cells with PBS, and detach them using Trypsin-EDTA. Combine the cells from the medium and the trypsinization step.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS[15][16].

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour[14].

Data Analysis and Interpretation: The flow cytometer will generate a four-quadrant plot:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)

Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the compound.

Treatment% Viable (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle Control95%2%3%
Positive Control20%45%35%
Compound (IC50)40%35%25%

Section 3: Mechanistic Elucidation - Screening Key Signaling Pathways

Expert Rationale: Beyond cell death, a compound may modulate specific intracellular signaling pathways. Reporter-gene assays are highly effective for monitoring the activity of transcription factors that are endpoints of these pathways[17][18]. Based on the activities of related compounds, two plausible pathways to investigate are the Nrf2-mediated oxidative stress response and broad-spectrum GPCR signaling.

A. Nrf2/ARE Oxidative Stress Pathway

The Nrf2/ARE pathway is the primary regulator of cellular defense against oxidative stress[19][20][21]. Under stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of many cytoprotective genes. An ARE-luciferase reporter assay can quantify the activation of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Compound Oxidative Stress (e.g., from Compound) Compound->Keap1_Nrf2 induces release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Reporter Luciferase Gene ARE->Reporter activates transcription Luciferase Luciferase Protein Reporter->Luciferase translation Light Light Signal Luciferase->Light + Substrate

Caption: The Nrf2/ARE signaling pathway leading to luciferase reporter expression.

B. G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are major drug targets[17][18]. They transduce extracellular signals via different G-protein families (Gs, Gi, Gq, G12). These pathways can be monitored using reporter genes linked to specific response elements like CRE (for Gs/Gi-cAMP pathway) or NFAT-RE (for Gq-Ca2+ pathway)[22][23][24].

G Compound Compound (Ligand) GPCR GPCR Compound->GPCR activates G_Protein G-Protein (Gs, Gi, Gq) GPCR->G_Protein Second_Messenger Second Messengers (cAMP, Ca2+) G_Protein->Second_Messenger TF Transcription Factor (CREB, NFAT) Second_Messenger->TF RE Response Element (CRE, NFAT-RE) TF->RE binds & activates Luciferase Luciferase Reporter Gene RE->Luciferase Signal Luminescent Signal Luciferase->Signal

Sources

Application

Characterization of 7-Ethoxy-4H-benzothiazin-3-one as a Novel Enzyme Inhibitor

Application Note & Protocols Abstract The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and enzyme inhibitory properties.[1][2] Specifically, compounds featuring the 2H-1,4-benzothiazin-3(4H)-one core have shown promise as potent inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[3][4][5] This application note provides a comprehensive framework for the initial characterization of a novel derivative, 7-Ethoxy-4H-benzothiazin-3-one , as an enzyme inhibitor. We present detailed protocols for determining its inhibitory potency (IC₅₀) and elucidating its mechanism of action (MOA) against a relevant enzyme target. For the purpose of this guide, we will use human myeloperoxidase (MPO), a key enzyme in the inflammatory response and a target for which inhibitors are of significant therapeutic interest, as a representative case study.[6][7]

Introduction: The Benzothiazine Scaffold and Myeloperoxidase

1.1. The 2H-1,4-Benzothiazin-3(4H)-one Core Structure

The benzothiazine heterocyclic system is a cornerstone in the development of bioactive compounds.[1] The fusion of a benzene ring with a thiazine ring creates a conformationally rigid structure that can be readily functionalized to modulate its interaction with biological targets. Derivatives have been explored for a multitude of therapeutic applications, from anti-hypertensives to central nervous system agents.[1] Recent studies have highlighted the potential of 2H-1,4-benzothiazin-3(4H)-one derivatives as highly potent MAO-B inhibitors, suggesting their utility in treating neurodegenerative conditions like Parkinson's disease.[4] The specific compound of interest, 7-Ethoxy-4H-benzothiazin-3-one (PubChem CID: 768468), is a novel analogue whose inhibitory profile is yet to be characterized.[8]

1.2. Target Enzyme: Myeloperoxidase (MPO)

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils.[7][9] It plays a critical role in the innate immune system by catalyzing the formation of potent reactive oxidants, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[6][7] While essential for microbial killing, the excessive or misplaced activity of MPO is strongly implicated in tissue damage associated with a wide array of chronic inflammatory diseases, including atherosclerosis and cardiovascular disease.[6] Consequently, the development of specific MPO inhibitors is a major focus of therapeutic research.[7]

This guide provides the foundational biochemical assays necessary to evaluate if 7-Ethoxy-4H-benzothiazin-3-one can effectively inhibit MPO activity.

Materials and Reagents

  • Compound: 7-Ethoxy-4H-benzothiazin-3-one

  • Enzyme: Human Myeloperoxidase (MPO), purified

  • Substrate (Peroxidation): Amplex® UltraRed reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Substrate (Chlorination): 3'-(p-aminophenyl) fluorescein (APF)

  • Co-substrate: Hydrogen Peroxide (H₂O₂)

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Control Inhibitor: Known MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide)

  • Equipment: 96-well fluorescence microplate reader, multichannel pipettes, standard laboratory consumables.

Experimental Workflows

A systematic approach is required to characterize a novel inhibitor. The workflow begins with determining the compound's potency (IC₅₀ value) and progresses to more detailed kinetic studies to understand how it interacts with the enzyme.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action (MOA) A Prepare Compound Stock (10 mM in DMSO) B Serial Dilution Series (e.g., 100 µM to 1 nM) A->B C Perform MPO Activity Assay (e.g., Peroxidation Assay) B->C D Calculate % Inhibition vs. Control C->D E Non-linear Regression Plot (% Inhibition vs. log[Inhibitor]) D->E F Determine IC₅₀ Value E->F G Fix Inhibitor Concentration (e.g., at IC₅₀ and 2x IC₅₀) F->G Proceed if Potent H Vary Substrate Concentration (e.g., 0.25x to 10x Km) G->H I Measure Initial Reaction Rates (V₀) H->I J Generate Michaelis-Menten Plots I->J K Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) I->K L Determine Inhibition Type (Competitive, Non-competitive, etc.) K->L

Caption: Overall workflow for inhibitor characterization.

Protocol 1: IC₅₀ Determination using MPO Peroxidation Assay

This protocol determines the concentration of 7-Ethoxy-4H-benzothiazin-3-one required to inhibit 50% of MPO's peroxidation activity. The assay measures the MPO-catalyzed oxidation of the non-fluorescent Amplex® UltraRed to the highly fluorescent product, resorufin.[10][11]

4.1. Preparation of Solutions

  • Compound Stock: Prepare a 10 mM stock solution of 7-Ethoxy-4H-benzothiazin-3-one in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the compound stock to create a range of concentrations for testing (e.g., 11-point, 3-fold dilutions starting from 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • MPO Working Solution: Dilute human MPO in PBS to a final concentration that yields a robust signal within the linear range of the instrument (e.g., 20-40 nM).

  • Substrate Working Solution: Prepare a solution containing Amplex® UltraRed and H₂O₂ in PBS. Final assay concentrations should be near the Kₘ for each (e.g., 20 µM H₂O₂ and 40 µM Amplex® UltraRed).[10]

4.2. Assay Procedure (96-well format)

  • Add Inhibitor: To the wells of a black 96-well microplate, add 10 µL of each compound dilution. For controls, add 10 µL of DMSO (for 0% inhibition/max activity) and 10 µL of a known MPO inhibitor (for 100% inhibition/min activity).

  • Add Enzyme: Add 40 µL of the MPO working solution to all wells.

  • Incubate: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin reading the fluorescence in a microplate reader (Excitation: ~570 nm, Emission: ~585 nm).[11] Take kinetic readings every minute for 15-30 minutes.

4.3. Data Analysis

  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_min) / (Rate_max - Rate_min))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.[12]

ParameterHypothetical ValueDescription
Enzyme Human Myeloperoxidase (MPO)Heme peroxidase involved in inflammation.
Substrate Amplex® UltraRedFluorogenic probe for peroxidase activity.
Inhibitor 7-Ethoxy-4H-benzothiazin-3-oneThe compound under investigation.
IC₅₀ 5.2 µMConcentration for 50% inhibition.

Protocol 2: Mechanism of Action (MOA) Determination

This protocol elucidates how the inhibitor interacts with the enzyme and substrate. By measuring reaction rates at various substrate concentrations in the presence and absence of the inhibitor, we can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[13][14]

5.1. Procedure

  • Set up Reactions: Prepare three sets of reactions:

    • Set 1 (No Inhibitor): MPO + varying concentrations of substrate (e.g., Amplex® UltraRed).

    • Set 2 (Inhibitor at IC₅₀): MPO + a fixed concentration of 7-Ethoxy-4H-benzothiazin-3-one (e.g., 5.2 µM) + varying concentrations of substrate.

    • Set 3 (Inhibitor at 2x IC₅₀): MPO + a fixed concentration of 7-Ethoxy-4H-benzothiazin-3-one (e.g., 10.4 µM) + varying concentrations of substrate.

  • Vary Substrate: For each set, use a range of substrate concentrations that bracket the Kₘ value (e.g., 0.25x Kₘ to 10x Kₘ).

  • Measure Rates: Perform the assay as described in Protocol 1 and calculate the initial reaction velocity (V₀) for every condition.

5.2. Data Analysis & Interpretation

  • Michaelis-Menten Plot: For each set, plot V₀ versus substrate concentration [S]. This provides a direct visualization of the effect on Vₘₐₓ and apparent Kₘ.

  • Lineweaver-Burk Plot: For a clearer diagnosis, create a double-reciprocal plot of 1/V₀ versus 1/[S].[15][16] The changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) reveal the mechanism of inhibition.[13][17]

G cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive a1 a2 a1->a2 a3 a3->a2 b1 b2 b1->b2 b3 b3->b2 c1 c2 c1->c2 c3 c3->c2 d1 d2 d1->d2 d3 d3->d2 e1 e2 e1->e2 e3 e3->e2 f1 f2 f1->f2 f3 f3->f2

Caption: Lineweaver-Burk plots for different inhibition types.

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect on the y-axis.[13][16]
Non-competitive DecreasesUnchangedLines intersect on the x-axis.[13][16]
Uncompetitive DecreasesDecreasesLines are parallel.[13][17]
Mixed DecreasesChanges (Increase/Decrease)Lines intersect in the left quadrant.

By analyzing the kinetic data, a researcher can determine the Kᵢ (inhibition constant), which represents the true binding affinity of the inhibitor for the enzyme. For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

These protocols provide a robust and standardized methodology for the initial biochemical characterization of 7-Ethoxy-4H-benzothiazin-3-one as a potential enzyme inhibitor, using MPO as a therapeutically relevant example. A confirmed "hit" from these assays would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against other human peroxidases (e.g., eosinophil peroxidase, thyroid peroxidase) to determine its specificity.

  • Cell-based Assays: Evaluating the inhibitor's efficacy in a cellular context, for example, by measuring its ability to block MPO activity in stimulated neutrophils.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 7-Ethoxy-4H-benzothiazin-3-one to optimize potency and other pharmacological properties.

This structured approach ensures that novel compounds from promising chemical scaffolds are evaluated thoroughly, paving the way for the development of new therapeutic agents.

References

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Jack Westin. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Microbe Notes. Lineweaver–Burk Plot. [Link]

  • Jack Westin. Inhibition - Enzymes - MCAT Content. [Link]

  • Kettle, A. J., & Winterbourn, C. C. (2016). Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems. Journal of leukocyte biology, 100(3), 479–486. [Link]

  • Auld, D. S., & Inglese, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[15][18]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Yurttaş, L., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][15][18]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2097. [Link]

  • Özil, M., et al. (2022). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Molecules, 27(19), 6245. [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? [Link]

  • Nauseef, W. M. (2014). Diagnostic assays for myeloperoxidase and myeloperoxidase deficiency. Methods in molecular biology (Clifton, N.J.), 1124, 537–546. [Link]

  • Cell Biolabs, Inc. Myeloperoxidase Chlorination Activity Assay. [Link]

  • Yurttaş, L., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 10(16), 9474–9487. [Link]

  • Guarda, V. L. D. M., et al. (2001). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Il Farmaco, 56(9), 673-677. [Link]

  • PubChem. 7-Ethoxy-4H-benzo[15][18]thiazin-3-one. [Link]

  • Furtmüller, P. G., et al. (2020). A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019). Expert opinion on therapeutic patents, 30(3), 203–212. [Link]

  • Furtmüller, P. G., et al. (2020). Inhibition of Myeloperoxidase. In The Human Peroxidases (pp. 1-25). Springer, Cham. [Link]

  • Javid, N., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(3), 1701-1718. [Link]

  • Szałabska, K., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes, 14(12), 274. [Link]

  • Malan, S. F., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & medicinal chemistry letters, 75, 129038. [Link]

  • Javid, N., et al. (2023). 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(3), 1701-1718. [Link]

  • Sediq, A. S., et al. (2012). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules (Basel, Switzerland), 17(8), 9863–9881. [Link]

  • Berwaldt, G. A., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 26(1), 111–123. [Link]

Sources

Method

The Versatile Scaffold: Application Notes and Protocols for 7-Ethoxy-4H-benzothiazin-3-one Derivatives in Drug Discovery

Introduction: The 7-Ethoxy-4H-benzothiazin-3-one core represents a privileged scaffold in medicinal chemistry. This heterocyclic motif, characterized by the fusion of a benzene ring with a thiazinone ring, has garnered s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Ethoxy-4H-benzothiazin-3-one core represents a privileged scaffold in medicinal chemistry. This heterocyclic motif, characterized by the fusion of a benzene ring with a thiazinone ring, has garnered significant attention for its diverse pharmacological activities. The presence of the ethoxy group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making its derivatives promising candidates for the development of novel therapeutics. This comprehensive guide provides an in-depth exploration of the research applications of 7-Ethoxy-4H-benzothiazin-3-one derivatives, complete with detailed experimental protocols for their evaluation. The benzothiazine nucleus is a recurring structural feature in a variety of biologically active compounds, exhibiting properties that range from anti-inflammatory to anticancer and neuroprotective.[1][2]

A Note on Scope: While this guide focuses on 7-Ethoxy-4H-benzothiazin-3-one derivatives, the available literature often addresses the broader class of 7-alkoxy-4H-benzothiazin-3-ones or benzothiazinones in general. Where specific data for 7-ethoxy derivatives is limited, this guide will draw upon findings from closely related analogues to provide a comprehensive and scientifically grounded resource for researchers.

I. Anticonvulsant Activity: A Promising Avenue for Neurological Disorders

Derivatives of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones have been synthesized and evaluated for their potential as anticonvulsant agents.[3] The structural similarity of these compounds to known anticonvulsant drugs suggests their potential to modulate neuronal excitability.

Scientific Rationale:

The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition. The benzothiazinone scaffold can be functionalized to interact with these targets. The nature of the alkoxy group at the 7-position and other substitutions on the benzothiazinone ring can be systematically varied to optimize potency and reduce neurotoxicity. For instance, studies on 7-alkoxy derivatives have shown that the length and nature of the alkyl chain can significantly impact the anticonvulsant profile, with some derivatives showing a better safety profile than existing drugs like carbamazepine.[3]

Experimental Protocol: Evaluation of Anticonvulsant Activity

A standard preclinical screening model for anticonvulsant drugs involves the Maximal Electroshock (MES) test and the rotarod test for neurotoxicity assessment.

A. Maximal Electroshock (MES) Test:

This test is used to identify compounds that prevent the spread of seizures.

Materials:

  • Male Kunming mice (18-22 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compounds (7-Ethoxy-4H-benzothiazin-3-one derivatives)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control (e.g., Carbamazepine)

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice.

  • After a predetermined time (e.g., 30 minutes), deliver a maximal electroshock stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered protection.

  • Determine the median effective dose (ED₅₀) of the test compound.

B. Rotarod Neurotoxicity Test:

This test assesses motor coordination and potential neurological deficits induced by the test compound.

Materials:

  • Male Kunming mice (18-22 g)

  • Rotarod apparatus

  • Test compounds

  • Vehicle

Procedure:

  • Train the mice to remain on the rotating rod (e.g., 12 rpm) for a set period (e.g., 1 minute) in three consecutive trials.

  • Administer the test compound or vehicle i.p. to the trained mice.

  • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice back on the rotarod.

  • Record the number of mice that fall off the rod within 1 minute.

  • Determine the median toxic dose (TD₅₀), the dose at which 50% of the mice exhibit neurotoxicity.

Data Analysis: The Protective Index (PI) is calculated as the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀/ED₅₀). A higher PI value indicates a wider therapeutic window and a better safety profile.

II. Acetylcholinesterase Inhibition: Targeting Alzheimer's Disease

Benzothiazinone derivatives have emerged as a potential new class of acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[5]

Scientific Rationale:

The inhibition of AChE by benzothiazinone derivatives is thought to occur through interactions with the active site of the enzyme. Molecular docking studies have suggested that the benzothiazinone scaffold can fit into the active site gorge of AChE, with various substituents forming hydrogen bonds and hydrophobic interactions with key amino acid residues. The 7-ethoxy group can potentially enhance binding affinity and selectivity.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Materials:

  • Electric eel acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (7-Ethoxy-4H-benzothiazin-3-one derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

  • The rate of the reaction is proportional to the AChE activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Illustrative Workflow for AChE Inhibition Assay:

AChE_Inhibition_Workflow A Prepare Reagents: - AChE Enzyme - ATCI (Substrate) - DTNB (Ellman's Reagent) - Buffer (pH 8.0) C Add Buffer, Test Compound, and AChE Enzyme A->C B Prepare Test Compounds: - 7-Ethoxy-4H-benzothiazin-3-one derivatives - Positive Control (Donepezil) B->C D Incubate (e.g., 37°C, 15 min) C->D E Add DTNB D->E F Add ATCI (Start Reaction) E->F G Measure Absorbance (412 nm) Kinetically F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Benzothiazinone derivatives have demonstrated significant anti-inflammatory activities, suggesting their potential in treating inflammatory disorders.[6][7]

Scientific Rationale:

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and pathways. This can include the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The 7-ethoxy-4H-benzothiazin-3-one scaffold provides a versatile platform for designing molecules that can selectively target components of the inflammatory cascade.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

RAW 264.7 murine macrophage cells are a standard model for studying inflammation in vitro.

A. Cell Viability Assay (MTT Assay):

It is crucial to first determine the non-toxic concentrations of the test compounds.

Materials:

  • RAW 264.7 cells

  • DMEM media supplemented with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

B. Nitric Oxide (NO) Production Assay (Griess Assay):

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

C. Cytokine Quantification (ELISA):

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Follow the same cell treatment protocol as for the Griess assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Illustrative Pathway of Inflammatory Response and Potential Inhibition:

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation iNOS iNOS NFkB->iNOS Upregulation COX2 COX-2 NFkB->COX2 Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inhibitor 7-Ethoxy-4H-benzothiazin-3-one Derivative Inhibitor->NFkB Inhibition Inhibitor->iNOS Inhibitor->COX2

Caption: Potential anti-inflammatory mechanism of 7-Ethoxy-4H-benzothiazin-3-one derivatives.

IV. Anticancer Activity: Targeting Cancer Cell Proliferation

The benzothiazole and benzothiazinone scaffolds are present in numerous compounds with demonstrated anticancer properties.[8] These compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways in cancer cells.

Scientific Rationale:

The anticancer activity of 7-Ethoxy-4H-benzothiazin-3-one derivatives can be explored against various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation, such as protein kinases, or the induction of apoptosis through intrinsic or extrinsic pathways. Structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the benzothiazinone ring to enhance potency and selectivity against specific cancer types.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A. Cell Viability and Cytotoxicity (MTT Assay):

This assay is used to determine the concentration-dependent cytotoxic effect of the test compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium

  • Test compounds

  • MTT solution

  • DMSO

  • 96-well plate

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Perform the MTT assay as described in the anti-inflammatory protocol.

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

B. Apoptosis Assay (Annexin V-FITC/PI Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compounds at their IC₅₀ concentrations for a defined period.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer.

Illustrative Data Presentation for Anticancer Activity:

DerivativeCancer Cell LineIC₅₀ (µM)
Compound XMCF-715.2
Compound YA54922.5
Doxorubicin (Control)MCF-70.8
Doxorubicin (Control)A5491.2

V. Synthesis of 7-Ethoxy-4H-benzothiazin-3-one Derivatives

The synthesis of the 7-Ethoxy-4H-benzothiazin-3-one core and its derivatives typically involves the cyclization of appropriate precursors. A common synthetic route starts from substituted 2-aminothiophenols.

General Synthetic Scheme:

Synthesis_Scheme A 4-Ethoxy-2-aminothiophenol C Intermediate A->C + B Chloroacetyl chloride B->C D 7-Ethoxy-4H-benzothiazin-3-one C->D Cyclization F Derivatives D->F E Alkylation/ Acylation/ Other modifications E->F

Caption: A general synthetic route to 7-Ethoxy-4H-benzothiazin-3-one and its derivatives.

This general scheme can be adapted to introduce a wide variety of substituents at different positions of the benzothiazinone ring, allowing for the generation of a library of compounds for biological screening.

Conclusion and Future Directions

The 7-Ethoxy-4H-benzothiazin-3-one scaffold holds considerable promise for the development of new therapeutic agents. The research applications outlined in this guide, including anticonvulsant, acetylcholinesterase inhibitory, anti-inflammatory, and anticancer activities, highlight the versatility of this chemical entity. The provided protocols offer a robust framework for researchers to explore the potential of novel derivatives. Future research should focus on synthesizing and screening a wider range of 7-ethoxy derivatives to establish clear structure-activity relationships for each therapeutic target. Furthermore, in vivo studies are warranted for the most promising lead compounds to validate their efficacy and safety in preclinical models.

References

  • Gupta, A., & Talele, T. T. (2021). Benzothiazole: A promising scaffold for the discovery of novel therapeutic agents. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2019). Benzothiazinones: A review of their synthesis and biological activities. European Journal of Medicinal Chemistry, 164, 533-551. [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2011). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 21(1), 478-481. [Link]

  • Viegas, C., Jr., Bolzani, V. da S., & Barreiro, E. J. (2006). New insights in the development of acetylcholinesterase inhibitors for Alzheimer's disease. Current Pharmaceutical Design, 12(2), 215-227. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

  • Lombardino, J. G., & Otterness, I. G. (1981). Antiinflammatory 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides. Journal of Medicinal Chemistry, 24(7), 830-834. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • PubChem. 7-Ethoxy-4H-benzo[1][5]thiazin-3-one. [Link]

  • Kamal, A., & Hussaini, S. M. A. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 87-119. [Link]

  • Matysiak, J. (2006). Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines. Bioorganic & Medicinal Chemistry, 14(8), 2613-2619. [Link]

  • Zarghi, A., & Hamedi, M. (2017). 1,2-Benzothiazine Derivatives as Anti-inflammatory Agents. Mini reviews in medicinal chemistry, 17(1), 38–50. [Link]

  • Kaur, R., & Kumar, R. (2019). Benzothiazole derivatives as anticancer agents: a review. Mini reviews in medicinal chemistry, 19(13), 1054–1074. [Link]

  • Gür, M., & Ceylan, M. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland), 27(7), 2108. [Link]

  • da Silva, A. D., de Souza, M. V. N., & de Almeida, M. V. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1463–1471. [Link]

  • Matysiak, J., Niewiadomy, A., & Rzymowska, J. (2006). Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines. Bioorganic & medicinal chemistry, 14(8), 2613–2619. [Link]

  • Tan, W., Shi, T., & Zhen, W. (2020). Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry, 28(12), 115526. [Link]

  • Uremis, M. M., Ceylan, M., Turkoz, Y., & Uremis, N. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Anticancer agents in medicinal chemistry, 25(8), 1. [Link]

  • Ansari, M. F., & Ahmad, S. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1628–1651. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

Introduction: Welcome to the technical support guide for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, and its successful synthesis is crucial for m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, and its successful synthesis is crucial for many research and development programs.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common synthetic problems and provide field-proven, step-by-step protocols to overcome them. Our aim is to provide a self-validating system of inquiry and experimentation to ensure the integrity and reproducibility of your results.

Part 1: Troubleshooting the Starting Material: 2-Amino-5-ethoxybenzenethiol

The most critical precursor for this synthesis is 2-amino-5-ethoxybenzenethiol. Its stability and purity directly impact the success of the subsequent cyclization reaction.

FAQ 1: My overall reaction yield is extremely low, and I observe a significant amount of a water-insoluble, high-melting point solid that doesn't seem to be my product. What is happening?

Answer: This is the most common problem and is almost certainly due to the oxidative dimerization of your starting material, 2-amino-5-ethoxybenzenethiol, into bis(2-amino-5-ethoxyphenyl) disulfide. Aminothiols are highly susceptible to oxidation by atmospheric oxygen, a reaction that can occur rapidly upon exposure to air.[4][5]

  • Causality: The thiol (-SH) group is easily oxidized to form a disulfide (-S-S-) bond, linking two molecules of the aminothiophenol. This disulfide byproduct is unreactive in the subsequent acylation and cyclization steps, effectively removing your starting material from the reaction and drastically reducing the yield.

Diagram: Competing Reaction Pathways

A 2-Amino-5-ethoxybenzenethiol (Starting Material) B Desired Intermediate (N-Chloroacetylated) A->B + Chloroacetyl Chloride (Desired Reaction) D Side Product bis(2-amino-5-ethoxyphenyl) disulfide A->D Atmospheric O₂ (Side Reaction) C Target Product 7-Ethoxy-4H-benzothiazin-3-one B->C Base-mediated Cyclization

Caption: Competing pathways for the aminothiophenol starting material.

FAQ 2: How can I prevent the oxidation of 2-amino-5-ethoxybenzenethiol?

Answer: Preventing oxidation requires careful handling and a proactive strategy. There are two primary approaches:

  • In-Situ Generation and Immediate Use: The most robust method is to prepare the aminothiophenol and use it immediately in the next step without isolation. A common route is the alkaline hydrolysis of 2-amino-6-ethoxybenzothiazole.[6] After hydrolysis and neutralization to precipitate the aminothiophenol, it should be quickly filtered, washed with deoxygenated water, and introduced directly into the reaction vessel under an inert atmosphere.

  • Strict Inert Atmosphere Technique: If you are using commercially available 2-amino-5-ethoxybenzenethiol (often supplied as the hydrochloride salt[7]), you must handle it under an inert atmosphere (Nitrogen or Argon).

    • Use Schlenk lines or a glovebox for all transfers.

    • Degas all solvents by bubbling with N₂ or Ar for at least 30 minutes prior to use.

    • Store the compound in a freezer under an inert atmosphere and away from light.

Part 2: Acylation and Cyclization Steps

This two-step, one-pot sequence involves the N-acylation of the aminothiophenol with chloroacetyl chloride, followed by an intramolecular S-alkylation to form the benzothiazinone ring.

FAQ 3: My TLC analysis after adding chloroacetyl chloride shows multiple products, and the reaction mixture has turned dark. What are the likely side reactions?

Answer: This indicates a loss of selectivity in the acylation step. Chloroacetyl chloride is highly reactive, and several issues can arise:

  • S-Acylation: The thiol group can be acylated in addition to the amine, leading to an undesired thioester.

  • Di-acylation: Both the amine and the thiol can be acylated.

  • Decomposition: The reaction can be highly exothermic. Without proper temperature control, the starting material and product can decompose.

Troubleshooting Protocol: Selective N-Acylation

  • Setup: In a flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-ethoxybenzenethiol (1 equiv.) in a suitable degassed solvent (e.g., Toluene, THF, or Dioxane).[8][9]

  • Temperature Control (Critical): Cool the solution to 0-5 °C using an ice-water bath. This is crucial to moderate the reaction rate and enhance selectivity for N-acylation over S-acylation.

  • Slow Addition: Add chloroacetyl chloride (1.05-1.1 equiv.) dropwise as a solution in the same solvent over 20-30 minutes.[8] This prevents localized overheating and high concentrations of the acylating agent.

  • Monitoring: Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3). The starting aminothiophenol should be consumed, forming a new, less polar spot corresponding to the N-(2-mercapto-4-ethoxyphenyl)-2-chloroacetamide intermediate.

FAQ 4: The acylation appears clean on TLC, but the subsequent cyclization to form the ring does not proceed or is very slow. How can I facilitate the ring closure?

Answer: The cyclization is an intramolecular nucleophilic substitution (an S-alkylation) that requires a base to deprotonate the thiol group, forming a more potent thiolate nucleophile. The absence or weakness of a base is the most likely reason for a stalled reaction.[10][11]

  • Mechanism: The thiolate anion (-S⁻) attacks the electrophilic carbon of the chloroacetyl group (-CH₂Cl), displacing the chloride ion and forming the six-membered ring.

Table 1: Comparison of Bases for Cyclization

BaseEquivalentsSolventTemperatureComments
Triethylamine (TEA)2.0 - 2.5Toluene, THFRefluxA common, moderately strong organic base. Easy to remove.
Potassium Carbonate (K₂CO₃)2.0 - 3.0Acetone, DMF50 °C - RefluxA solid inorganic base, effective but can lead to heterogeneous mixtures.
Sodium Bicarbonate (NaHCO₃)3.0EthanolRefluxA mild base, may require longer reaction times but can reduce side products.

Recommended Cyclization Protocol:

  • After the N-acylation is complete (as confirmed by TLC), add the chosen base (e.g., Triethylamine, 2.2 equiv.) to the reaction mixture.

  • Heat the mixture to reflux (or as specified in Table 1) and monitor the disappearance of the chloroacetamide intermediate and the formation of the 7-Ethoxy-4H-benzothiazin-3-one product by TLC. The product is typically more polar than the intermediate.

  • The reaction is usually complete within 2-6 hours.

Diagram: Troubleshooting Workflow

start Synthesis Start check_yield Low Final Yield? start->check_yield check_sm Check Starting Material Purity (TLC, NMR) check_yield->check_sm Yes check_reaction Messy Reaction TLC? check_yield->check_reaction No oxidized Oxidized to Disulfide? check_sm->oxidized handle_inert ACTION: Use Inert Atmosphere Use Fresh/In-situ SM oxidized->handle_inert Yes oxidized->check_reaction No handle_inert->start temp_control ACTION: Lower Temp to 0°C Add Reagent Slowly check_reaction->temp_control Yes check_cyclization Cyclization Stalled? check_reaction->check_cyclization No temp_control->start add_base ACTION: Add Base (e.g., TEA) Apply Heat check_cyclization->add_base Yes success Successful Synthesis check_cyclization->success No add_base->start

Caption: A decision tree for troubleshooting the synthesis.

Part 3: Purification and Characterization

FAQ 5: The crude product is a dark, oily solid. What is an effective method for purification?

Answer: After the reaction is complete, a standard aqueous workup is required. Wash the organic layer with dilute HCl (to remove excess amine base), followed by saturated NaHCO₃ solution, and finally brine. After drying and concentrating, you will have the crude product. Two methods are effective for purification:

  • Recrystallization: This is the preferred method if applicable. Ethanol or a mixture of Ethanol/Water are good starting points. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly to obtain crystals.

  • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is necessary. A gradient elution starting from 20% Ethyl Acetate in Hexane and gradually increasing to 50% Ethyl Acetate is often effective at separating the product from less polar impurities and more polar baseline material.

FAQ 6: What are the key analytical features to confirm the structure of 7-Ethoxy-4H-benzothiazin-3-one?

Answer: Confirmation of the final structure requires standard spectroscopic analysis. The expected data is summarized below.

Table 2: Expected Analytical Data for 7-Ethoxy-4H-benzothiazin-3-one

TechniqueExpected Features
¹H NMR Ethoxy Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0 ppm (2H, -OCH₂-).Thiazinone Ring: A singlet at ~3.4-3.6 ppm (2H, S-CH₂-C=O).Aromatic Protons: Three protons in the aromatic region (~6.8-7.2 ppm) with distinct splitting patterns.Amide Proton: A broad singlet at ~10.5 ppm (1H, -NH-).
¹³C NMR Carbonyl: A signal around 165 ppm (C=O).Thiazinone Methylene: A signal around 30-35 ppm (-CH₂-).Ethoxy Group: Signals around 15 ppm (-CH₃) and 64 ppm (-OCH₂-).Aromatic Carbons: 6 distinct signals in the aromatic region (110-155 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ = 210.06
IR (KBr) Strong C=O stretch at ~1680 cm⁻¹.N-H stretch around 3200 cm⁻¹.

Note: Exact chemical shifts (ppm) can vary depending on the solvent used for NMR analysis.

References

  • Seidel, R. W., Richter, A., Goddard, R., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(35), 4697–4715. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 27(4), 465-473. [Link]

  • Connors, W., DeKorte, R., Lucas, S. C. C., & Ziegler, R. E. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry, 2022(34). [Link]

  • Kumar, V., & Gupta, A. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). [Link]

  • Klahn, P., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Chemistry & Medicinal Chemistry, 17(4). [Link]

  • Alharbi, A., et al. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Advances in Organic Synthesis, 16. [Link]

  • Wang, S. Y., et al. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1][4][12]triazolo[4,3-d]benzo[b][4][12]thiazines. Chemical & Pharmaceutical Bulletin, 58(3), 326–331. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(2), 2697–2713. [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[4][12]thiazin-3-one. National Center for Biotechnology Information. [Link]

  • Kachhee, T. L., Gupta, V., Gupta, R., & Gautam, D. C. (2010). Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. Journal of the Indian Chemical Society, 87(1), 121-123. [Link]

  • Michael, J. P. (2008). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Recent Patents on Anti-Infective Drug Discovery, 3(1), 1-10. [Link]

  • Zare, A., et al. (2021). Novel 1,4 Benzothiazine 3-One Derivatives as Anticonvulsant Agents: Design, Synthesis, Biological Evaluation and Computational Studies. Polycyclic Aromatic Compounds. [Link]

  • Gerona-Navarro, G., et al. (2002). Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-Unsubstituted 4Alkyl4-carboxy-2-azetidinone Derivatives via an Intramolecular Nα-Cα-Cyclization Strategy. ChemInform, 33(42). [Link]

  • PrepChem. (2023). Preparation of 2-amino-5-methoxythiophenol. [Link]

  • Pincekova, L., & Berkes, D. (2020). Synthesis of (2 S ,3 S )-3-aroyl pyroglutamic acid amides. Conference Paper. [Link]

  • Kumar, R., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(18), 12759–12788. [Link]

  • CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone. (2017).

Sources

Optimization

Optimizing reaction conditions for "7-Ethoxy-4H-benzothiazin-3-one" synthesis

Technical Support Center: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Ethoxy-4H-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Ethoxy-4H-benzothiazin-3-one. Here, we provide detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges and optimize reaction conditions, ensuring a robust and reproducible synthetic workflow.

Section 1: Synthetic Strategy and Workflow

The synthesis of 7-Ethoxy-4H-benzothiazin-3-one is typically achieved through a two-step process. The first critical step is the formation of the key intermediate, 2-amino-5-ethoxyphenylthiol. This is followed by a condensation and cyclization reaction with chloroacetyl chloride to form the target benzothiazinone ring system. The overall workflow is outlined below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Reaction A Start: 2-Amino-6-ethoxybenzothiazole B Alkaline Hydrolysis (e.g., KOH, Reflux) A->B C Neutralization & Precipitation (e.g., HCl, Acetic Acid) B->C D Intermediate: 2-amino-5-ethoxyphenylthiol C->D E Intermediate: 2-amino-5-ethoxyphenylthiol F Acylation with Chloroacetyl Chloride in Toluene @ 0-5°C E->F G Intramolecular Cyclization (Room Temperature or Gentle Heat) F->G H Product: 7-Ethoxy-4H-benzothiazin-3-one G->H I Work-up & Purification (Filtration, Recrystallization) H->I

Caption: Overall workflow for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one.

Section 2: Detailed Experimental Protocols

The following protocols provide a general guideline. Optimization may be required for specific laboratory conditions and substrate purity.[1]

Protocol 1: Synthesis of 2-amino-5-ethoxyphenylthiol

This procedure is adapted from the synthesis of the analogous methoxy compound and should be optimized accordingly.[2]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-ethoxybenzothiazole (1 equivalent) and an 8N aqueous solution of potassium hydroxide (KOH).

  • Hydrolysis: Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by first adding concentrated HCl until the pH reaches approximately 8.0, then add glacial acetic acid to adjust the pH to ~6.0.

  • Isolation: The product, 2-amino-5-ethoxyphenylthiol, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Handling: The isolated intermediate is highly susceptible to oxidation and should be dried under vacuum and used immediately in the next step.[1]

Protocol 2: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

This protocol is based on established methods for forming benzothiazinone rings from aminothiophenols.[3]

  • Setup: In a three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve the freshly prepared 2-amino-5-ethoxyphenylthiol (1 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous toluene dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[1] If the reaction stalls, gentle heating (40-50 °C) may be required to facilitate the final ring-closing step.

  • Work-up: Upon completion, cool the mixture. The product often precipitates from the toluene solution. Collect the crude product by filtration.

  • Purification: Wash the collected solid with cold toluene and then water to remove any remaining starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 7-Ethoxy-4H-benzothiazin-3-one.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the cyclization step?

A: The formation of the benzothiazinone ring from 2-amino-5-ethoxyphenylthiol and chloroacetyl chloride proceeds via a two-stage mechanism:

  • N-Acylation: The more nucleophilic amino group (-NH₂) of the aminothiophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a chloroacetamide intermediate and releases HCl.

  • Intramolecular S-Alkylation: The thiol group (-SH) then acts as a nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular substitution reaction displaces the chloride ion and closes the six-membered ring to form the final 7-Ethoxy-4H-benzothiazin-3-one product.

G Start 2-amino-5-ethoxyphenylthiol + Chloroacetyl Chloride Intermediate N-Acylation (Fast Step) Start->Intermediate Amine attacks Acyl Chloride Product Intramolecular Cyclization (S-Alkylation) Intermediate->Product Thiol attacks Alkyl Chloride Final 7-Ethoxy-4H-benzothiazin-3-one Product->Final

Caption: Simplified reaction mechanism for benzothiazinone formation.

Q2: How can I effectively monitor the progress of the cyclization reaction?

A: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring this reaction.[1]

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product around 0.3-0.4).

  • Visualization: The spots can be visualized under UV light (254 nm).[1] Staining with iodine vapor or a potassium permanganate solution can also be used if the compounds are not UV-active.

  • Analysis: Spot the starting aminothiophenol, the reaction mixture, and a co-spot (starting material + reaction mixture) on the plate. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.

Q3: What are the most critical safety precautions for this synthesis?

A:

  • 2-amino-5-ethoxyphenylthiol: Thiols often have a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. They are also prone to oxidation, so handling under an inert atmosphere is recommended for best results.[1]

  • Chloroacetyl Chloride: This reagent is highly corrosive and a lachrymator (causes tearing). It reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Toluene is flammable and has associated toxicological risks. Ensure proper ventilation and avoid ignition sources.

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q: My reaction yield is very low or I'm getting no product at all. What should I investigate?

A: Low yield is a common problem in organic synthesis.[1] Systematically check the following potential causes:

Potential CauseRecommended SolutionCitation
Poor Starting Material Quality The 2-amino-5-ethoxyphenylthiol intermediate is highly sensitive to air oxidation, which leads to disulfide dimer formation. Ensure the intermediate is freshly prepared and used immediately. Consider purifying it just before use if it has been stored.[1][4]
Suboptimal Reaction Temperature The initial acylation should be done at low temperatures (0-5 °C) to prevent side reactions. However, the final cyclization step may require gentle heating. If the reaction stalls at room temperature, try increasing the temperature to 40-50 °C and monitor by TLC.[1][5]
Presence of Oxygen/Moisture Both oxygen (promotes thiol oxidation) and moisture (reacts with chloroacetyl chloride) are detrimental. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Inefficient Base/HCl Scavenging The reaction produces HCl, which can protonate the starting amine, deactivating it. While the reaction can proceed without a base, adding a non-nucleophilic base like triethylamine (TEA) or DBU can improve yields by scavenging HCl.[6][7]

Q: My TLC plate shows multiple byproducts. How can I identify and prevent them?

A: The formation of byproducts is often related to the reactivity of the starting materials.

G cluster_0 Troubleshooting Logic A Problem: Multiple Spots on TLC B High Rf Spot? (Non-polar) A->B Yes C Intermediate Rf Spot? (Polarity between start/product) A->C No, but... D Likely Cause: Disulfide Dimer (Thiol Oxidation) B->D F Likely Cause: Incomplete Cyclization (N-Acyl Intermediate) C->F E Solution: - Use fresh thiol - Run under N₂/Ar gas D->E G Solution: - Gently heat reaction (40-50°C) - Add non-nucleophilic base F->G

Caption: Decision tree for identifying common synthesis byproducts.

  • High Rf Byproduct (Non-polar): This is very likely the disulfide dimer of 2-amino-5-ethoxyphenylthiol, formed by oxidation. To prevent this, rigorously exclude air by running the reaction under a positive pressure of nitrogen or argon and use freshly prepared starting material.[1]

  • Intermediate Polarity Byproduct: If a spot appears with polarity between your starting material and product, it is likely the uncyclized N-(2-mercapto-4-ethoxyphenyl)-2-chloroacetamide intermediate. This indicates the first acylation step was successful, but the second ring-closing step has stalled. To drive the reaction to completion, try gentle heating or adding a non-nucleophilic base to facilitate the intramolecular nucleophilic attack.[8]

Q: I'm having difficulty purifying the final product. What techniques are recommended?

A:

  • Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is often a suitable solvent. If the product is too soluble in ethanol, try a mixed solvent system like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography on silica gel is a reliable alternative. Use an eluent system based on your TLC analysis (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities.

References

  • Benchchem. (2025).
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a.
  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[1][9]thiazin-3-one. National Center for Biotechnology Information.

  • ResearchGate. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a.
  • Kachhee, T. L., Gupta, V., Gupta, R., & Gautam, D. C. (n.d.). Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines.
  • Benchchem. (2025). Technical Support Center: Benzoxazinone Synthesis. Benchchem Technical Support.
  • PrepChem.com. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. PrepChem.com.
  • ResearchGate. (n.d.). reaction of Schiff's bases with chloroacetyl chloride.
  • ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give....
  • Benchchem. (2025). Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem Technical Support.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Ethoxy-4H-benzothiazin-3-one

Welcome to the technical support center for the purification of 7-Ethoxy-4H-benzothiazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Ethoxy-4H-benzothiazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this heterocyclic compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 7-Ethoxy-4H-benzothiazin-3-one?

The two most effective and widely used techniques for purifying 7-Ethoxy-4H-benzothiazin-3-one and related benzothiazinone derivatives are silica gel column chromatography and recrystallization.[1][2] The choice between them depends on the nature and quantity of impurities, the scale of your synthesis, and the desired final purity.

  • Silica Gel Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products. It is particularly useful for complex mixtures or when impurities have similar solubility profiles to the product. Both traditional flash chromatography and automated systems can be employed.[1][3]

  • Recrystallization: This technique is ideal when the crude material is relatively pure (>85-90%) and a solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. It is highly effective at removing small amounts of impurities and can yield material of very high crystalline purity. Solvents like isopropanol or ethanol/water mixtures have proven effective for similar structures.[1][2]

Q2: How do I choose the best purification strategy for my specific situation?

The optimal strategy is determined by a preliminary analysis of your crude product.

Causality behind the choice: The goal is to exploit the differences in physical properties between your product and the contaminants. Chromatography separates based on differential adsorption to a stationary phase (polarity), while recrystallization separates based on differential solubility. A quick Thin Layer Chromatography (TLC) analysis is the most critical first step in making this decision.

Below is a decision-making workflow to guide your choice:

G start Analyze Crude Product via TLC purity_check Assess Spot Separation & Purity start->purity_check high_purity High Purity (>90%) Single major spot purity_check->high_purity Good separation complex_mixture Complex Mixture Multiple spots or streaking purity_check->complex_mixture Poor separation scale_check Scale of Synthesis? high_purity->scale_check chromatography Column Chromatography (For separation of multiple components) complex_mixture->chromatography recrystallization Recrystallization (For high purity & crystalline product) scale_check->recrystallization Large Scale scale_check->chromatography Small Scale (or if recrystallization fails) large_scale > 1-2 g small_scale < 1-2 g

Caption: Decision workflow for purification method selection.

Q3: What are the likely impurities I might encounter during the synthesis of 7-Ethoxy-4H-benzothiazin-3-one?

Impurities are typically derived from the starting materials or from side reactions. Common synthetic routes for benzothiazinones involve the condensation of substituted 2-aminobenzenethiols with various electrophiles.[2][4] Therefore, potential impurities include:

  • Unreacted 2-amino-4-ethoxyphenol: A common starting material.

  • Unreacted chloroacetyl chloride or related electrophile: Highly reactive and usually quenched during workup, but derivatives may persist.

  • Oxidized species: The thiol or the benzothiazine ring system can be susceptible to oxidation, especially if reactions are carried out in open vessels.[4]

  • Side-products: Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related heterocyclic compounds.

Q4: How can I reliably assess the purity of my final product?

A combination of methods is essential for a trustworthy assessment:

  • Thin Layer Chromatography (TLC): The simplest first check. A pure compound should ideally show a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >95%, >99%). This is a standard analytical method in drug development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise floor.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity for a crystalline solid.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your purification workflows.

Column Chromatography Troubleshooting

Q: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?

A: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a classic problem rooted in acid-base chemistry.

Expertise & Experience: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The nitrogen atom in your 7-Ethoxy-4H-benzothiazin-3-one is basic and can interact strongly and non-uniformly with these acidic sites. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in tailing or streaking.[6]

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a base to your mobile phase. Triethylamine (TEA) at 0.1-1% is the most common choice. Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the solvent system.[6]

  • Change the Stationary Phase: If the issue persists, consider switching to a more inert or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for basic compounds.[6]

    • Deactivated Silica: You can prepare this in your lab by treating silica gel with a solution of TEA and then removing the solvent.

  • Check for Insolubility: The compound may be precipitating at the point of loading or during the run if the mobile phase is a poor solvent for it. Ensure your compound is fully dissolved in the loading solution and has adequate solubility in the eluent.

ProblemProbable CauseSolution
Streaking / Tailing Acidic silica interacting with basic nitrogen in the heterocycle.[6]Add 0.1-1% triethylamine or ammonia to the eluent. Switch to neutral alumina or deactivated silica.
Poor Separation of Spots Inappropriate solvent system polarity.Optimize the mobile phase using TLC. For benzothiazinones, systems like Petroleum Ether/Ethyl Acetate or Toluene/Ethyl Acetate work well.[2][7]
Compound Stuck on Column Compound is too polar for the chosen eluent or is decomposing on silica.[8]Gradually increase eluent polarity (e.g., add methanol). Test compound stability on a TLC plate before running the column.[8]
Mixed Fractions Despite Good TLC Column overloading or degradation of the compound during chromatography.[8]Reduce the sample load (typically 1-5% of silica mass). Re-check compound stability on silica over a longer time period.[1][8]
Recrystallization Troubleshooting

Q: I've dissolved my compound in a hot solvent, but upon cooling, it has "oiled out" into a liquid layer instead of forming crystals. What should I do?

A: "Oiling out" is a common frustration in recrystallization. It happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The resulting oil is an impure liquid phase of your compound.

Expertise & Experience: An oil is undesirable because it traps impurities. The goal is to achieve slow, ordered crystal lattice formation, which excludes foreign molecules.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add more hot solvent to lower the saturation point.

  • Cool Slowly: Allow the flask to cool very slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling encourages oiling.

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[6]

G start Compound 'Oiled Out' or No Crystals Form reheat Re-heat solution to dissolve oil/solid start->reheat add_solvent Add more hot solvent (10-20% volume increase) reheat->add_solvent slow_cool Cool SLOWLY to room temperature add_solvent->slow_cool scratch Scratch inner flask surface with a glass rod slow_cool->scratch seed Add a seed crystal (if available) scratch->seed refrigerate Cool further (ice bath / fridge) seed->refrigerate success Pure Crystals Formed refrigerate->success Success failure Still No Crystals / Oils Out refrigerate->failure Failure reassess Re-evaluate solvent system failure->reassess

Caption: Troubleshooting workflow for failed recrystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude compound mass).

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Petroleum Ether).

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude 7-Ethoxy-4H-benzothiazin-3-one in a minimal amount of dichloromethane or the mobile phase.

    • For larger quantities or less soluble compounds (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system, collecting fractions.

    • Monitor the elution process by TLC, spotting fractions to identify which ones contain your compound.

    • If the compound is eluting too slowly (low Rf), gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% Ethyl Acetate).

  • Product Recovery:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Obtain the final mass and calculate the yield.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product in several test tubes.

    • Add different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) and observe solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote larger crystal growth.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly in a vacuum oven to obtain the final, pure product.

References

  • Fu, L., Xu, J., Yao, H., & Wu, X. (2008). A Synthesis of 4H-1, 4-Benzothiazines. Journal of the Chinese Chemical Society. Available at: [Link]

  • Gupta, R.R., & Kumar, M. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Makarov, V., et al. (2014). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Trefzer, C., et al. (2010). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]

  • Prakash, L., et al. (2005). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of the Chinese Chemical Society. Available at: [Link]

  • Wang, B., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Guarda, V. L. M., et al. (2001). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Il Farmaco. Available at: [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[7][10]thiazin-3-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Lechartier, B., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ACS Omega. Available at: [Link]

  • Lechartier, B., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Dhaifallah, H. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2021). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules. Available at: [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from: [Link]

Sources

Optimization

Overcoming low yield in benzothiazine synthesis

Beginning Synthesis Exploration I'm currently immersed in Google searches, focusing on benzothiazine synthesis. I'm prioritizing authoritative sources to understand common methods and challenges, especially those related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Synthesis Exploration

I'm currently immersed in Google searches, focusing on benzothiazine synthesis. I'm prioritizing authoritative sources to understand common methods and challenges, especially those related to low yields. I'm also delving into specific reaction mechanisms to gain a deeper understanding.

Developing Guide Structure

I've expanded my research scope to include alternative routes and the effects of reaction conditions. My focus is now on synthesizing this information into a logical Q&A structure, suitable for a technical guide. I'm aiming to identify recurring issues and effective troubleshooting strategies gleaned from the literature, aiming for clarity.

Analyzing, Organizing, Planning

Now, I'm focusing on organizing the accumulated data into a Q&A format, identifying common issues and troubleshooting strategies. I'm aiming for clarity in explaining chemical principles and incorporating in-text citations. The plan includes DOT language scripts for visual diagrams and developing detailed experimental protocols. Quantitative data will be formatted into easy-to-read tables, ensuring accuracy and proper referencing.

Troubleshooting

Stability and storage of "7-Ethoxy-4H-benzothiazin-3-one"

Welcome to the technical support center for 7-Ethoxy-4H-benzothiazin-3-one. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Ethoxy-4H-benzothiazin-3-one. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby promoting experimental success and reproducibility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, grounded in established chemical principles and field-proven insights.

Introduction to 7-Ethoxy-4H-benzothiazin-3-one

7-Ethoxy-4H-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazinone class.[1] This family of molecules is of significant interest in medicinal chemistry, with various derivatives being investigated for a range of biological activities.[2][3] The structural integrity of this compound is paramount for obtaining reliable and valid experimental results. This guide will address common challenges related to its stability and storage and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid 7-Ethoxy-4H-benzothiazin-3-one?

For optimal stability, solid 7-Ethoxy-4H-benzothiazin-3-one should be stored in a tightly sealed container, protected from light and moisture. A cool and dry environment is recommended. While specific long-term stability data for this particular derivative is not extensively published, general best practices for complex organic molecules suggest storage at -20°C for maximal shelf-life. For routine short-term use, storage at 2-8°C is acceptable.

Q2: I've noticed that my solution of 7-Ethoxy-4H-benzothiazin-3-one changes color over time. What could be the cause?

Color change in a solution is often an indicator of chemical degradation. For the broader class of 4H-benzo[b][2][4]thiazine derivatives, instability in solution has been reported.[2] One of the known degradation pathways is oxidative dimerization.[2] This process can be accelerated by exposure to air (oxygen), light, and non-optimal pH conditions. It is also possible that the solvent is not inert or contains impurities that are reacting with the compound.

Q3: What is the recommended solvent for dissolving 7-Ethoxy-4H-benzothiazin-3-one?

The choice of solvent will depend on the specific experimental requirements. For stock solutions, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used for benzothiazinone derivatives due to their good solubilizing power and relatively inert nature. For aqueous buffers, it is crucial to assess the compound's stability at the intended pH. Some benzothiazine derivatives have shown instability under both acidic and basic conditions.[2] It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a small-scale stability study in your buffer of choice.

Q4: How can I check the purity of my 7-Ethoxy-4H-benzothiazin-3-one sample?

The purity of 7-Ethoxy-4H-benzothiazin-3-one can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of benzothiazinone analogs.[4] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming molecular weight and identifying potential degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[4][]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions before each experiment. The thioether and amide-like functionalities within the benzothiazinone core can be susceptible to hydrolysis or oxidation over time in solution.
Low purity observed by HPLC/LC-MS 1. Oxidative dimerization. 2. Hydrolysis.1. Degas solvents before use to minimize dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon). Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to air. The sulfur atom in the thiazine ring can be susceptible to oxidation. 2. Ensure solvents are anhydrous. If using aqueous buffers, evaluate the stability at your working pH. Prepare fresh dilutions in aqueous media immediately before use.
Difficulty dissolving the compound Poor solubility in the chosen solvent.Try gentle warming or sonication to aid dissolution. If solubility remains an issue, consider preparing a highly concentrated stock solution in a strong organic solvent like DMSO, and then diluting it into your experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.
Appearance of new peaks in NMR spectrum Structural rearrangement or degradation.Compare the new spectrum with the original. Degradation can lead to complex mixtures. If degradation is suspected, repurify the compound if possible, or obtain a fresh batch.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of solid 7-Ethoxy-4H-benzothiazin-3-one in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C, protected from light. This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Prepare a solution of 7-Ethoxy-4H-benzothiazin-3-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase for compounds of this type is a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally considered acceptable for most research applications.[4]

Visualizing Potential Degradation

The following diagram illustrates a potential degradation pathway for 4H-benzothiazin-3-one derivatives, highlighting the risk of oxidative dimerization.

G cluster_0 Monomer cluster_1 Dimer cluster_2 Experimental Outcome A 7-Ethoxy-4H- benzothiazin-3-one B Oxidized Dimer A->B Oxidation (e.g., O2, light, pH) C Inconsistent Results / Reduced Activity B->C

Caption: Potential oxidative dimerization of 7-Ethoxy-4H-benzothiazin-3-one.

Troubleshooting Workflow

This workflow can help diagnose and resolve issues related to the stability of your compound.

start Inconsistent Experimental Results check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution and repeat experiment check_solution->prepare_fresh No check_purity Check purity of solid stock and solution check_solution->check_purity Yes success Problem Resolved prepare_fresh->success purity_ok Purity >95%? check_purity->purity_ok degradation Suspect degradation. Review storage and handling. purity_ok->degradation No review_protocol Review experimental protocol for incompatibilities purity_ok->review_protocol Yes reorder Order new compound degradation->reorder review_protocol->success

Caption: Troubleshooting workflow for experimental inconsistencies.

References

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity.

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][2][6]Thiazin-4-one Derivatives.

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

  • 7-Ethoxy-4H-benzo[2][4]thiazin-3-one | C10H11NO2S.

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.

  • Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations.

  • HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS.

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.

Sources

Optimization

Troubleshooting "7-Ethoxy-4H-benzothiazin-3-one" in biological assays

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the use of 7-Ethoxy-4H-benzothiazin-3-one in biological...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the use of 7-Ethoxy-4H-benzothiazin-3-one in biological assays. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experiments and ensure the integrity of your data.

Part 1: Foundational Knowledge & Handling

This section addresses the most frequently asked questions regarding the fundamental properties and correct handling of 7-Ethoxy-4H-benzothiazin-3-one. Proper storage and preparation are the bedrock of reproducible results.

FAQ 1: What is 7-Ethoxy-4H-benzothiazin-3-one and what are its basic properties?

7-Ethoxy-4H-benzothiazin-3-one is a heterocyclic organic compound belonging to the benzothiazine class.[1][2] Its structure is characterized by a benzene ring fused to a 1,4-thiazine ring, with an ethoxy group at the 7th position.[3] Understanding its physical and chemical properties is the first step in designing a successful experiment.

Table 1: Physicochemical Properties of 7-Ethoxy-4H-benzothiazin-3-one

Property Value Source
Molecular Formula C₁₀H₁₁NO₂S [3]
Molecular Weight 209.27 g/mol [3][4]
CAS Number 71387-69-4 [3][5]
Appearance Typically a solid powder [6]

| XLogP3 | 1.8 |[3] |

This data suggests the compound is moderately hydrophobic, which has implications for its solubility in aqueous assay buffers.

FAQ 2: How should I properly store and handle this compound?

Proper storage is critical to maintain the compound's integrity and prevent degradation.[7] Improper handling can not only compromise your experiments but also pose safety risks.

Answer: Based on best practices for chemical storage in a laboratory setting, the following guidelines should be observed:[8][9]

  • Storage Conditions: Store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[10] For long-term stability, storage at 2-8°C or -20°C is recommended, depending on the manufacturer's instructions.

  • Container Choice: Use appropriate containers, such as amber glass vials, to prevent photodegradation.[7]

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[7]

  • Labeling: Ensure every container is clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.[8][9]

Workflow for Compound Handling and Storage

G cluster_receipt Receiving Compound cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use receive Receive Lyophilized Powder log Log in Inventory System (CAS, Lot #) receive->log sds Access and Review SDS log->sds store Store in Dessicator at Recommended Temp (e.g., -20°C) sds->store protect Protect from Light (Amber Vial) store->protect reconstitute Reconstitute in High-Quality Anhydrous DMSO protect->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot freeze Store Aliquots at -80°C aliquot->freeze thaw Thaw One Aliquot on Ice freeze->thaw dilute Prepare Working Dilutions Immediately Before Use thaw->dilute use Add to Assay dilute->use G cluster_yes Precipitate Observed cluster_no No Precipitate start High Cell Death Observed check_precipitate 1. Visual Inspection: Check wells under a microscope. See crystals/precipitate? start->check_precipitate yes_node Yes check_precipitate->yes_node Yes no_node No check_precipitate->no_node No solubility_issue Primary Issue is Likely Solubility yes_node->solubility_issue revisit_sol Action: Revisit Solubility Protocol (Lower concentration, change solvent, etc.) solubility_issue->revisit_sol cytotoxicity_issue Issue is Likely True Cytotoxicity no_node->cytotoxicity_issue dose_response Action: Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) cytotoxicity_issue->dose_response

Caption: Differentiating cytotoxicity from solubility artifacts.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Ethoxy-4H-benzothiazin-3-one. Include a "cells only" (untreated) control and a "vehicle only" (DMSO) control. Treat the cells and incubate for your desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Part 4: Troubleshooting in Biochemical & Luciferase Assays

The core structure of 7-Ethoxy-4H-benzothiazin-3-one contains a benzothiazine moiety, which is structurally related to the benzothiazole core of D-luciferin, the substrate for firefly luciferase. [11]It is plausible that this compound is being used in, or interferes with, luciferase-based reporter assays.

FAQ 7: My negative control wells have a very high signal in my luciferase assay. What's wrong?

Answer: High background luminescence can mask your true signal and is a common problem in luciferase assays. [12][13] Table 2: Troubleshooting High Background Luminescence

Potential Cause Recommended Solution Rationale
Compound Autofluorescence/Autoluminescence Run a control plate with the compound in assay buffer without luciferase enzyme or cells. Read luminescence. 7-Ethoxy-4H-benzothiazin-3-one, due to its heterocyclic ring system, may possess intrinsic luminescent properties. This is a critical first check.
Reagent Contamination Use fresh, sterile pipette tips for every transfer. Prepare fresh substrate immediately before use. [13] Cross-contamination is a frequent source of error. Luciferin substrates can degrade over time, leading to auto-luminescence. [12]
Inappropriate Plate Type Use opaque, white-walled microplates designed for luminescence assays. [13][14] Clear or black plates can lead to well-to-well signal crosstalk, artificially elevating readings in adjacent wells. [13]

| Phenol Red in Medium | If using a cell-based assay, switch to a phenol red-free culture medium for the experiment. | Phenol red can contribute to background signal and quench luminescence. |

FAQ 8: My signal is much lower than expected or absent. What are the possible causes?

Answer: A weak or absent signal can be due to compound interference or issues with the assay components. [12][15]

  • Causality: The compound may be acting as a direct inhibitor of the luciferase enzyme or as a "quencher" that absorbs the light emitted by the reaction.

  • Troubleshooting Steps:

    • Run an Enzyme Inhibition Control: Set up a cell-free reaction with recombinant luciferase enzyme, its substrate (e.g., D-luciferin), and varying concentrations of 7-Ethoxy-4H-benzothiazin-3-one. A dose-dependent decrease in signal strongly suggests direct enzyme inhibition.

    • Check for Signal Quenching: Measure the absorbance spectrum of your compound. If it has a significant absorbance peak near the emission maximum of your luciferase (e.g., ~560 nm for firefly luciferase), it may be quenching the signal. [11] 3. Validate Reagents: Ensure your luciferase enzyme and substrate are active. Run a positive control reaction with just the enzyme and substrate to confirm they are working correctly. [12]Avoid repeated freeze-thaw cycles of reagents. [12]

FAQ 9: Could this compound act as an alternative substrate for luciferase?

Answer: This is a scientifically plausible hypothesis. The structural similarity to luciferin is notable. [11]If it were to act as a substrate, it would likely produce light, but potentially with a different emission spectrum (color) and lower quantum yield (intensity) than the native substrate.

  • Experimental Test:

    • Set up a reaction containing only recombinant luciferase and 7-Ethoxy-4H-benzothiazin-3-one (in the absence of D-luciferin).

    • Measure the luminescence using a luminometer with spectral scanning capabilities.

    • Compare the emission spectrum to that of the standard D-luciferin reaction. A new emission peak would confirm it acts as a substrate. The benzimidazole luciferin analog, for example, emits at 578 nm, red-shifted from D-luciferin's 557 nm. [11] This advanced troubleshooting step moves from identifying interference to characterizing a novel interaction, which could be a significant scientific finding.

References

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. PNAS, 113(7), 1778-83. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzot[13][16]hiazin-3-one. Retrieved from [Link]

  • E-C Apparatus. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Pal, R., et al. (2012). Effect of DMSO on morphology and viability of cells. ResearchGate. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Barsanti, L., & Gualtieri, P. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Rendiconti Lincei. Scienze Fisiche e Naturali, 29(4), 855–861. Retrieved from [Link]

  • Anyang Zhongding Refractory Co., Ltd. (2025). Does 99.9% DMSO affect the activity of enzymes?. Retrieved from [Link]

  • de Oliveira, D. A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(4), 68–76. Retrieved from [Link]

  • Alagôas, K. C. F., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 25(19), 4498. Retrieved from [Link]

  • Reddit. (2024). Luciferase assay troubleshooting. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 7-Ethoxy-4H-benzot[13][16]hiazin-3-one. Retrieved from [Link]

  • Liu, P., et al. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-t[17][13][16]riazolo[4,3-d]benzo[b]t[13][16]hiazines. Chemical & Pharmaceutical Bulletin, 58(3), 326–331. Retrieved from [Link]

  • Kachhee, T. L., et al. (2015). Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. ResearchGate. Retrieved from [Link]

  • Axsyn. (n.d.). 2H-1,4-Benzothiazin-3(4H)-one,7-ethoxy-;71387-69-4. Retrieved from [Link]

  • Axsyn. (n.d.). 2H-1,4-Benzothiazin-3(4H)-one,7-ethoxy-;71387-69-4. Retrieved from [Link]

  • da Silva, F. S., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Scientific Reports, 7, 4220. Retrieved from [Link]

  • Witte, M. D., et al. (2012). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. Retrieved from [Link]

  • Fatima, I., et al. (2023). Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii. Parasitology Research, 122(1), 183–193. Retrieved from [Link]

  • ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Retrieved from [Link]

  • Fu, L., et al. (2008). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[13][16]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(1), 1045–1058. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. Retrieved from [Link]

  • Liang, Y., et al. (2011). Expedient synthesis of electronically modified luciferins for bioluminescence imaging. Organic Letters, 13(14), 3552–3555. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. Molecules, 27(19), 6289. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation of 7-Ethoxy-4H-benzothiazin-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 7-Ethoxy-4H-benzothiazin-3-one and related benzothiazinone compounds. It provides a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 7-Ethoxy-4H-benzothiazin-3-one and related benzothiazinone compounds. It provides a comprehensive framework for designing and troubleshooting forced degradation studies, interpreting the resulting data, and identifying potential degradation byproducts.

Introduction: The Importance of Proactive Degradation Profiling

In drug development, understanding the stability of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of ensuring its safety and efficacy. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1] This guide uses 7-Ethoxy-4H-benzothiazin-3-one as a model compound to illustrate the principles and practices of these critical studies. While specific degradation data for this molecule is not extensively published, we can predict likely degradation pathways based on the chemical functionalities present in its benzothiazinone core.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for a novel compound like 7-Ethoxy-4H-benzothiazin-3-one?

A1: The primary goals are:

  • To identify likely degradation products: This helps in understanding the potential impurities that might arise during manufacturing, storage, and administration.

  • To elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insights into its intrinsic stability.[1][2]

  • To develop and validate a stability-indicating analytical method: This is crucial for accurately quantifying the API and its degradation products in the presence of each other.[3]

  • To inform formulation and packaging development: Knowledge of sensitivities to light, heat, or pH can guide the selection of appropriate excipients and packaging materials to ensure product stability.[4]

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: As per the International Council for Harmonisation (ICH) guidelines, the typical stress conditions include:[5]

  • Acidic and basic hydrolysis: Exposure to acidic and basic conditions over a range of pH values.

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.

  • Thermal stress: Exposing the compound to high temperatures.

  • Photostability: Exposing the compound to light of specific wavelengths.[4]

Q3: I am not seeing any degradation of 7-Ethoxy-4H-benzothiazin-3-one under my initial stress conditions. What should I do?

A3: If you observe minimal or no degradation, consider the following:

  • Increase the severity of the stress conditions: This could involve increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., acid, base, or oxidizing agent). However, it is important to avoid overly harsh conditions that might lead to unrealistic degradation pathways.

  • Modify the solvent system: The solubility and stability of your compound can be highly dependent on the solvent. Consider using a co-solvent system if solubility is a limiting factor.

  • Ensure proper sample preparation: Verify that the compound is fully dissolved and that there are no issues with the initial sample preparation that might be masking degradation.

Q4: I am observing too much degradation, with the parent peak completely disappearing. How can I get meaningful data?

A4: Excessive degradation can be addressed by:

  • Reducing the stress conditions: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being further degraded themselves.

  • Time-course study: Sample the reaction at multiple time points to identify an optimal duration where a reasonable amount of degradation has occurred.

  • Quenching the reaction: For hydrolytic and oxidative studies, ensure the reaction is effectively stopped at the desired time point by neutralizing the acid/base or quenching the oxidizing agent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Optimize the mobile phase. For a compound with a benzothiazinone core, a buffered mobile phase might be necessary to control ionization and improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Co-elution of degradation products.Modify the gradient profile of the HPLC method to improve separation. Consider using a different column chemistry.
Mass balance issues (sum of parent and degradants is not close to 100%). Formation of non-UV active or volatile byproducts.Use a mass-sensitive detector (e.g., mass spectrometer) in parallel with a UV detector to identify non-chromophoric species.
Incomplete elution of degradants from the column.Implement a column wash step at the end of the gradient to elute strongly retained compounds.
Adsorption of the compound or its degradants onto container surfaces.Use silanized glassware or polypropylene vials to minimize adsorption.
Unexpected peaks in the chromatogram of the unstressed sample. Impurities in the starting material.Characterize the starting material thoroughly before initiating the degradation studies.
Degradation during sample preparation or analysis.Investigate the stability of the compound in the analytical solvent and under the conditions of the analysis (e.g., light exposure in the autosampler).

Experimental Protocols

Protocol 1: Forced Degradation Study of 7-Ethoxy-4H-benzothiazin-3-one

This protocol outlines a general procedure for conducting forced degradation studies. The specific concentrations and durations may need to be optimized based on the observed stability of the compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Ethoxy-4H-benzothiazin-3-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column Selection:

  • Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

3. Gradient Elution:

  • A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B

4. Detection:

  • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity. A wavelength of maximum absorption for 7-Ethoxy-4H-benzothiazin-3-one should be used for quantification.

5. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Predicted Degradation Pathways

Based on the structure of 7-Ethoxy-4H-benzothiazin-3-one, the following degradation pathways can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A 7-Ethoxy-4H-benzothiazin-3-one B Hydrolysis of Amide (Acid/Base) A->B D Hydrolysis of Ether (Acid) A->D C Opening of Thiazinone Ring B->C E 7-Hydroxy-4H-benzothiazin-3-one D->E F 7-Ethoxy-4H-benzothiazin-3-one G Oxidation of Sulfur F->G H Sulfoxide Derivative G->H I Further Oxidation H->I J Sulfone Derivative I->J K 7-Ethoxy-4H-benzothiazin-3-one L Photolytic Cleavage/Rearrangement K->L M Various Photoproducts L->M

Caption: Predicted degradation pathways for 7-Ethoxy-4H-benzothiazin-3-one.

Experimental Workflow Diagram

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_stressing Phase 2: Stress Testing cluster_analysis Phase 3: Analysis and Interpretation A Define Objectives and Scope B Characterize Starting Material (Purity, etc.) A->B C Prepare Stock Solution B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal Stress C->G H Photostability C->H J Analyze Stressed Samples D->J E->J F->J G->J H->J I Develop Stability-Indicating HPLC Method I->J K Assess Peak Purity and Mass Balance J->K L Identify and Characterize Degradants (LC-MS, NMR) K->L M Elucidate Degradation Pathways L->M

Sources

Optimization

Technical Support Center: Solubilization Guide for 7-Ethoxy-4H-benzothiazin-3-one

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols to address solubility challenges with 7-Ethoxy-4H-benzothiazin-3-one in in vitro settings. The benzothiazinone (B...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols to address solubility challenges with 7-Ethoxy-4H-benzothiazin-3-one in in vitro settings. The benzothiazinone (BTZ) scaffold is notoriously associated with low aqueous solubility, a factor that can significantly impact data quality and reproducibility.[1][2] This guide is structured to help you navigate these challenges methodically.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 7-Ethoxy-4H-benzothiazin-3-one, and why is solubility a challenge?

7-Ethoxy-4H-benzothiazin-3-one is a moderately lipophilic compound. Its properties, summarized in Table 1, indicate a preference for non-polar environments over aqueous media. The computed LogP value of 1.8 suggests moderate hydrophobicity, which is the primary driver of its low water solubility.[3] While not "brick dust," it requires a careful solubilization strategy to achieve the concentrations needed for most in vitro assays without precipitation. The general class of benzothiazinone derivatives is known for poor aqueous solubility, which can adversely affect drug-like properties and bioavailability assessments.[1][4]

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂SPubChem[3]
Molecular Weight 209.27 g/mol PubChem[3]
XLogP3 (Lipophilicity) 1.8PubChem[3]
Appearance Likely a solid at room temperatureInferred from similar compounds

Table 1. Key physicochemical properties of 7-Ethoxy-4H-benzothiazin-3-one.

Q2: What is the recommended starting solvent for preparing a stock solution?

The universally accepted starting solvent for compounds of this nature is Dimethyl Sulfoxide (DMSO) .[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it an essential tool in any screening or cell culture lab. It is recommended to prepare a high-concentration stock solution, typically in the range of 10-50 mM, in 100% anhydrous, sterile-filtered DMSO.[5][6]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What is happening and how do I fix it?

This is the most common failure point and is mechanistically predictable. While the compound is soluble in 100% DMSO, adding this concentrated solution directly to an aqueous buffer or medium causes a rapid solvent shift. The environment immediately becomes inhospitable for the compound, causing it to "crash out" or precipitate.[5]

The solution is to perform step-wise or serial dilutions . Instead of a single large dilution, first perform serial dilutions in 100% DMSO to get closer to your final concentration before the final dilution into the aqueous medium.[5] This minimizes the shock of the solvent shift. A detailed protocol for this is provided below.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

High concentrations of DMSO are cytotoxic.[7] It is critical to keep the final concentration of DMSO in your assay as low as possible.

  • General Rule: Aim for a final DMSO concentration of ≤0.5% .[8]

  • Sensitive Cell Lines: For particularly sensitive cells, a final concentration of ≤0.1% is recommended.[6]

  • Absolute Maximum: Never exceed 1% DMSO, as it can induce cellular stress, affect membrane permeability, and interfere with assay results, leading to artifacts.[9][10]

Crucially, every experiment must include a "vehicle control" containing the same final concentration of DMSO as your test wells to account for any solvent-induced effects.[5]

Troubleshooting & Advanced Solubilization Strategies

If standard DMSO protocols are insufficient, a systematic approach is needed to find an appropriate solvent system. The following workflow provides a decision-making framework.

G start Start: Weigh Compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_stock Visually Inspect Stock (Clear Solution?) prep_stock->check_stock serial_dilute Protocol 2: Step-wise Dilution into Aqueous Medium check_stock->serial_dilute Yes troubleshoot TROUBLESHOOTING check_stock->troubleshoot No, Insoluble check_final Inspect Final Solution (Precipitation?) serial_dilute->check_final success Proceed with Assay (Include Vehicle Control) check_final->success No check_final->troubleshoot Yes strategy1 Strategy 1: Co-Solvents (e.g., PEG 400, Ethanol) troubleshoot->strategy1 strategy2 Strategy 2: pH Adjustment (Test pH 3.0 to 10.0) troubleshoot->strategy2 strategy3 Strategy 3: Excipients (e.g., Cyclodextrins) troubleshoot->strategy3 fail Compound Unsuitable for Assay Conditions strategy1->fail strategy2->fail strategy3->fail

Caption: Decision workflow for solubilizing 7-Ethoxy-4H-benzothiazin-3-one.

Strategy 1: Utilize Co-solvents

Co-solvents can be used to create a more hospitable environment when diluting from a DMSO stock.[] They work by reducing the polarity of the aqueous medium, making it less likely for a hydrophobic compound to precipitate.[][12]

Co-SolventTypical Final Conc.ProsCons
Ethanol <1%Simple, effective for many compounds.Can have biological effects on cells.[13]
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, highly effective.Can increase viscosity of the medium.[]
Propylene Glycol <5%Common in formulations.Higher concentrations can be cytotoxic.[13]

Table 2. Common co-solvents for in vitro assays.

Implementation: Prepare an intermediate dilution of your DMSO stock into the chosen co-solvent before the final dilution into the assay medium. Always test the co-solvent's effect on your cells with a dedicated vehicle control.

Strategy 2: pH Adjustment

The solubility of ionizable compounds can be dramatically influenced by pH.[14][15] The 7-Ethoxy-4H-benzothiazin-3-one structure contains a nitrogen atom within the heterocyclic ring (at position 4) which has an associated proton. This proton may be acidic and thus removable under basic conditions, creating a charged anion that is more water-soluble.

Implementation: A simple way to test this is to prepare small-volume, high-concentration solutions in a series of buffers ranging from pH 3.0 to 10.0. A significant increase in solubility at a specific pH indicates that this method may be viable.[16][17] However, the final assay pH must be compatible with the biological system you are studying.

Strategy 3: Employ Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like 7-Ethoxy-4H-benzothiazin-3-one, forming an inclusion complex that has significantly improved aqueous solubility.[20][][22]

Implementation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies due to its high solubility and low toxicity.[20] Prepare the stock solution of the compound directly in an aqueous solution containing HP-β-CD (e.g., 10-20% w/v). This method avoids organic solvents entirely but requires empirical testing to confirm complex formation and ensure the excipient does not interfere with the assay.[9]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol outlines the standard procedure for creating an accurate and stable stock solution.

  • Calculation:

    • Determine the mass of 7-Ethoxy-4H-benzothiazin-3-one (MW: 209.27 g/mol ) needed for your desired stock concentration (e.g., 20 mM) and volume (e.g., 1 mL).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: 0.020 mol/L x 0.001 L x 209.27 g/mol x 1000 = 4.185 mg

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.[23] Use a weigh boat or appropriate paper and carefully transfer the solid to a sterile, chemically resistant vial (e.g., amber glass).

  • Dissolution:

    • Add the calculated volume of high-purity, anhydrous DMSO (molecular biology grade) to the vial.[24]

    • Vortex thoroughly for 1-2 minutes.

    • QC Step: Visually inspect the solution against a light source. It should be completely clear with no visible particulates. If particulates remain, gently warm the vial to 37°C for 5-10 minutes and vortex again. Sonication can also be used but may generate heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • Store aliquots in tightly sealed vials at -20°C or -80°C.[5][8] Properly stored DMSO stocks are typically stable for months.

Protocol 2: Step-wise Dilution into Aqueous Assay Media

This protocol is designed to prevent compound precipitation upon dilution into your final assay medium (e.g., cell culture media).

G stock Start: 20 mM Stock in 100% DMSO intermediate1 Intermediate 1: 2 mM in 100% DMSO stock->intermediate1 1:10 Dilution (2 µL + 18 µL DMSO) intermediate2 Intermediate 2: 200 µM in 100% DMSO intermediate1->intermediate2 1:10 Dilution (2 µL + 18 µL DMSO) final Final: 20 µM in Assay Medium (0.1% DMSO) intermediate2->final 1:10 Dilution (10 µL + 990 µL Medium)

Caption: Workflow for serial dilution from a DMSO stock to the final working solution.

  • Prepare Intermediate DMSO Dilutions:

    • Based on your highest desired final assay concentration, create a series of intermediate dilutions in 100% DMSO .

    • Example: To get a top concentration of 20 µM from a 20 mM stock, you might make a 2 mM intermediate (1:10 dilution) and then a 200 µM intermediate (1:10 dilution from the 2 mM stock).

  • Final Dilution into Aqueous Medium:

    • Add the final volume of your highest-concentration DMSO intermediate to the assay medium. For example, add 10 µL of a 200 µM DMSO stock to 990 µL of medium to get a final concentration of 2 µM with 1% DMSO. To achieve a lower final DMSO concentration (e.g., 0.1%), you would add 1 µL of the 200 µM stock to 999 µL of medium.

    • Pipette vigorously or vortex gently immediately after addition to ensure rapid and complete mixing.

  • QC Step: After creating the final working solution, let it sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles). If the solution remains clear, you can proceed with confidence.

  • Prepare Dose-Response Curve: Use the final working solution as the starting point to prepare subsequent dilutions for your dose-response curve directly in the assay medium. This ensures the solvent concentration remains constant across all conditions.[9]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018337/]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38475908/]
  • Cyclodextrin Solutions for API Solubility Boost. (BOC Sciences) [URL: https://www.bocsci.com/blog/cyclodextrin-solutions-for-api-solubility-boost/]
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (SciSpace) [URL: https://typeset.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (Touro Scholar) [URL: https://touroscholar.touro.edu/sjlcas/vol11/iss1/6/]
  • 7-Ethoxy-4H-benzo[19][20]thiazin-3-one | C10H11NO2S. (PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/768468]

  • The Effects of pH on Solubility. (Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/16%3A_Acid-Base_Equilibria/16.4%3A_The_Effects_of_pH_on_Solubility]
  • DMSO Solution 60ml. (Elite Biogenix) [URL: https://elitebiogenix.com/product/dmso-solution-60ml/]
  • pH adjustment: Significance and symbolism. (SciSpace) [URL: https://typeset.
  • Solubility enhancement techniques: A comprehensive review. (WJBPHS) [URL: https://www.wjbphs.com/storage/models/article/zR7g1258tq3M4pYVj83H669KgpvjQeY4pAVd4o5a9y2T2T8VlZgT73K6hJz6/solubility-enhancement-techniques-a-comprehensive-review.pdf]
  • pH Adjustment and Co-Solvent Optimization. (BOC Sciences) [URL: https://www.bocsci.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747488/]
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (Benchchem) [URL: https://www.benchchem.com/protocols/dissolving-compounds-in-dmso]
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883541/]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329181/]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (Indian Journal of Pharmaceutical and Biological Research) [URL: https://ijpbr.in/issue/30062019/2.pdf]
  • Techniques for Improving Solubility. (International Journal of Medical Science and Dental Research) [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/215]
  • How to enhance drug solubility for in vitro assays? (ResearchGate) [URL: https://www.researchgate.net/post/How_to_enhance_drug_solubility_for_in_vitro_assays]
  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (MDPI) [URL: https://www.mdpi.com/1422-0067/23/19/11749]
  • Preparing Stock Solutions. (PhytoTech Labs) [URL: https://phytotechlab.com/preparing-stock-solutions]
  • Is there any protocols for making stock solution in cytotoxicity assay? (ResearchGate) [URL: https://www.researchgate.net/post/Is_there_any_protocols_for_making_stock_solution_in_cytotoxicity_assay]
  • Stock Solutions 101: Everything You Need to Know. (G-Biosciences) [URL: https://info.gbiosciences.com/blog/stock-solutions-101-everything-you-need-to-know]
  • Benzothiazine derivatives solubility? (ResearchGate) [URL: https://www.researchgate.
  • Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2018/md/c7md00600a]
  • Considerations regarding use of solvents in in vitro cell based assays. (Journal of Pharmacological and Toxicological Methods) [URL: https://www.sciencedirect.com/science/article/abs/pii/S105687191100091X]
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3214371/]
  • Compound Handling Instructions. (MCE) [URL: https://www.medchemexpress.com/instructions.html]
  • Considerations regarding use of solvents in in vitro cell based assays. (ResearchGate) [URL: https://www.researchgate.net/publication/285856407_Considerations_regarding_use_of_solvents_in_in_vitro_cell_based_assays]
  • A study on the effect of water miscible organic solvents on enzyme activity. (Indian Journal of Pharmaceutical Sciences) [URL: https://www.ijpsonline.com/articles/a-study-on-the-effect-of-water-miscible-organic-solvents-on-enzyme-activity-4125.html]
  • How to Make Accurate Stock Solutions. (Bitesize Bio) [URL: https://bitesizebio.
  • Dimethyl sulfoxide for molecular biology. (Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/sigma/d8418]
  • DMSO, sterile filtered. (R&D Systems) [URL: https://www.rndsystems.com/products/dmso-sterile-filtered_4723]
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (Research Journal of Pharmacognosy) [URL: http://rjp.skums.ac.ir/article_10526.html]
  • Best Practices For Stock Solutions. (FasterCapital) [URL: https://fastercapital.com/content/Best-Practices-For-Stock-Solutions.html]
  • Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. (ACS Medicinal Chemistry Letters) [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00652]
  • Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5469279/]
  • 7-Methoxy-1,4-benzothiazin-3(4H)-one 97%. (Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652039]
  • 7-Ethoxy-4H-benzo[19][20]thiazin-3-one. (Ark Pharm, Inc.) [URL: https://www.ark-pharm.com/product/ak-38779]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (IJCRT.org) [URL: https://www.ijcrt.org/papers/IJCRT1802353.pdf]
  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][19][20]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/7/2119]

  • 2H-1,4-Benzothiazin-3(4H)-one,7-ethoxy-;71387-69-4. (Axsyn) [URL: http://www.axsyn.com/product_info.php?products_id=14540]
  • A Synthesis of 4H-1, 4-Benzothiazines. (ResearchGate) [URL: https://www.researchgate.net/publication/236166099_A_Synthesis_of_4H-1_4-Benzothiazines]

Sources

Troubleshooting

Minimizing side reactions in "7-Ethoxy-4H-benzothiazin-3-one" synthesis

Technical Support Center: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one Welcome to the technical support guide for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one. This resource is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

Welcome to the technical support guide for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this synthesis. We will delve into the underlying chemical principles to not only solve problems but also to build a foundational understanding for robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the rationale behind them.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of 7-Ethoxy-4H-benzothiazin-3-one, or in some cases, a complex mixture of unidentifiable products. What are the likely causes and how can I rectify this?

Answer: Low or negligible yield is a common but multifaceted issue. The primary causes often trace back to the quality of the starting materials, the reaction conditions, or competitive side reactions. Let's break down the troubleshooting process.

1. Purity of 2-Amino-5-ethoxyphenylthiol: The key starting material, 2-amino-5-ethoxyphenylthiol, is highly susceptible to oxidation.

  • Problem: The thiol group (-SH) can readily oxidize in the presence of air to form a disulfide-bridged dimer, bis(2-amino-5-ethoxyphenyl) disulfide.[1] This disulfide is significantly less reactive in the desired cyclization pathway and its presence effectively reduces the concentration of your key nucleophile.

  • Solution:

    • Inert Atmosphere: The most critical control measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen.

    • Starting Material Quality: Use freshly prepared or purified 2-amino-5-ethoxyphenylthiol. If the starting material is old or has been exposed to air, consider a purification step or re-synthesis. A common method to obtain the aminothiophenol is by the hydrolysis of a more stable precursor like 2-amino-6-ethoxybenzothiazole.[2]

    • In-situ Generation: In some protocols, the aminothiophenol can be generated in situ from its disulfide by reduction, immediately prior to the cyclization step.

2. Reaction Conditions: The choice of base and solvent, along with temperature control, is paramount.

  • Problem: An inappropriate base can either be too weak to deprotonate the amine/thiol effectively or too strong, leading to decomposition or undesired side reactions. Similarly, the temperature must be sufficient to drive the reaction but not so high as to cause degradation.

  • Solution:

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred. These bases are strong enough to scavenge the HCl byproduct of the acylation but are less likely to participate in side reactions.

    • Temperature Control: The initial N-acylation with chloroacetyl chloride is highly exothermic. This step should be performed at a low temperature (e.g., 0-5 °C) to prevent runaway reactions and the formation of byproducts. After the initial acylation, the temperature can be gradually raised to ambient or slightly elevated temperatures to facilitate the intramolecular cyclization.

3. Competition between N-acylation and S-acylation: The 2-aminothiophenol has two nucleophilic sites: the amine and the thiol.

  • Problem: While N-acylation is the productive first step towards the desired benzothiazinone, competitive S-acylation can occur. S-acylation leads to the formation of a thioester which cannot cyclize to the desired product. The relative nucleophilicity of the amine and thiol can be influenced by the solvent and pH.

  • Solution:

    • Controlled Reagent Addition: Add the chloroacetyl chloride slowly to the solution of the aminothiophenol and base at low temperature. This maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic site under these conditions (typically the amine).

    • Solvent Choice: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good choices as they do not interfere with the reactivity of the nucleophiles.

Below is a diagram illustrating the main reaction pathway versus the disulfide formation side reaction.

SynthesisPathways cluster_main Desired Reaction Pathway cluster_side Oxidative Side Reaction AET 2-Amino-5-ethoxyphenylthiol Intermediate N-acylated Intermediate AET->Intermediate + Chloroacetyl Chloride + Base Disulfide Disulfide Dimer AET->Disulfide Oxidation CAC Chloroacetyl Chloride Base Base (e.g., TEA) Product 7-Ethoxy-4H-benzothiazin-3-one Intermediate->Product Intramolecular Cyclization (-HCl) Oxygen Air (O2) Oxygen->Disulfide

Caption: Desired synthesis pathway vs. oxidative disulfide formation.

Issue 2: Presence of Oxidized Impurities in the Final Product

Question: My final product shows impurities with a mass corresponding to M+16 or M+32 upon analysis. What are these, and how can I prevent their formation?

Answer: These masses strongly suggest the presence of oxidized byproducts, specifically the sulfoxide (M+16) and potentially a sulfone or a ring-contracted benzisothiazolinone 1-oxide (M+32).[3][4] The sulfur atom in the benzothiazinone ring is susceptible to oxidation.

  • Problem: Oxidation can occur during the reaction, work-up, or even during storage if exposed to oxidizing agents or atmospheric oxygen, sometimes catalyzed by residual base.[5]

  • Solutions:

    • Inert Atmosphere: As with preventing disulfide formation, maintaining an inert atmosphere throughout the reaction and work-up is crucial.

    • Avoid Oxidizing Agents: Be mindful of all reagents and solvents used. For example, some grades of solvents can contain peroxide impurities. Using freshly distilled or inhibitor-free solvents is recommended. Avoid strong oxidizing agents during work-up unless specifically intended.

    • Careful Work-up: Neutralize the reaction mixture carefully. A slightly acidic wash during the aqueous work-up can help remove residual base which might promote aerial oxidation on storage.

    • Purification: If oxidation has already occurred, these byproducts can often be separated by column chromatography. Their polarity will be significantly different from the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 7-Ethoxy-4H-benzothiazin-3-one?

The most common and direct strategy involves a two-step, one-pot process:

  • N-acylation: The nucleophilic amino group of 2-amino-5-ethoxyphenylthiol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the HCl formed.

  • Intramolecular Cyclization: The thiol group (as a thiolate after deprotonation by the base) then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction to form the six-membered thiazine ring.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Check Purity of 2-Amino-5-ethoxyphenylthiol Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Base, Atmosphere) Start->CheckConditions AnalyzeImpurity Analyze Impurity Profile (LC-MS, NMR) Start->AnalyzeImpurity PurityBad Disulfide present? CheckPurity->PurityBad ConditionsBad Conditions Optimal? CheckConditions->ConditionsBad ImpurityType Oxidized Byproducts (M+16)? AnalyzeImpurity->ImpurityType PurityBad->CheckConditions No UseInert Use Inert Atmosphere & Fresh Reagent PurityBad->UseInert Yes Success Improved Yield & Purity UseInert->Success ConditionsBad->AnalyzeImpurity Yes Optimize Control Temp (0°C start) Use TEA/DIPEA Slow Addition ConditionsBad->Optimize No Optimize->Success ImpurityType->CheckPurity No PreventOxidation Degas Solvents Careful Work-up Purify via Chromatography ImpurityType->PreventOxidation Yes PreventOxidation->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Q2: What are the critical process parameters to monitor?

Based on the common issues, the following parameters are critical for success:

ParameterRecommended SettingRationale
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the starting aminothiophenol and the final product.[1]
Temperature 0-5 °C for addition, then warm to RTControls the exothermic acylation reaction and minimizes side product formation.
Reagent Addition Slow, dropwise addition of chloroacetyl chlorideMaintains low concentration of the electrophile, favoring N-acylation over S-acylation.
Base 2.0-2.2 equivalents of TEA or DIPEAOne equivalent scavenges HCl from acylation, the second facilitates the cyclization.
Stirring Efficient mechanical or magnetic stirringEnsures homogeneity, especially during the slow addition of the acylating agent.

Q3: How can I monitor the reaction progress?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting aminothiophenol, the intermediate N-acylated product, and the final cyclized product. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. For more detailed analysis, LC-MS can be used to track the masses of the key species in the reaction mixture over time.

Experimental Protocols

Protocol 1: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-ethoxyphenylthiol (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to the flask to dissolve the starting material (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (2.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Prepare a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material and the formation of the product.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-Ethoxy-4H-benzothiazin-3-one.

Protocol 2: Purification via Recrystallization

This is an alternative or supplementary purification step to column chromatography, particularly useful for larger scales.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Seidel, R. W., et al. (2020). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1423–1428. Available from: [Link]

  • ResearchGate. (n.d.). Ring-contracted oxidation products resulting from the treatment of 1 with 3-chloroperbenzoic acid at room temperature. [Figure]. Available from: [Link]

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). Available from: [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2549. Available from: [Link]

  • Tantry, S. J., et al. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663–13665. Available from: [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[3][6]thiazin-3-one. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. (2016). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances, 6(63), 57954-57958. Available from: [Link]

  • PMC. (2013). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. The Journal of biological chemistry, 288(44), 31831–31840. Available from: [Link]

  • PMC. (2021). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. Nature Communications, 12, 4531. Available from: [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. Available from: [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2809. Available from: [Link]

  • ResearchGate. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

  • PubMed. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry, an Asian journal, 11(12), 1770–1774. Available from: [Link]

  • ResearchGate. (2011). (PDF) Shifting Native Chemical Ligation into Reverse Through N- versus S-Acyl Transfer. Available from: [Link]

  • PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Available from: [Link]

  • ResearchGate. (2008). (PDF) A Synthesis of 4H-1, 4-Benzothiazines. Available from: [Link]

  • PubMed Central. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 28(5), 566–575. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Available from: [Link]

  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • NIH. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 279415. Available from: [Link]

  • NIH. (2023). Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications. The Journal of cell biology, 222(11), e202306076. Available from: [Link]

  • PubMed Central. (2010). The Physiology of Protein S-acylation. Physiological reviews, 90(1), 135–172. Available from: [Link]

  • PubMed. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[3][4][6]triazolo[4,3-d]benzo[b][3][6]thiazines. Chemical & pharmaceutical bulletin, 58(3), 326–331. Available from: [Link]

  • PubMed Central. (2021). Examining the Underappreciated Role of S-Acylated Proteins as Critical Regulators of Phagocytosis and Phagosome Maturation in Macrophages. Frontiers in immunology, 12, 659858. Available from: [Link]

  • PubMed Central. (2019). Mechanisms and functions of protein S-acylation. Nature reviews. Molecular cell biology, 20(3), 159–171. Available from: [Link]

  • MDPI. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 4(4), 1367-1385. Available from: [Link]

  • ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • NIH. (2010). Preparation of S-2-halophenyl-2,1-benzothiazines. Tetrahedron letters, 51(18), 2448–2450. Available from: [Link]

  • ResearchGate. (2003). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. European Journal of Medicinal Chemistry, 38(7-8), 769-773. Available from: [Link]

  • ResearchGate. (2023). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 4-octyl-2H-1,4-benzo-thiazin-3-ones. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

Introduction: Navigating the Scalable Synthesis of a Key Benzothiazinone 7-Ethoxy-4H-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazinone class, a scaffold of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Scalable Synthesis of a Key Benzothiazinone

7-Ethoxy-4H-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1][2] Transitioning the synthesis of this molecule from a laboratory benchtop to a pilot or manufacturing scale introduces a host of challenges, including reaction control, impurity profiling, and process safety. This technical guide is designed to serve as a dedicated support resource for researchers and process chemists. It provides a robust, scalable synthetic protocol, detailed troubleshooting guides in a direct question-and-answer format, and critical insights into the underlying chemical principles to ensure a successful and reproducible scale-up campaign.

The synthesis is logically approached as a three-step sequence, beginning with the preparation of a key substituted aminophenol intermediate. Each stage is presented with an emphasis on the causal factors that govern reaction outcomes, providing the user with the necessary tools to not only follow a procedure but to understand and adapt it.

Recommended Synthetic Workflow

The overall strategy involves the nitration and subsequent reduction of 4-ethoxyphenol to generate the key intermediate, 2-amino-4-ethoxyphenol. This is followed by a chemoselective N-acylation with chloroacetyl chloride and a final intramolecular cyclization to construct the target benzothiazinone ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Acylation cluster_2 Step 3: Cyclization A 4-Ethoxyphenol B Nitration (HNO3, H2SO4) A->B C 4-Ethoxy-2-nitrophenol B->C D Reduction (e.g., Pd/C, H2) C->D E 2-Amino-4-ethoxyphenol D->E F 2-Amino-4-ethoxyphenol G Acylation (Chloroacetyl Chloride, Base) F->G H 2-(Chloroacetamido)-4-ethoxyphenol G->H I 2-(Chloroacetamido)-4-ethoxyphenol J Thiolation & Cyclization (e.g., Na2S) I->J K 7-Ethoxy-4H-benzothiazin-3-one J->K

Caption: High-level workflow for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-ethoxyphenol

This precursor is prepared via the nitration of 4-ethoxyphenol followed by catalytic hydrogenation. The methoxy analogue's synthesis is well-documented and can be adapted.[3]

  • Nitration:

    • Charge a jacketed reactor with 4-ethoxyphenol (1.0 eq) and a suitable solvent like glacial acetic acid.

    • Cool the reactor to 0-5 °C.

    • Prepare a nitrating mixture of nitric acid (1.1 eq) and sulfuric acid (catalytic) and add it dropwise to the reactor, maintaining the internal temperature below 10 °C. The exotherm at scale can be significant; controlled addition is critical.

    • Stir for 2-4 hours at 5-10 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Upon completion, slowly quench the reaction by pouring it into ice water. The product, 4-ethoxy-2-nitrophenol, will precipitate.

    • Filter the solid, wash thoroughly with water to remove residual acids, and dry under vacuum.

  • Reduction:

    • Charge a hydrogenation reactor with the 4-ethoxy-2-nitrophenol (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate), and a palladium on carbon catalyst (5% Pd/C, 1-2 mol%).

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

    • Heat the mixture to 30-40 °C. The reaction is typically exothermic; ensure adequate cooling capacity.

    • Monitor hydrogen uptake. The reaction is complete when uptake ceases.

    • Depressurize the reactor, purge with nitrogen, and filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-4-ethoxyphenol can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Step 2: Synthesis of 2-(Chloroacetamido)-4-ethoxyphenol

This step involves the selective acylation of the amino group of the aminophenol.

  • Dissolve 2-amino-4-ethoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a reactor.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq in a biphasic system), to act as an acid scavenger.

  • Cool the mixture to 0-5 °C.

  • Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.[4][5] The reaction is fast and exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.

Step 3: Synthesis of 7-Ethoxy-4H-benzothiazin-3-one

The final step is an intramolecular cyclization to form the thiazinone ring.

  • Dissolve the crude 2-(chloroacetamido)-4-ethoxyphenol (1.0 eq) in a polar aprotic solvent like ethanol or DMF.

  • Add a sulfur source, such as sodium sulfide (Na₂S, 1.5 eq) or sodium hydrosulfide (NaSH).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • The product will precipitate. If it oils out, acidification with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 can promote solidification.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure 7-Ethoxy-4H-benzothiazin-3-one.

Parameter Step 1 (Reduction) Step 2 (Acylation) Step 3 (Cyclization)
Solvent Ethanol, Ethyl AcetateDichloromethane, Ethyl AcetateEthanol, DMF
Temperature 30-40 °C0-10 °C (addition), RT (reaction)80-100 °C (Reflux)
Key Reagents Pd/C, H₂Chloroacetyl Chloride, BaseSodium Sulfide
Typical Time 4-12 hours1-3 hours4-8 hours
Scale-Up Note Exotherm managementControl of fast, exothermic additionPotential H₂S off-gassing

Troubleshooting Guide

Question 1: My yield in the N-acylation (Step 2) is low, and TLC shows a smear of byproducts. What is the likely cause and solution?

Answer: This issue typically points to two primary problems: over-acylation or poor reaction control.

  • Causality: Chloroacetyl chloride is highly reactive. If the temperature is not strictly controlled or if the reagent is added too quickly, side reactions can occur. The hydroxyl group on the aminophenol can also be acylated, leading to an O,N-diacylated byproduct. Furthermore, the amine can react with two molecules of the acid chloride. A common side reaction in similar syntheses is the failure to cyclize, leaving the N-acyl intermediate.[6]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the 2-amino-4-ethoxyphenol is free of residual acids or other impurities from the previous step. The presence of impurities can catalyze side reactions.

    • Improve Temperature Control: On a larger scale, surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reactor's cooling system is adequate. The internal temperature, not the jacket temperature, is the critical parameter. Maintain it below 10 °C during the addition.

    • Slow the Addition Rate: Add the chloroacetyl chloride solution subsurface via a dropping funnel or syringe pump over a longer period (e.g., 60-90 minutes for a multi-liter scale). This prevents localized "hot spots" of high concentration.

    • Choice of Base: While triethylamine is common, a weaker inorganic base like sodium bicarbonate in a biphasic system (e.g., Ethyl Acetate/Water) can be gentler and more selective, minimizing O-acylation.

    • Stoichiometry: Ensure precise stoichiometry. An excess of chloroacetyl chloride can drive the formation of di-acylated products. Use no more than 1.1 equivalents.

G cluster_solutions Potential Solutions start Low Yield in Step 2 q1 TLC shows multiple spots? start->q1 sol1 Improve Temperature Control (Maintain < 10°C) q1->sol1 Yes sol2 Slow Reagent Addition Rate q1->sol2 Yes sol3 Check Stoichiometry (Use ~1.1 eq Acyl Chloride) q1->sol3 Yes sol4 Use a Milder Base (e.g., NaHCO3) q1->sol4 Yes sol5 Purify Starting Material q1->sol5 Yes end Problem likely elsewhere q1->end No (Check other parameters)

Caption: Troubleshooting decision tree for low yield in the N-acylation step.

Question 2: The final cyclization (Step 3) is sluggish and does not go to completion, even after prolonged heating. How can I drive the reaction to completion?

Answer: Incomplete cyclization is often related to the nucleophilicity of the sulfur source, solvent effects, or the deactivation of the electrophilic center.

  • Causality: The reaction is an intramolecular Sₙ2 reaction where the sulfide ion displaces the chloride. The efficiency of this step depends on having a sufficiently potent sulfur nucleophile and a solvent that can facilitate the reaction. The starting material's phenolic hydroxyl group must be deprotonated to form the thiolate in situ, which then attacks the alkyl chloride.

  • Troubleshooting Steps:

    • Increase Nucleophilicity/Basicity: Sodium sulfide (Na₂S) also acts as a base. Ensure you are using at least 1.5 equivalents to facilitate both deprotonation and sulfur incorporation. Using sodium hydrosulfide (NaSH) can sometimes be more effective.

    • Solvent Choice: While ethanol is a common choice, a more polar aprotic solvent like DMF or DMSO can significantly accelerate Sₙ2 reactions. Consider a solvent screen. However, be aware that downstream workup and solvent removal are more challenging with high-boiling point solvents at scale.

    • Increase Temperature: If the reaction is performed in ethanol (reflux ~78 °C), switching to a higher boiling solvent like n-butanol (~118 °C) could provide the necessary energy to overcome the activation barrier.

    • Phase Transfer Catalyst: In a biphasic or heterogeneous system, adding a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can facilitate the transport of the sulfide anion to the organic substrate, accelerating the reaction.

    • Check for H₂S Loss: If using NaSH or if the reaction mixture is acidic, volatile H₂S can be lost from the system, effectively reducing the amount of available sulfur nucleophile. Ensure the reaction is maintained under basic conditions.

Question 3: Upon scaling up, the product from Step 3 precipitates as a sticky oil instead of a filterable solid. How can I improve the isolation procedure?

Answer: Product "oiling out" is a common scale-up challenge in crystallization/precipitation and is usually related to cooling rates, solvent effects, and impurity levels.

  • Causality: Rapid cooling or the presence of impurities can inhibit the formation of an ordered crystal lattice, leading to the separation of a supersaturated liquid phase (oil).

  • Troubleshooting Steps:

    • Control the Cooling Rate: Do not crash-cool the reaction. Implement a controlled cooling ramp (e.g., cool from 80 °C to 20 °C over 2-4 hours). This gives the molecules time to align into a proper crystal structure.

    • Introduce Seeding: Once the solution is saturated and slightly cooled, add a small amount of pure, crystalline product ("seed crystals"). This provides a template for crystallization and can prevent oiling.

    • Adjust pH Slowly: When acidifying to induce precipitation, add the acid slowly with vigorous stirring. This prevents localized pH changes that can cause rapid, uncontrolled precipitation. Target a final pH of 5-6.

    • Use an Anti-Solvent: Instead of quenching into pure water, consider a mixture of water and the reaction solvent (e.g., an ethanol/water mixture). Alternatively, after the quench, you can perform a solvent swap into a system where the product is crystalline but soluble enough to avoid oiling (e.g., isopropanol), then add an anti-solvent like heptane to induce crystallization.

    • Extraction and Crystallization: If precipitation fails, perform a workup. Extract the product into a suitable organic solvent (like ethyl acetate), wash the organic layer, and then perform a controlled crystallization by concentrating the solvent and adding an anti-solvent.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical safety considerations when scaling up this synthesis?

  • Step 1 (Nitration): Nitration reactions are highly exothermic and can run away if not controlled. Strict temperature control is paramount. Ensure an adequate emergency quenching plan is in place.

  • Step 2 (Acylation): Chloroacetyl chloride is corrosive and lachrymatory. The reaction with the base is also exothermic. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).

  • Step 3 (Cyclization): Using sodium sulfide or hydrosulfide can release toxic and flammable hydrogen sulfide (H₂S) gas, especially if the reaction mixture becomes acidic. The reaction should be conducted in a well-ventilated fume hood or reactor with an appropriate off-gas scrubbing system (e.g., a bleach or caustic scrubber).

FAQ 2: Are there greener alternatives to the solvents used in this process? Yes, solvent selection is key to improving the environmental footprint.

  • For the acylation step (Step 2), consider replacing dichloromethane (DCM) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

  • For purification, chromatography should be minimized at scale. Focus on developing robust crystallization procedures. Consider replacing traditional solvents with bio-based solvents where chemically appropriate.

FAQ 3: What analytical techniques are essential for monitoring this process at scale?

  • In-Process Controls (IPCs):

    • HPLC: The most powerful tool. Use it to monitor the consumption of starting materials and the formation of intermediates and the final product. It is also crucial for identifying and quantifying impurities.

    • TLC: A quick, qualitative check for reaction completion, though less precise than HPLC.[7]

  • Final Product Release:

    • HPLC: To determine purity and assay.

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.[8]

    • Melting Point: As a simple indicator of purity.

References

  • PubChem. 7-Ethoxy-4H-benzo[4][8]thiazin-3-one. National Center for Biotechnology Information. [Link]

  • International Journal of Creative Research Thoughts. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]

  • Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
  • PrepChem. Synthesis of 2-amino-4-methoxyphenol. [Link]

  • PubMed. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. [Link]

  • MDPI. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • Seidel, R. W., Richter, A., Goddard, R., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(35), 4697-4715. [Link]

  • The Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]

  • ResearchGate. Regio-Controlled Synthesis of 1,4-Benzothiazinones. [Link]

  • ResearchGate. Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Validation of 7-Ethoxy-4H-benzothiazin-3-one: A Comparative Guide for Anticancer Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is the rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is the rigorous in vitro validation of a compound's biological activity. This guide provides an in-depth, objective comparison of a novel benzothiazine derivative, 7-Ethoxy-4H-benzothiazin-3-one, against established market alternatives, presenting a framework for its evaluation as a potential anticancer agent. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to support the validation process.

Introduction: The Rationale for Investigating 7-Ethoxy-4H-benzothiazin-3-one in Oncology

The benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While the specific activity of 7-Ethoxy-4H-benzothiazin-3-one is yet to be fully elucidated, its structural similarity to known kinase inhibitors warrants investigation into its potential as an anticancer agent. A frequent target in oncology is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of various cancers.[1] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival through downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[2][3]

This guide will proceed under the hypothesis that 7-Ethoxy-4H-benzothiazin-3-one acts as an inhibitor of the EGFR signaling pathway . To validate this hypothesis, we will outline a series of in vitro experiments designed to characterize its activity and compare its performance against two well-established, first-generation EGFR inhibitors: Gefitinib and Erlotinib.

The EGFR Signaling Pathway: A Key Target in Cancer Therapy

The EGFR signaling pathway is a complex network that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival.[4] Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades.[3][5] The two major pathways activated by EGFR are:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.[5]

  • The PI3K-Akt-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[2]

Inhibitors of this pathway, like the proposed 7-Ethoxy-4H-benzothiazin-3-one, aim to block the initial phosphorylation event, thereby attenuating these pro-cancerous signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Inhibitor 7-Ethoxy-4H-benzothiazin-3-one (Proposed Inhibitor) Inhibitor->EGFR Inhibits Autophosphorylation Experimental_Workflow cluster_workflow In Vitro Validation Workflow A Tier 1: Cytotoxicity Screening (MTT Assay) B Tier 2: Target Engagement (In Vitro Kinase Assay) A->B If potent A_desc Determine GI50 in cancer cell lines (e.g., A549, HCC827) A->A_desc C Tier 3: Pathway Modulation (Western Blot) B->C If potent & selective B_desc Determine IC50 against recombinant EGFR kinase B->B_desc C_desc Assess phosphorylation of EGFR, Akt, and ERK in cells C->C_desc D Lead Candidate C->D

Sources

Comparative

A Comparative Analysis of Benzothiazinone-Class Anticonvulsants and Established Antiepileptic Drugs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Anticonvulsant Scaffolds The landscape of antiepileptic drug (AED) discovery is in a continuous state of evolution, driven...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticonvulsant Scaffolds

The landscape of antiepileptic drug (AED) discovery is in a continuous state of evolution, driven by the pressing need for therapies with improved efficacy and tolerability. While established AEDs have provided significant therapeutic benefit, a substantial portion of patients remain refractory to treatment or experience dose-limiting side effects. This has spurred the exploration of novel chemical scaffolds with the potential for unique mechanisms of action and improved safety profiles. One such scaffold that has garnered interest is the benzothiazinone core. This guide provides a comparative overview of a representative benzothiazinone derivative, 7-Ethoxy-4H-benzothiazin-3-one, and its class of compounds, against widely-used anticonvulsants such as carbamazepine, phenytoin, and valproic acid. While direct experimental data for 7-Ethoxy-4H-benzothiazin-3-one is limited, this analysis will draw upon published data from closely related 7-alkoxy-2H-1,4-benzothiazin-3(4H)-one analogues to provide a scientifically grounded comparison.

The Benzothiazinone Scaffold: A Promising New Frontier

The 1,4-benzothiazine-3-one nucleus represents a versatile heterocyclic system that has been investigated for a range of biological activities. Recent studies have highlighted its potential as a source of novel anticonvulsant agents.[1] The general structure offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific compound, 7-Ethoxy-4H-benzothiazin-3-one, with the chemical formula C10H11NO2S and CAS number 71387-69-4, embodies this promising scaffold.[2]

Comparative Anticonvulsant Efficacy: Preclinical Evidence

The primary evaluation of novel anticonvulsant candidates relies on well-established animal models of seizure. The two most widely used screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.[1][3] Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.[4]

A key metric for evaluating the potential of a novel anticonvulsant is the Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window and a more favorable safety profile.

Compound Class/DrugAnimal ModelED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI)
7-alkoxy-benzothiazinone analogues
7-(Hexyloxy)-2H-benzo[b][5]thiazin-3(4H)-one (3f)MES (Mice)Not explicitly stated, but identified as a promising candidateNot explicitly stated, but identified as a promising candidateNot explicitly stated, but identified as a promising candidate
7-(2-Fluorobenzyloxy)-4H-[5][6]triazolo[4,3-d]benzo[b][5]thiazine (4k)MES (Mice)17.0243.914.3
Established Anticonvulsants
CarbamazepineMES (Mice)~9.67 - 11.8~43<1.0 - ~3.65
PhenytoinMES (Mice)Not explicitly stated in the provided resultsNot explicitly stated in the provided resultsNot explicitly stated in the provided results
Valproic AcidMES (Mice)~190 - 216.9Not explicitly stated in the provided resultsNot explicitly stated in the provided results

Note: The data presented is compiled from multiple studies and variations in experimental conditions may exist. The values for established anticonvulsants can vary between different mouse strains and laboratories.[7][8][9]

From the available data, certain benzothiazinone derivatives exhibit promising anticonvulsant activity. For instance, compound 4k, a related benzothiazine derivative, demonstrates a potent ED50 in the MES test and a high Protective Index, suggesting a favorable safety margin compared to carbamazepine in the same study.[5] Another study identified 7-(hexyloxy)-2H-benzo[b][5]thiazin-3(4H)-one (3f) as a potentially useful and safe therapeutic compound, although specific quantitative data was not provided in the abstract.[5]

Potential Mechanisms of Action: A Focus on the GABAergic System

While the precise mechanisms of action for many novel anticonvulsants are still under investigation, preliminary evidence suggests that some benzothiazinone derivatives may exert their effects through modulation of the GABAergic system.[10] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its function is a well-established strategy for seizure control.[11]

Benzodiazepines, a class of drugs that also enhance GABAergic inhibition, bind to a specific site on the GABAA receptor, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization.[12][13] It is hypothesized that some benzothiazinone derivatives may interact with the GABAA receptor complex, potentially at a novel allosteric site, to produce their anticonvulsant effects. Computational docking and molecular dynamics simulations of some novel 1,4-benzothiazine-3-one derivatives have suggested plausible interactions with GABA-Aergic receptors.[1]

GABAA_Receptor_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GABA GABA GABAA_Receptor GABA Site Benzothiazinone Binding Site? Cl- Channel Chloride_Influx Cl- Influx GABAA_Receptor:f2->Chloride_Influx Opens GABA->GABAA_Receptor:f0 Binds Benzothiazinone Benzothiazinone Derivative Benzothiazinone->GABAA_Receptor:f1 Potentially Binds & Modulates Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Influx->Hyperpolarization

Caption: Hypothetical mechanism of action for benzothiazinone anticonvulsants via modulation of the GABAA receptor.

Experimental Protocols: A Guide for Preclinical Evaluation

To ensure the reproducibility and validity of preclinical anticonvulsant screening, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays discussed in this guide.

Maximal Electroshock (MES) Test

This test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[14]

MES_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Observation & Endpoint cluster_3 Data Analysis Animal_Acclimation Acclimate Mice Compound_Admin Administer Test Compound/Vehicle/Positive Control (i.p. or p.o.) Animal_Acclimation->Compound_Admin Peak_Effect_Time Wait for Time of Peak Effect Compound_Admin->Peak_Effect_Time Corneal_Electrodes Apply Corneal Electrodes Peak_Effect_Time->Corneal_Electrodes Electrical_Stimulus Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s) Corneal_Electrodes->Electrical_Stimulus Observe_Seizure Observe for Tonic Hindlimb Extension Electrical_Stimulus->Observe_Seizure Endpoint Endpoint: Abolition of Tonic Hindlimb Extension = Protection Observe_Seizure->Endpoint Calculate_Protection Calculate % Protection per Group Endpoint->Calculate_Protection Determine_ED50 Determine ED50 Calculate_Protection->Determine_ED50

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Protocol:

  • Animals: Male albino mice (20-25 g) are typically used. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., phenytoin or carbamazepine) are administered intraperitoneally (i.p.) or orally (p.o.). The volume of administration is typically 10 ml/kg.

  • Pre-treatment Time: The test is conducted at the predetermined time of peak effect of the drug.

  • Stimulation: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of anesthetic/electrolyte solution is applied to the eyes before electrode placement.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The ED50 (the dose that protects 50% of the animals) is then determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[6]

scPTZ_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Observation & Endpoint cluster_3 Data Analysis Animal_Acclimation_PTZ Acclimate Mice Compound_Admin_PTZ Administer Test Compound/Vehicle/Positive Control (i.p. or p.o.) Animal_Acclimation_PTZ->Compound_Admin_PTZ Peak_Effect_Time_PTZ Wait for Time of Peak Effect Compound_Admin_PTZ->Peak_Effect_Time_PTZ PTZ_Injection Inject PTZ Subcutaneously (e.g., 85 mg/kg) Peak_Effect_Time_PTZ->PTZ_Injection Observe_Clonic_Seizures Observe for Clonic Seizures for 30 min PTZ_Injection->Observe_Clonic_Seizures Endpoint_PTZ Endpoint: Absence of a 3-5 second episode of clonic spasms = Protection Observe_Clonic_Seizures->Endpoint_PTZ Calculate_Protection_PTZ Calculate % Protection per Group Endpoint_PTZ->Calculate_Protection_PTZ Determine_ED50_PTZ Determine ED50 Calculate_Protection_PTZ->Determine_ED50_PTZ

Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Protocol:

  • Animals: Male CF-1 or C57BL/6 mice (20-25 g) are commonly used.

  • Drug Administration: Test compounds, vehicle, and a positive control (e.g., ethosuximide) are administered.

  • Pre-treatment Time: The test is performed at the time of peak drug effect.

  • PTZ Injection: A convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[6]

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence of clonic seizures (jerking of the head and forelimbs). The endpoint is the absence of a continuous clonic seizure for at least 5 seconds.

  • Data Analysis: The number of protected animals is recorded, and the ED50 is calculated.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose of a compound that causes neurological deficit (TD50).[4]

Rotarod_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Observation & Endpoint cluster_3 Data Analysis Animal_Acclimation_Rotarod Acclimate Mice to Testing Room Compound_Admin_Rotarod Administer Test Compound/Vehicle (i.p. or p.o.) Animal_Acclimation_Rotarod->Compound_Admin_Rotarod Peak_Effect_Time_Rotarod Wait for Time of Peak Effect Compound_Admin_Rotarod->Peak_Effect_Time_Rotarod Place_on_Rotarod Place Mouse on Rotating Rod (accelerating speed, e.g., 4-40 rpm) Peak_Effect_Time_Rotarod->Place_on_Rotarod Measure_Latency Record Latency to Fall Place_on_Rotarod->Measure_Latency Endpoint_Rotarod Endpoint: Inability to remain on the rod for a predetermined time (e.g., 1 min) Measure_Latency->Endpoint_Rotarod Calculate_Impairment Calculate % of Animals Exhibiting Motor Impairment Endpoint_Rotarod->Calculate_Impairment Determine_TD50 Determine TD50 Calculate_Impairment->Determine_TD50

Caption: Experimental workflow for the Rotarod test.

Protocol:

  • Apparatus: A standard rotarod apparatus for mice with a rotating rod (e.g., 3 cm diameter) is used.

  • Training: Mice may be trained on the rotarod at a constant low speed for a few trials before the test day to acclimatize them to the apparatus.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At the time of peak effect, mice are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: The latency to fall off the rod is recorded. An animal is considered to have failed the test if it falls off the rod before a predetermined cut-off time (e.g., 60 seconds).

  • Data Analysis: The number of animals that fail the test at each dose is used to calculate the TD50.

Conclusion and Future Directions

The benzothiazinone scaffold represents a promising avenue for the discovery of novel anticonvulsant agents. Preclinical data on various derivatives suggest that this chemical class can produce compounds with potent efficacy and potentially wider therapeutic windows than some established antiepileptic drugs. The likely involvement of the GABAergic system as a mechanism of action is an exciting prospect that warrants further investigation.

Future research should focus on synthesizing and evaluating a broader range of benzothiazinone analogues, including a thorough investigation of 7-Ethoxy-4H-benzothiazin-3-one, to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this compound class. Further studies in chronic models of epilepsy and a more in-depth toxicological profiling will be necessary to fully assess the clinical viability of these promising new anticonvulsant candidates.

References

  • Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[5][6]triazolo[4,3-d]benzo[b][5]thiazines. Chemical & Pharmaceutical Bulletin, 58(3), 326–331. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

  • Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. Computational Biology and Chemistry, 104, 107870. [Link]

  • Discovery of Benzothiazine Derivatives as Novel, Orally-Active Anti-Epileptic Drug Candidates With Broad Anticonvulsant Effect. Bioorganic & Medicinal Chemistry Letters, 25(20), 4518–4521. [Link]

  • Synthesis of Some Novel 1, 5-Benzothiazepine Derivatives Biological Screening for Anticonvulsant Activity. IOSR Journal of Pharmacy and Biological Sciences, 15(2), 23-31. [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]

  • Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]

  • 7-Ethoxy-4H-benzo[5]thiazin-3-one. PubChem. [Link]

  • Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. ResearchGate. [Link]

  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia Open, 6(1), 186-196. [Link]

  • Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones. Chemical & Pharmaceutical Bulletin, 58(3), 326-31. [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. [Link]

  • Synthesis and anticonvulsant activity evaluation of 7-alkoxy[5][6]triazolo[3,4-b]benzothiazol-3(2H)-ones. Archiv der Pharmazie, 347(5), 347-55. [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]

  • How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Rotarod test. Protocols.io. [Link]

  • Rotarod-Test for Mice. Protocols.io. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 89(1), 90-9. [Link]

  • Adaptation of Lorke's Method to Determine and Compare ED50 Values: The Cases of Two Anticonvulsants Drugs. Biomedicines, 8(9), 321. [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceutics, 15(4), 1184. [Link]

  • Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles. Medicinal Chemistry, 6(5), 313-20. [Link]

  • Synthesis and anticonvulsant activity evaluation of 7-alkoxy-2,4-dihydro-1H-benzo[b][5][6]triazolo[4,3-d][5]thiazin-1-ones in various murine experimental seizure models. Bioorganic & Medicinal Chemistry, 21(15), 4529-37. [Link]

  • Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. [Link]

  • Continuous seizure emergency evoked in mice with pharmacological, electrographic, and pathological features distinct from status epilepticus. Epilepsia, 61(10), 2210-2222. [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 22(11), 5943. [Link]

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1787. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. [Link]

  • Benzodiazepine interactions with GABA receptors. Progress in Neurobiology, 26(3), 241-68. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 59(1), 168-178. [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S1-4. [Link]

  • Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 154(2), 288-93. [Link]

  • Mechanisms of action of antiepileptic drugs. Future Neurology, 5(6), 749-753. [Link]

Sources

Validation

A Comparative Guide to 7-Ethoxy-4H-benzothiazin-3-one and Other Acetylcholinesterase Inhibitors for Researchers

Introduction: The Critical Role of Acetylcholinesterase in Neurotransmission Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Acetylcholinesterase in Neurotransmission

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for the precise control of neuronal signaling. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is a cornerstone for the therapeutic management of several neurological and neuromuscular disorders, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.[1]

The development of novel AChE inhibitors is a continuous effort in medicinal chemistry, aiming for improved potency, selectivity, and pharmacokinetic profiles to enhance therapeutic efficacy and minimize side effects.

The Benzothiazinone Scaffold: An Emerging Class of Acetylcholinesterase Inhibitors

Recent research has identified the benzothiazinone scaffold as a promising pharmacophore for the development of new acetylcholinesterase inhibitors.[2][3] While extensive data on all derivatives is not yet available, studies on various substituted benzothiazin-4-ones have demonstrated their potential to inhibit AChE.

For instance, a study on a series of nineteen benzothiazin-4-ones revealed that some of these compounds exhibit significant in vitro inhibitory activity against AChE from rat cerebral cortex and hippocampus.[2] One of the most potent compounds in this series, designated as 5Bd, which features a 2-(4-nitrophenyl)-3-(3-(piperidin-1-yl)propyl) substitution, displayed an IC50 value of 8.48 µM in the rat cerebral cortex.[2][3] Another study on 2H-benzo[b][4][5]thiazin-3(4H)-one derivatives hybridized with a thiadiazole moiety reported compounds with exceptionally high potency, with IC50 values as low as 0.025 µM against AChE.[4][5] These findings underscore the potential of the benzothiazinone core in the design of novel and potent AChE inhibitors.

Profiling 7-Ethoxy-4H-benzothiazin-3-one: A Comparative Perspective

As of the latest literature review, specific experimental data on the acetylcholinesterase inhibitory activity of 7-Ethoxy-4H-benzothiazin-3-one is not publicly available. However, based on the structure-activity relationships (SAR) suggested by studies on related benzothiazinone and benzothiazolone derivatives, we can infer its potential. The presence of an alkoxy group at the 7-position of the benzothiazinone ring is a feature seen in some biologically active compounds. The electronic and steric properties of the ethoxy group could influence the binding of the molecule to the active site of AChE.

It is hypothesized that the benzothiazinone core acts as a key structural element for interacting with the enzyme's active site. The potency of inhibition is then modulated by the nature and position of substituents on the bicyclic ring system and at the 2- and 3-positions. For a definitive assessment of 7-Ethoxy-4H-benzothiazin-3-one's efficacy, experimental evaluation of its IC50 value against both acetylcholinesterase and butyrylcholinesterase (BuChE) is imperative.

Comparative Analysis of Inhibitory Potency

To provide a clear perspective on the performance of potential new inhibitors, it is essential to compare their inhibitory potency (IC50 values) against well-established drugs. The table below summarizes the IC50 values for several benzothiazinone derivatives and commonly used AChE inhibitors.

Compound/DrugAChE IC50BuChE IC50Selectivity Index (BuChE/AChE)Source
Benzothiazinone Derivatives
Compound 5Bd[2][3]8.48 µM (rat cortex)Not ReportedNot Reported[2][3]
Compound 3j[4][5]0.025 µM> 10 µM> 400[4][5]
Compound M13[6]5.03 µM1.21 µM0.24[6]
Standard AChE Inhibitors
Donepezil0.021 µM[5]5.3 µM~252[5]
Rivastigmine5.1 µM3.5 µM~0.69
Galantamine5.13 µMNot ReportedNot Reported

Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and assay methodology. The data presented here is for comparative purposes.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This section provides a detailed, step-by-step protocol for determining the acetylcholinesterase inhibitory activity of a test compound using a 96-well plate-based colorimetric assay, commonly known as the Ellman's assay.

Principle of the Assay

The Ellman's assay is a widely used method to measure cholinesterase activity. It utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compound (e.g., 7-Ethoxy-4H-benzothiazin-3-one)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris-HCl in deionized water and adjusting the pH to 8.0 with HCl or NaOH.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

  • ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.

  • Test Compound Stock Solution (e.g., 10 mM in DMSO): Prepare a stock solution of the test compound in DMSO. From this stock, prepare serial dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

  • Reference Inhibitor Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., Donepezil) in the same manner as the test compound.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add the following to triplicate wells:

    • Blank: 150 µL of Tris-HCl buffer.

    • Control (100% Activity): 50 µL of Tris-HCl buffer, 50 µL of AChE solution, and 50 µL of DTNB solution.

    • Test Wells: 50 µL of the test compound working solution at various concentrations, 50 µL of AChE solution, and 50 µL of DTNB solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add 50 µL of the ATCI substrate solution to all wells except the blank. The total reaction volume will be 200 µL.

  • Absorbance Measurement: Immediately after adding the substrate, place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

Visualizing Mechanisms and Workflows

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Inhibitor AChE Inhibitor (e.g., 7-Ethoxy-4H- benzothiazin-3-one) Inhibitor->AChE Blocks Active Site

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Prepare Reagents plate_setup Set up 96-well Plate (Blank, Control, Test Compound Dilutions) start->plate_setup pre_incubation Pre-incubate Plate (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate - ATCI) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Calculate % Inhibition measurement->data_analysis ic50_determination IC50 Determination (Non-linear Regression) data_analysis->ic50_determination end End: Report IC50 Value ic50_determination->end

Caption: Workflow for IC50 Determination via Ellman's Assay.

Conclusion and Future Directions

The benzothiazinone scaffold represents a promising avenue for the discovery of novel acetylcholinesterase inhibitors. While direct experimental data for 7-Ethoxy-4H-benzothiazin-3-one is currently lacking, the potent activity of other derivatives within this class suggests its potential as a valuable research compound. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine its inhibitory potency and selectivity. Further investigation into the structure-activity relationships of 7-alkoxy substituted benzothiazinones will be crucial in optimizing this scaffold for the development of next-generation therapeutics for cholinergic-deficient neurodegenerative diseases.

References

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Berwaldt, G. A., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 197-203. [Link]

  • Çalışkan, B., et al. (2022). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Processes, 10(9), 1872. [Link]

  • ResearchGate. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • PubMed Central. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. [Link]

  • PubMed. (2011). Synthesis and acetylcholinesterase and butyrylcholinesterase inhibitory activities of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives. [Link]

  • MDPI. (2022). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. (2017). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. [Link]

  • National Center for Biotechnology Information. (1992). Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. [Link]

  • PubMed. (2025). Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[4][5]thiazin-3-one. [Link]

  • PubMed. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][2][4][5]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? [Link]

  • Bentham Science. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. [Link]

  • PubMed Central. (2014). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]

Sources

Comparative

A Comparative Analysis of 7-Ethoxy-4H-benzothiazin-3-one and Carbamazepine in Anticonvulsant Efficacy

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiepileptic drug (AED) discovery, the quest for novel therapeutic agents with superior efficacy and improved safety profiles is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the quest for novel therapeutic agents with superior efficacy and improved safety profiles is paramount. This guide provides a detailed comparative analysis of the investigational compound, 7-Ethoxy-4H-benzothiazin-3-one, and the established first-line AED, Carbamazepine. While direct, peer-reviewed comparative data for 7-Ethoxy-4H-benzothiazin-3-one is limited, this guide synthesizes available preclinical data for closely related analogues within the 7-alkoxy-2H-1,4-benzothiazin-3(4H)-one series to offer a scientifically grounded perspective on its potential anticonvulsant profile relative to Carbamazepine.

Introduction to the Compounds

Carbamazepine: A well-established anticonvulsant and mood-stabilizing drug, Carbamazepine has been a cornerstone in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder for decades[1]. Its efficacy in managing partial and generalized tonic-clonic seizures is well-documented[2].

7-Ethoxy-4H-benzothiazin-3-one: This compound belongs to the benzothiazine class of heterocyclic compounds, a scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. As part of a broader investigation into 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, it represents a novel structural class with potential for anticonvulsant activity[3].

Mechanism of Action

Carbamazepine: The primary mechanism of action for Carbamazepine is the blockade of voltage-gated sodium channels[4][5]. By binding preferentially to the inactivated state of these channels, it inhibits repetitive and sustained neuronal firing, a hallmark of seizure activity. This action effectively reduces the propagation of abnormal electrical discharges in the brain. Additionally, effects on serotonin systems have been noted, though their contribution to its antiseizure effects remains less certain[4][6].

7-Ethoxy-4H-benzothiazin-3-one: The precise mechanism of action for 7-Ethoxy-4H-benzothiazin-3-one has not been definitively elucidated in publicly available literature. However, research on related benzothiazine derivatives suggests that this class of compounds may exert its anticonvulsant effects through various mechanisms, potentially including modulation of GABAergic systems. Further investigation is required to delineate the specific molecular targets of this compound.

Comparative Efficacy: An Evidence-Based Assessment

Direct comparative studies for 7-Ethoxy-4H-benzothiazin-3-one against Carbamazepine are not available in the reviewed literature. However, a pivotal study on a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones provides crucial insights into the potential of this chemical class, using Carbamazepine as a reference drug[3].

In this study, the anticonvulsant activity was evaluated using the Maximal Electroshock (MES) test, a well-validated model for generalized tonic-clonic seizures. Neurotoxicity was assessed via the rotarod test, which measures motor impairment[3]. The therapeutic potential of a compound is often summarized by its Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window.

While specific data for the ethoxy derivative was not highlighted in the abstract, the study identified 7-(hexyloxy)-2H-benzo[b][3]thiazin-3(4H)-one as a particularly promising compound within the series[3]. Furthermore, a related compound from a different series in the same study, 7-(2-fluorobenzyloxy)-4H-[2][3]triazolo[4,3-d]benzo[b][3]thiazine (4k) , demonstrated an ED50 of 17.0 mg/kg and a TD50 of 243.9 mg/kg, yielding a PI of 14.3. The study explicitly states that the neurotoxicity of this compound was "markedly lower than that of the reference drug carbamazepine"[3].

For the purpose of this guide, we will present the data for Carbamazepine alongside the most promising compound from the 7-alkoxy-2H-1,4-benzothiazin-3(4H)-one study to illustrate the potential of this novel class. It is critical to interpret this as an indirect comparison.

Quantitative Data Summary
CompoundTestED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference
Carbamazepine MES (mice)~8-25~45-53.6~1.8-6.7
7-(2-fluorobenzyloxy)-4H-[2][3]triazolo[4,3-d]benzo[b][3]thiazine (4k) MES (mice)17.0243.914.3[3]

Note: The data for Carbamazepine is compiled from multiple sources to provide a representative range. The data for compound 4k is from a single study where Carbamazepine was the reference, and its neurotoxicity was noted to be markedly lower than Carbamazepine's.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of these anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

This model is a gold standard for assessing efficacy against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male Kunming mice are used. The animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: The test compound (e.g., 7-alkoxy-2H-1,4-benzothiazin-3(4H)-one) or reference drug (Carbamazepine) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the administered compound.

  • Electrode Placement and Stimulation: A corneal electrode is placed on each eye of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component of the seizure is considered the endpoint of protection.

  • Data Analysis: The number of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.

MES_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Data Analysis Phase Animal_Prep Animal Acclimatization (Male Kunming Mice) Drug_Admin Drug/Vehicle Administration (i.p.) Animal_Prep->Drug_Admin Randomized Groups Stimulation Corneal Electroshock (50 mA, 60 Hz, 0.2 s) Drug_Admin->Stimulation At Time of Peak Effect Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint ED50_Calc Calculate ED50 (Probit Analysis) Endpoint->ED50_Calc

Maximal Electroshock (MES) Test Workflow
Rotarod Neurotoxicity Test

This test is used to assess motor coordination and identify potential neurological deficits induced by the test compound.

Methodology:

  • Animal Training: Mice are trained to walk on a rotating rod (e.g., 3 cm in diameter, rotating at a constant speed) for a set period (e.g., 1-2 minutes). Only mice that successfully complete this task are used in the experiment.

  • Drug Administration: The trained mice are administered the test compound or vehicle i.p. at various doses.

  • Testing: At the time of peak effect, each mouse is placed back on the rotating rod.

  • Observation: The time the mouse remains on the rod is recorded. An inability to remain on the rod for a predetermined duration (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The number of animals exhibiting neurotoxicity at each dose is recorded, and the median toxic dose (TD50) is calculated.

Signaling Pathways and Mechanistic Insights

As previously discussed, Carbamazepine's primary mechanism involves the blockade of voltage-gated sodium channels. The following diagram illustrates this established mechanism.

Carbamazepine_MoA cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Open State Inactive State Na_Channel:p_open->Na_Channel:p_inactive Action_Potential Action Potential Propagation Na_Channel:p_inactive->Action_Potential Inhibits Repetitive Firing Vesicle_Release Neurotransmitter Release Action_Potential->Na_Channel:p_open Depolarization Action_Potential->Vesicle_Release Triggers Carbamazepine Carbamazepine Carbamazepine->Na_Channel:p_inactive

Carbamazepine's Mechanism of Action

Conclusion

Based on the available preclinical data, the 7-alkoxy-4H-benzothiazin-3-one scaffold shows significant promise as a source of novel anticonvulsant agents. While a direct comparison of 7-Ethoxy-4H-benzothiazin-3-one and Carbamazepine is not yet possible, the data from closely related analogues suggest that this class of compounds may offer a wider therapeutic window, as indicated by a potentially higher Protective Index and lower neurotoxicity compared to Carbamazepine[3].

The markedly lower neurotoxicity of a lead compound from a related series in the same study is a particularly encouraging finding, as adverse effects are a significant limitation of many current AEDs. Further research, including the determination of the precise mechanism of action and direct, head-to-head comparative studies, is essential to fully characterize the therapeutic potential of 7-Ethoxy-4H-benzothiazin-3-one and its analogues. These preliminary findings, however, strongly support the continued investigation of this chemical series in the development of next-generation antiepileptic drugs.

References

  • Jin, Y., et al. (2011). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones. PubMed. [Link]

  • Post, R. M. (1989). Efficacy of carbamazepine compared with other agents: a clinical practice survey. PubMed. [Link]

  • Dean, L. (2018). Carbamazepine Therapy and HLA Genotype. StatPearls. [Link]

  • Löscher, W. (2022). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. PMC. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. PMC. [Link]

  • Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. ResearchGate. [Link]

  • Luszczki, J. J., et al. (2006). Levetiracetam Selectively Potentiates the Acute Neurotoxic Effects of Topiramate and Carbamazepine in the Rotarod Test in Mice. PubMed. [Link]

  • Deng, X. Q., et al. (2010). Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles. PubMed. [Link]

  • Wikipedia. (n.d.). Carbamazepine. [Link]

  • Koch, M. W., & Polman, S. K. (2009). Oxcarbazepine versus carbamazepine monotherapy for partial onset seizures. PubMed. [Link]

  • Ziegler, R. E., et al. (2022). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. [Link]

  • Reddy, D. S., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • Nolan, S. J., et al. (2016). Immediate-release versus controlled-release carbamazepine in the treatment of epilepsy. PMC. [Link]

  • Patsnap. (2024). What is the mechanism of Carbamazepine? Patsnap Synapse. [Link]

  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]

  • Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Tanaka, T., et al. (2015). Discovery of Benzothiazine Derivatives as Novel, Orally-Active Anti-Epileptic Drug Candidates With Broad Anticonvulsant Effect. PubMed. [Link]

  • de Oliveira, G. V., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]

  • Wang, X., et al. (2016). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. [Link]

  • Nevitt, S. J., et al. (2019). Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review. PMC. [Link]

  • Löscher, W., & Schmidt, D. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • Ghodsi, R., & Asadi-Shekaari, M. (2012). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. PMC. [Link]

  • Olaciregui-Dague, K., et al. (2022). Anti-seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta-analysis. PubMed. [Link]

  • JoVE. (n.d.). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • Siddiqui, N., et al. (2013). A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. PubMed. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Císařová, I., et al. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. [Link]

  • Indian Journal of Pharmacology. (2000). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]

Sources

Validation

A Comparative Guide to Cholinesterase Inhibition: 7-Ethoxy-4H-benzothiazin-3-one versus Donepezil

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibition potency between the established Alzheimer's disease therapeutic, Donepezil, and the investigational compound class of 7-alkoxy-4H-be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibition potency between the established Alzheimer's disease therapeutic, Donepezil, and the investigational compound class of 7-alkoxy-4H-benzothiazin-3-ones. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel cholinesterase inhibitors.

Introduction: The Cholinergic Hypothesis and Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function and memory.[1] One of the primary therapeutic strategies for managing AD symptoms is based on the "cholinergic hypothesis." This hypothesis posits that the cognitive decline in AD is partly due to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain, caused by the degeneration of cholinergic neurons.[2][3]

Acetylcholinesterase (AChE) is the key enzyme responsible for the rapid hydrolysis and breakdown of ACh in the synaptic cleft, which terminates the neurotransmitter's signal.[4][5] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, enhancing cholinergic transmission.[1][6] This mechanism forms the basis for the main class of drugs used to treat mild to moderate AD.[2] The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency.

Compound Profiles

Donepezil: The Clinical Benchmark

Donepezil is a second-generation, reversible, and highly selective AChE inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of all stages of Alzheimer's disease.[1] It is a piperidine derivative that binds reversibly to the acetylcholinesterase enzyme, thereby preventing the breakdown of acetylcholine.[1][3] Its high selectivity for AChE over butyrylcholinesterase (BChE) and its ability to cross the blood-brain barrier are key to its therapeutic efficacy and favorable side-effect profile compared to earlier, non-selective inhibitors.[3]

7-Ethoxy-4H-benzothiazin-3-one: An Investigational Scaffold

7-Ethoxy-4H-benzothiazin-3-one belongs to the benzothiazinone class of heterocyclic compounds. While direct experimental data on the cholinesterase inhibitory activity of this specific molecule is not available in the reviewed literature, the benzothiazinone scaffold has been identified as a promising framework for the development of new AChE inhibitors.[2][7] Researchers have synthesized and evaluated various derivatives of this core structure, demonstrating that this chemical class can exhibit significant potency against AChE.[8][9]

Comparative Analysis of Inhibition Potency

A direct comparison of 7-Ethoxy-4H-benzothiazin-3-one is not possible due to the absence of published inhibition data. However, by using data from highly potent, structurally related 2H-Benzo[b][2][7]thiazin-3(4H)-one derivatives from recent studies, we can establish a meaningful comparison against the clinical standard, donepezil. This allows for an evaluation of the potential of the benzothiazinone scaffold in the context of established therapeutics.

CompoundTarget EnzymeIC50 ValueSource
Donepezil Acetylcholinesterase (AChE)5.7 nM Tocris Bioscience
Donepezil (Reference) Acetylcholinesterase (AChE)21 nM (0.021 µM) Yildiz et al., 2022[8]
Benzothiazinone Derivative (3j) Acetylcholinesterase (AChE)25 nM (0.025 µM) Yildiz et al., 2022[8]

Analysis of Potency: The data clearly shows that Donepezil is an extremely potent inhibitor of AChE, with IC50 values in the low nanomolar range.[8] Remarkably, recent research into novel benzothiazinone derivatives has yielded compounds with potencies that are directly comparable to this "gold standard" drug. For instance, compound 3j from the study by Yildiz et al. (2022) demonstrated an IC50 of 0.025 µM, which is in the same nanomolar range as the reference value for donepezil used in the same study (0.021 µM).[8]

These findings are highly significant for drug discovery. They suggest that the 4H-benzothiazin-3-one core is a viable scaffold for designing novel AChE inhibitors that can achieve potency on par with established therapeutics. The ethoxy group at the 7-position of the target molecule of this guide is one of many possible substitutions that researchers might explore to optimize binding affinity, selectivity, and pharmacokinetic properties.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To ensure scientific rigor and enable validation of findings, a detailed protocol for a standard cholinesterase inhibition assay is provided below. This spectrophotometric method, developed by Ellman, is widely used for its simplicity and reliability.[10][11]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine.[12] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[12][13] The rate of color formation is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate.[12]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATChI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test inhibitor (e.g., 7-Ethoxy-4H-benzothiazin-3-one) and positive control (Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATChI (e.g., 15 mM) in distilled water.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

    • Prepare serial dilutions of the test inhibitor and Donepezil in the appropriate solvent (e.g., DMSO), then further dilute in buffer to achieve final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.

    • Prepare the AChE enzyme solution in phosphate buffer to the desired working concentration.

  • Assay Setup in a 96-Well Plate:

    • Blank Wells: Add 175 µL of buffer and 25 µL of DTNB solution.

    • Control Wells (100% Activity): Add 150 µL of buffer, 25 µL of DTNB solution, and 25 µL of the AChE solution.

    • Inhibitor Wells: Add 150 µL of the diluted inhibitor solution (at various concentrations), 25 µL of DTNB solution, and 25 µL of the AChE solution.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the ATChI substrate solution to all wells (except the blank).

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every minute for a duration of 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Mechanism of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_outcome Result of Inhibition ACh Acetylcholine (Substrate) AChE AChE (Enzyme) ACh->AChE Binds to active site Products Choline + Acetate (Inactive) AChE->Products Hydrolysis Inhibitor Inhibitor (e.g., Donepezil) Inhibitor->AChE Reversible Binding Increased_ACh Increased Acetylcholine Concentration

Caption: Reversible binding of an inhibitor to AChE prevents the breakdown of acetylcholine.

Workflow for Ellman's Inhibition Assay

Ellman_Workflow start Start: Prepare Reagents (Buffer, DTNB, ATChI, Enzyme, Inhibitor) plate_setup Plate Setup (96-well) Add Buffer, Inhibitor, DTNB, Enzyme start->plate_setup pre_incubation Pre-incubate Plate (15 min @ 25°C) plate_setup->pre_incubation reaction_start Initiate Reaction Add Substrate (ATChI) pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance @ 412 nm for 10-15 min) reaction_start->kinetic_read analysis Data Analysis Calculate Reaction Rates & % Inhibition kinetic_read->analysis end Determine IC50 Value analysis->end

Caption: Step-by-step workflow for determining IC50 values using the Ellman's method.

Conclusion and Future Directions

Donepezil remains a cornerstone in the symptomatic treatment of Alzheimer's disease, exhibiting potent, low-nanomolar inhibition of acetylcholinesterase. While the specific compound 7-Ethoxy-4H-benzothiazin-3-one has not yet been characterized in the scientific literature as an AChE inhibitor, this analysis demonstrates that its core chemical scaffold is of significant interest.

The discovery of novel benzothiazinone derivatives with AChE inhibition potencies comparable to donepezil is a compelling finding.[8] It validates this compound class as a fertile ground for the development of new therapeutics for neurodegenerative diseases.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis and in vitro testing of 7-Ethoxy-4H-benzothiazin-3-one and a library of its analogs are necessary to determine their actual inhibition potency and selectivity against both AChE and BChE.

  • Structure-Activity Relationship (SAR) Studies: Investigating how different functional groups on the benzothiazinone ring affect inhibitory activity will guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro screening must be advanced to animal models to assess their efficacy, pharmacokinetic profiles, and safety.

These next steps are critical in determining whether the potential of the benzothiazinone scaffold can be translated into a clinically effective therapeutic agent.

References

  • Berwaldt, G. A., Gouvêa, D. P., da Silva, D. S., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(12), 2673–2683. [Link]

  • ResearchGate. (n.d.). Biological Evaluation and Synthesis of Benzothiazole- Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. Retrieved from [Link]

  • Yildiz, I., Acar, Ç., Gök, Ü., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2097. [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Donepezil actions. Donepezil inhibits the enzyme... Retrieved from [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[2][7]thiazin-3-one. Retrieved from [Link]

  • Talreja, O., & Vashisht, R. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • PubMed. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Retrieved from [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Zhang, Y., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling, 60(3), 1639-1648. [Link]

  • Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2600-2609. [Link]

  • ResearchGate. (n.d.). Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... Retrieved from [Link]

  • PubMed. (2009). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? Retrieved from [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

  • Senthilkumar, S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 089-092. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Alkoxy-4H-benzothiazin-3-one Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 4H-benzothiazin-3-one scaffold, with a particular focus on variations at the 7-alkoxy position. Benzothiazinones h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 4H-benzothiazin-3-one scaffold, with a particular focus on variations at the 7-alkoxy position. Benzothiazinones have emerged as a highly promising class of therapeutic agents, especially in the fight against tuberculosis, due to their potent and specific mechanism of action.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesized overview of key structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.

Introduction: The Promise of the Benzothiazinone Scaffold

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutics with unique mechanisms of action.[2] The 1,3-benzothiazin-4-ones (BTZs) represent a significant breakthrough in this area.[2] These compounds act as potent, mechanism-based inhibitors of decaprenylphosphoryl-β-D-ribofuranose-2'-epimerase (DprE1).[3][4]

DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, specifically catalyzing a crucial epimerization step in the formation of arabinans.[2][3] The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the Mtb cell wall, leading to rapid bactericidal activity.[2][5] The most well-known BTZs, such as BTZ043 and PBTZ169, are prodrugs that are activated within the mycobacterium.[2][5] An essential nitro group is reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[2][5]

This guide focuses on the SAR of analogs based on the 7-alkoxy-4H-benzothiazin-3-one core, exploring how modifications to this scaffold can modulate efficacy, selectivity, and pharmacokinetic properties.

The Core Scaffold and Key Modification Sites

The foundational 4H-benzothiazin-3-one structure offers several positions for chemical modification to optimize its therapeutic potential. Understanding the influence of substituents at these key sites is fundamental to rational drug design.

Caption: General structure of the 4H-benzothiazin-3-one scaffold highlighting key positions for substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzothiazinone analogs is highly sensitive to the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on modifications at critical positions.

The Crucial Role of the C8-Nitro Group

For antitubercular activity, the presence of a nitro group at the C8 position is widely considered essential.[3] This group is the cornerstone of the mechanism-based inhibition, acting as the precursor to the reactive nitroso species that covalently modifies DprE1.[2][5] Analogs lacking this C8-nitro group generally exhibit a dramatic loss of anti-Mtb activity.

Modifications at the C7-Position: The Alkoxy Influence

The C7 position, often substituted with an alkoxy group like the ethoxy moiety in the titular compound, plays a significant role in modulating the compound's physicochemical properties and potency. While much of the anti-TB literature focuses on a trifluoromethyl group at C6, studies on other biological activities have explored C7-alkoxy variations.

In a study investigating anticonvulsant properties of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, the length of the alkyl chain of the alkoxy group was found to directly influence both efficacy and neurotoxicity.[6] For instance, 7-(hexyloxy)-2H-benzo[b][2][3]thiazin-3(4H)-one was identified as a potent and safe therapeutic candidate in this class, suggesting that lipophilicity at this position can be fine-tuned to optimize the therapeutic index.[6] While this study focused on anticonvulsant activity, it underscores the principle that the C7-alkoxy group is a key handle for modifying the overall drug-like properties of the scaffold.

Diversity at the C2-Position: The Side Chain

The C2 position is the most frequently modified site for generating diverse libraries of BTZ analogs.[1][7] The side chain at this position extends into a binding pocket of the DprE1 enzyme, and its composition significantly impacts the binding affinity and, consequently, the inhibitory potency.

  • Heterocyclic Side Chains: Many of the most potent BTZs, including BTZ043, feature complex heterocyclic side chains such as azaspiro[4.5]decane.[2] These structures are optimized to form favorable interactions within the enzyme's active site.

  • Aza Heterocycles: The introduction of annulated aliphatic aza heterocycles at the C2-position has been explored, though this has not consistently led to compounds with nanomolar MICs.[3] For example, a derivative with a 3-benzyl-3,7-diazabicyclo[3.3.0]octane side chain showed a respectable MIC of 0.2 µM, but other similar derivatives were less effective.[3]

  • Triazole-Containing Side Chains: "Click chemistry" has been employed to introduce triazole-containing side chains at the C2-position.[7][8] These modifications have yielded analogs with potent anti-Mtb activity, with several compounds demonstrating MIC values in the single-digit nanomolar range.[7]

Scaffold Integrity: Replacing the Thiazinone Ring

The core benzothiazinone heterocycle itself has been a subject of investigation. Synthetic pathways have been developed that allow for the replacement of the sulfur atom in the thiazinone ring with either oxygen (to form benzoxazinones, BOZs) or nitrogen (to form quinazolinones, QZs).[3] When these analogous scaffolds were tested, they were generally found to be less potent than their benzothiazinone counterparts, highlighting the importance of the sulfur atom for optimal anti-Mtb activity.[3]

Comparative Activity of Benzothiazinone Analogs

The following table summarizes the in vitro activity of selected benzothiazinone analogs against M. tuberculosis H37Rv, illustrating the SAR principles discussed above.

Compound Class/AnalogKey Structural FeaturesMIC vs. Mtb H37Rv (µM)Reference
BTZ043 C8-NO₂, C6-CF₃, C2-Azaspirodecane side chain~0.0015 (1 ng/mL)[5]
PBTZ169 C8-NO₂, C6-CF₃, Modified C2 side chain~0.0004 (0.2 ng/mL)[1][9]
C2-Modified Analog (25b) C8-NO₂, C2-(3-benzyl-3,7-diazabicyclo[3.3.0]octane)0.2[3]
C2-Modified Analog (4) C8-NO₂, C2-(methyl((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amino)<0.01[7]
Desazido-BTZ-N₃ (8) C8-NO₂, C2-amine (lacks azide functionality)>12.5[8]
C7-Alkoxy Analog (3f) C7-Hexyloxy (Anticonvulsant activity noted, anti-TB data not specified)Not Reported[6]

Note: The table presents a selection of analogs to illustrate SAR trends. Direct comparison of MIC values should be done with caution as experimental conditions may vary between studies.

Experimental Protocols for Evaluation

The biological evaluation of novel benzothiazinone analogs requires robust and standardized assays. Below are step-by-step methodologies for key experiments.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb using a microdilution broth method.

MIC_Assay_Workflow start Prepare Mtb H37Rv Culture prep_compounds Serially Dilute Test Compounds in 96-well Plate start->prep_compounds inoculate Inoculate Wells with Mtb Suspension prep_compounds->inoculate incubate Incubate Plates at 37°C inoculate->incubate add_indicator Add Viability Indicator (e.g., Resazurin) incubate->add_indicator read_results Read Results (Colorimetric/Fluorometric) add_indicator->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[3]

  • Compound Plating: Prepare stock solutions of test compounds in DMSO. Perform a 2-fold serial dilution in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range.

  • Inoculation: Adjust the Mtb culture to a standardized optical density (e.g., McFarland standard 0.5) and dilute to the final inoculum concentration. Add the bacterial suspension to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: Add a viability indicator dye, such as resazurin.[9] Incubate for an additional 24-48 hours.

  • Result Determination: Visually or spectrophotometrically assess the color change. Viable bacteria will reduce blue resazurin to pink resorufin. The MIC is defined as the lowest compound concentration that prevents this color change.

Protocol 2: Intracellular Activity in a Macrophage Infection Model

This assay evaluates the efficacy of compounds against Mtb residing within macrophages, which is crucial for mimicking the in vivo environment of a TB infection.[3]

Macrophage_Infection_Workflow seed_cells Seed Macrophages (e.g., THP-1) in Plates differentiate Differentiate with PMA seed_cells->differentiate infect Infect Macrophages with Luciferase-expressing Mtb differentiate->infect wash Wash to Remove Extracellular Bacteria infect->wash treat Add Test Compounds wash->treat incubate Incubate for 48-72 hours treat->incubate lyse Lyse Macrophages incubate->lyse measure_luciferase Measure Luciferase Activity (RLU) lyse->measure_luciferase calculate_inhibition Calculate % Inhibition vs. Control measure_luciferase->calculate_inhibition

Caption: Workflow for the macrophage infection model assay.

Methodology:

  • Cell Culture: Culture human monocyte-like THP-1 cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA).

  • Infection: Infect the differentiated macrophages with a strain of Mtb engineered to express luciferase at a specific multiplicity of infection (MOI).[3] Allow phagocytosis to occur.

  • Treatment: Wash the cells to remove any extracellular bacteria. Add fresh culture medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the infected, treated cells for 48-72 hours.

  • Lysis and Readout: Lyse the macrophages to release the intracellular bacteria. Measure the luminescence, which correlates with the number of viable bacteria.

  • Analysis: Calculate the percentage of growth inhibition relative to untreated infected cells to determine the intracellular MIC.

Mechanism of Action: Covalent Inhibition of DprE1

The potent activity of nitro-benzothiazinones stems from their ability to act as covalent inhibitors of the DprE1 enzyme. This process involves intracellular activation of the prodrug.

BTZ_Mechanism_of_Action cluster_Mtb Inside Mycobacterium cluster_DprE1 DprE1 Enzyme BTZ_Prodrug BTZ Prodrug (C8-NO₂) Activation Reductive Activation BTZ_Prodrug->Activation Reactive_Intermediate Reactive Nitroso Intermediate (NO) Activation->Reactive_Intermediate Covalent_Bond Covalent Adduct Formation Reactive_Intermediate->Covalent_Bond Attacks Thiol Active_Site DprE1 Active Site with Cys387-SH Active_Site->Covalent_Bond Inactive_Enzyme Inactive DprE1 (Covalently Modified) Covalent_Bond->Inactive_Enzyme Disruption Disruption of Arabinan Synthesis & Cell Death Inactive_Enzyme->Disruption

Caption: Mechanism of action for nitro-benzothiazinone inhibitors of DprE1.

This mechanism-based, covalent inhibition is a key reason for the high potency of this drug class. The formation of a stable semimercaptal adduct between the activated drug and the Cys387 residue of DprE1 effectively shuts down a vital pathway for the bacterium.[5]

Conclusion and Future Directions

The 7-alkoxy-4H-benzothiazin-3-one scaffold and its analogs represent a fertile ground for the development of novel therapeutics, particularly against M. tuberculosis. The SAR data clearly indicate that while the C8-nitro group is paramount for the canonical anti-TB mechanism, substituents at the C2, C6, and C7 positions are critical for fine-tuning potency and pharmacokinetic properties.

Key Takeaways:

  • C8-Nitro Group: Essential for the prodrug activation and covalent inhibition of DprE1.

  • C2-Side Chain: A primary site for modification to enhance binding affinity and potency. Triazole-containing side chains are particularly promising.[7]

  • C7-Alkoxy Group: A valuable modulator of physicochemical properties like lipophilicity, which can be optimized to improve the therapeutic index.[6]

  • Scaffold Core: The benzothiazinone core is superior to its benzoxazinone and quinazolinone analogs for anti-Mtb activity.[3]

Future research should focus on optimizing the C2 side chains to improve solubility and metabolic stability, which are known challenges for this class of compounds.[1][7] Furthermore, exploring variations of the C7-alkoxy group in combination with potent C2 and C6/C8 substitutions could lead to next-generation BTZ candidates with superior drug-like properties, bringing these powerful agents one step closer to clinical application in the fight against tuberculosis.

References

  • Häberli, A., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem. [Link]

  • Singh, P., & Kumar, A. (2023). Mechanism of action of benzothiazinone and inhibitors of DprE1. ResearchGate. [Link]

  • Singh, P., et al. (2023). Recent Advancements in Benzothiazinones (BTZ) Analogs as DprE1 Inhibitor for Potent Antitubercular Therapeutics. Request PDF on ResearchGate. [Link]

  • Asif, M. (2015). AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. PharmaTutor. [Link]

  • Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]

  • Van der Meijden, A., et al. (2024). Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis. mSphere. [Link]

  • PubChem. 7-Ethoxy-4H-benzo[2][3]thiazin-3-one. PubChem. [Link]

  • Ghavami, M., et al. (2019). Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043. ACS Omega. [Link]

  • Wang, T., et al. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. ResearchGate. [Link]

  • Zhang, Y-B., et al. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[2][3][4]triazolo[4,3-d]benzo[b][2][3]thiazines. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Validation

A Researcher's Guide to Profiling the Cross-Reactivity of 7-Ethoxy-4H-benzothiazin-3-one

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare ideal. Off-target interactions, or cross-reactivity, are a primary cause of unforeseen side effects and late-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare ideal. Off-target interactions, or cross-reactivity, are a primary cause of unforeseen side effects and late-stage clinical trial failures. For researchers investigating novel chemical entities, a comprehensive understanding of a compound's selectivity profile is not just advantageous—it is imperative. This guide provides a strategic framework for evaluating the cross-reactivity of 7-Ethoxy-4H-benzothiazin-3-one , a member of the versatile benzothiazinone class of heterocyclic compounds.

While direct, extensive cross-reactivity data for 7-Ethoxy-4H-benzothiazin-3-one is not yet prevalent in public-domain literature[1], the broader benzothiazinone family has demonstrated a remarkable diversity of biological activities. This chemical scaffold has been associated with activities ranging from antitubercular effects targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[2][3][4][5], to acetylcholinesterase inhibition[6][7], anticonvulsant properties[8], and modulation of G-protein coupled receptors (GPCRs) like β2-adrenoceptors[9] and ion channels such as AMPA receptors[10]. This pharmacological promiscuity within the class underscores the critical need for a systematic investigation of the selectivity of 7-Ethoxy-4H-benzothiazin-3-one.

This guide will not present a fait accompli of data, but rather, will equip the discerning researcher with the rationale, methodologies, and predictive insights necessary to construct a robust cross-reactivity profile for this compound of interest.

Part 1: Predictive Analysis and Target Prioritization

A logical first step in assessing cross-reactivity is to leverage the known pharmacology of structurally related compounds to predict potential off-target interactions. The diverse activities of benzothiazinone derivatives suggest that a broad-based screening approach is warranted. Based on existing literature, a prioritized, yet not exhaustive, list of potential off-target classes for 7-Ethoxy-4H-benzothiazin-3-one would include:

  • Enzymes: Given the antitubercular and acetylcholinesterase inhibitory activities of some benzothiazinones, a panel of common enzymes should be considered.

  • G-Protein Coupled Receptors (GPCRs): The documented activity of a benzoxazinone (a closely related scaffold) as a β2-adrenoceptor agonist highlights the potential for GPCR modulation[9].

  • Ion Channels: The discovery of benzothiadiazine dioxides as potent positive allosteric modulators of AMPA receptors suggests that ion channels are a plausible target class[10].

  • Nuclear Receptors: While less directly implicated by the initial search, these receptors are a common source of off-target effects for many small molecules and should be included in a comprehensive screen.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A tiered approach to experimental profiling allows for a cost-effective and data-driven assessment of selectivity. The following workflow represents an industry-standard best practice for characterizing the cross-reactivity of a novel compound.

experimental_workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional & Mechanistic Follow-up cluster_3 Data Interpretation & Risk Assessment A Compound Synthesis & QC B Primary In Vitro Safety Panel Screen (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) A->B C Data Analysis: Identification of 'Hits' (% Inhibition > 50% at 10µM) B->C D Dose-Response Assays for Confirmed Hits C->D 'Hits' advance E Determination of IC50/EC50 Values D->E F Orthogonal Functional Assays (e.g., Cell-based reporter, Electrophysiology) E->F Confirmed off-targets G Mechanism of Action Studies (e.g., Radioligand Binding, Enzyme Kinetics) F->G H Selectivity Profiling: Comparison of On-target vs. Off-target Potency G->H I Therapeutic Index Prediction H->I luciferase_inhibition cluster_0 Luciferase Inhibition Pathway A Luciferase + Luciferin + ATP B Light Production A->B Catalysis C 7-Ethoxy-4H-benzothiazin-3-one (Potential Inhibitor) C->A Inhibition

Figure 2: A simplified diagram illustrating the potential for 7-Ethoxy-4H-benzothiazin-3-one to directly inhibit the luciferase enzyme.

Part 4: Data Interpretation and Reporting

The ultimate goal of a cross-reactivity study is to generate a clear and concise selectivity profile for the compound of interest. The data should be presented in a way that allows for an easy comparison of on-target and off-target potencies.

Table 1: Illustrative Cross-Reactivity Profile for 7-Ethoxy-4H-benzothiazin-3-one
Target ClassRepresentative TargetAssay TypeIC50 / EC50 (µM)
Primary Target Target X Functional Assay 0.05
EnzymesAcetylcholinesteraseBiochemical> 10
Cyclooxygenase-2 (COX-2)Biochemical8.5
GPCRsβ2-Adrenergic ReceptorcAMP Assay> 10
Dopamine D2 ReceptorRadioligand Binding5.2
Ion ChannelshERGElectrophysiology> 30
AMPA Receptor (GluA2)Calcium Flux> 10
Assay ComponentsFirefly LuciferaseBiochemical15.7

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion

A thorough investigation of the cross-reactivity of 7-Ethoxy-4H-benzothiazin-3-one is a scientifically rigorous and necessary step in its development as a potential therapeutic agent or research tool. While the current literature does not provide a pre-existing selectivity profile, the diverse bioactivities of the broader benzothiazinone class provide a logical roadmap for a comprehensive screening campaign. By employing a tiered experimental approach, from broad panel screening to detailed mechanistic studies, and by remaining vigilant for potential assay artifacts such as luciferase inhibition, researchers can build a high-quality dataset that will enable an informed assessment of the compound's selectivity and its potential for off-target effects. This proactive approach to selectivity profiling is a hallmark of robust drug discovery and is essential for the successful translation of promising molecules from the laboratory to the clinic.

References

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. [Link]

  • ICE Bioscience. In Vitro Safety Pharmacology Profiling. [Link]

  • Eurofins DiscoverX. DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. [Link]

  • Asif, M. (2015). AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. PharmaTutor, 3(3), 23-28. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PubMed. [Link]

  • Wang, F., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(5), 553-557. [Link]

  • Li, G., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Advances, 8(3), 1337-1345. [Link]

  • Thorne, N., et al. (2012). Inhibitor Bias in Luciferase-Based Luminescence Assays. Journal of Biomolecular Screening, 17(8), 1040-1049. [Link]

  • Pask, P., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(13), 6982. [Link]

  • Auld, D. S. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Auld, D. S., et al. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry, 51(8), 2372-2386. [Link]

  • PubChem. 7-Ethoxy-4H-benzot[11][12]hiazin-3-one. [Link]

  • Berwaldt, G. A., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(4), 1157-1166. [Link]

  • Almasri, I. M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[11][12]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2109. [Link]

  • Li, Y., et al. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-t[11][13][12]riazolo[4,3-d]benzo[b]t[11][12]hiazines. Chemical & Pharmaceutical Bulletin, 58(3), 326-331. [Link]

  • Khan, K. M., et al. (2023). Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii. Parasitology Research, 122(12), 2735-2747. [Link]

  • Wang, Y., et al. (2024). Discovery and Identification of Novel 5-Hydroxy-4 H-benzoo[11][12]xazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Dol-Gleizes, F., et al. (2019). 7-Phenoxy-substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. Journal of Medicinal Chemistry, 62(17), 7893-7913. [Link]

Sources

Comparative

Ensuring Robust and Reproducible Results: A Guide to Experiments with 4H-Benzothiazin-3-one Derivatives

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular probes is relentless. Among the myriad of heterocyclic scaffolds, the 4H-benzothiazin-3-one core has emerged as a versatile pl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular probes is relentless. Among the myriad of heterocyclic scaffolds, the 4H-benzothiazin-3-one core has emerged as a versatile platform for the development of biologically active molecules. This guide focuses on a representative member of this class, 7-Ethoxy-4H-benzothiazin-3-one , to explore the critical aspects of experimental reproducibility. While specific public data on this particular compound in high-throughput screening is limited, the principles discussed herein are broadly applicable to the evaluation of any novel chemical entity within this structural family.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a framework for designing and executing experiments that are not only innovative but also fundamentally reproducible. We will delve into the causality behind experimental choices, advocate for self-validating protocols, and ground our discussion in authoritative scientific principles.

The Imperative of Reproducibility in Chemical Probe Evaluation

The value of any newly identified bioactive compound is intrinsically linked to the reproducibility of its observed effects. A failure to reproduce initial findings can lead to wasted resources, misguided research efforts, and ultimately, a lack of translatable scientific progress. For compounds like 7-Ethoxy-4H-benzothiazin-3-one, which may be investigated in sensitive cell-based assays such as reporter gene assays, even minor variations in experimental conditions can lead to significant discrepancies in results.[1][2]

Therefore, a robust experimental design that anticipates and controls for potential sources of variability is paramount. This guide will use the context of a hypothetical reporter gene assay to illustrate these principles.

Experimental Design for Reproducible Evaluation of a Novel Benzothiazinone

Reporter gene assays are a cornerstone of drug discovery, allowing for the quantification of a specific biological pathway's activation or inhibition through the expression of a readily detectable protein, such as luciferase.[3][4] The following sections outline a detailed workflow for assessing a novel 4H-benzothiazin-3-one derivative, emphasizing the checkpoints for ensuring reproducibility.

Workflow for Assessing a Novel Chemical Probe in a Reporter Gene Assay

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Compound Evaluation cluster_2 Phase 3: Reproducibility & Specificity A Cell Line Selection & Maintenance B Plasmid DNA Quality Control A->B C Transfection Optimization B->C D Assay Parameter Optimization (e.g., cell density, incubation time) C->D E Primary Screen (Single Concentration) D->E F Dose-Response Analysis E->F G Orthogonal Assay Validation F->G H Inter-Assay & Inter-Lot Reproducibility G->H I Counter-Screen for Assay Interference H->I J Comparison with a Standard Compound I->J

Caption: A generalized workflow for the validation of a new chemical probe.

Detailed Experimental Protocol: Luciferase Reporter Gene Assay

This protocol is designed to be a self-validating system, with built-in controls to monitor and ensure the reliability of the data.

1. Cell Culture and Maintenance:

  • Rationale: The physiological state of the cells is a critical variable.[1] Consistent cell passage number, growth media composition, and confluence at the time of the experiment are essential for reproducible results.

  • Protocol:

    • Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days, ensuring they do not exceed 80% confluency. For all experiments, use cells between passages 5 and 15.

2. Transfection:

  • Rationale: The efficiency of transfection can significantly impact reporter gene expression levels.[1] Using a consistent and optimized transfection method is crucial.

  • Protocol:

    • One day prior to transfection, seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

    • Prepare the transfection mix: For each well, combine 100 ng of the luciferase reporter plasmid and 10 ng of a control plasmid (e.g., Renilla luciferase for normalization) with a suitable transfection reagent according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 24 hours.

3. Compound Treatment and Luciferase Assay:

  • Rationale: The choice of compound concentration and incubation time should be based on initial dose-response experiments. Normalizing the reporter signal to a co-transfected control helps to account for well-to-well variations in cell number and transfection efficiency.[5]

  • Protocol:

    • Prepare serial dilutions of "7-Ethoxy-4H-benzothiazin-3-one" and a known standard inhibitor in assay medium (DMEM with 0.5% FBS).

    • After 24 hours of transfection, replace the medium with the compound dilutions.

    • Incubate for the desired time (e.g., 6 hours).

    • Perform the luciferase assay using a dual-luciferase reporter assay system according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity.

Comparative Analysis: Performance of 7-Ethoxy-4H-benzothiazin-3-one vs. a Standard Inhibitor

To objectively assess the performance of a novel compound, it is essential to compare it against a well-characterized alternative.[6] The following table presents hypothetical data comparing our compound of interest with a known standard inhibitor in a reporter gene assay.

Table 1: Hypothetical Performance Comparison in a Luciferase Reporter Gene Assay

Parameter7-Ethoxy-4H-benzothiazin-3-oneStandard Inhibitor
IC50 5 µM2 µM
Maximum Inhibition 95%98%
Signal-to-Background 150200
Assay Window 100150
Inter-Assay CV (%) < 15%< 10%
Solubility in Assay Media 100 µM200 µM

This data is for illustrative purposes only.

Mitigating Common Pitfalls in Reproducibility

Several factors can contribute to a lack of reproducibility in cell-based assays. Awareness of these potential issues is the first step towards mitigating them.

  • Cell Line Integrity: Regular authentication of cell lines is crucial to avoid cross-contamination or genetic drift.

  • Reagent Quality: Lot-to-lot variability in reagents, especially serum, can have a significant impact. It is advisable to test new lots of critical reagents before use in large-scale experiments.

  • Compound Stability and Purity: The purity and stability of the test compound should be confirmed. Degradation of the compound can lead to a loss of activity over time.

  • Assay Interference: Some compounds can directly inhibit the reporter enzyme (e.g., luciferase), leading to false-positive results.[7][8] Counter-screens should be performed to rule out such off-target effects.

Signaling Pathway and Potential for Off-Target Effects

G cluster_0 Intended Pathway cluster_1 Potential Off-Target Effects Ligand Ligand Receptor Receptor Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Reporter_Gene Reporter Gene Expression Transcription_Factor->Reporter_Gene Compound 7-Ethoxy-4H- benzothiazin-3-one Compound->Signaling_Cascade Intended Target Luciferase Luciferase Enzyme Compound->Luciferase Direct Inhibition Cell_Viability Cell Viability Compound->Cell_Viability Toxicity

Caption: Potential on-target and off-target effects of a test compound.

Conclusion: A Commitment to Rigor

The reproducibility of experimental findings is the bedrock of scientific advancement. For researchers working with novel chemical entities like 7-Ethoxy-4H-benzothiazin-3-one and its analogs, a meticulous and well-documented experimental approach is not just good practice—it is an ethical imperative. By embracing the principles of robust assay design, thorough validation, and transparent reporting, the scientific community can build a more reliable and impactful body of knowledge. This guide provides a foundational framework for achieving that goal, encouraging a culture of reproducibility in the exciting and challenging field of drug discovery.

References

  • Karimi, M., Goldie, L. C., Cruickshank, M. N., Moses, E. K., & Abraham, L. J. (n.d.). A critical assessment of the factors affecting reporter gene assays for promoter SNP function. Genes & Immunity. Retrieved from [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 399-425. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Retrieved from [Link]

  • Wang, Y., et al. (2025). Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. Frontiers in Immunology, 16. Retrieved from [Link]

  • PubMed. (n.d.). Cell-based Screening and Validation of Human Novel Genes Associated With Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Assays for the Bioanalysis of Novel Biomarkers. Retrieved from [Link]

  • Tebubio. (2017, October 20). How can you improve your reporter gene assays?. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Bioluminescence of 'V'-Shaped Firefly Luciferin Analogues Based on A Novel Benzobisthiazole Core. Chemistry, 29(69). Retrieved from [Link]

  • PubMed. (n.d.). The objectivity of reporters: interference between physically unlinked promoters affects reporter gene expression in transient transfection experiments. Retrieved from [Link]

  • Technology Networks. (2019, October 16). Improving Reporter Gene Assays. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • PubMed. (n.d.). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Red-shifted d-luciferin analogues and their bioluminescence characteristics. RSC Chemical Biology, 2(1), 226-236. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature Luciferin analogues with different emission wavelengths. Retrieved from [Link]

  • ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 15, 2306-2314. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 13, 1568-1576. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expedient synthesis of electronically modified luciferins for bioluminescence imaging. ACS Chemical Biology, 8(7), 1448-1453. Retrieved from [Link]

  • MDPI. (2021). Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules. International Journal of Molecular Sciences, 22(6), 3023. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 21(11), 3986. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alternative Luciferase for Monitoring Bacterial Cells under Adverse Conditions. Applied and Environmental Microbiology, 72(4), 2957-2962. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. ACS Chemical Biology, 4(1), 55-64. Retrieved from [Link]

  • MDPI. (n.d.). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • PubChem. (n.d.). 7-Ethoxy-4H-benzo[1][9]thiazin-3-one. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. Retrieved from [Link]

  • MDPI. (n.d.). Validation and Improvement of a Rapid, CRISPR-Cas-Free RPA-PCRD Strip Assay for On-Site Genomic Surveillance and Quarantine of Wheat Blast. Biosensors, 13(10), 948. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3481. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2096. Retrieved from [Link]

  • PubMed Central. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Scientific Reports, 13, 23023. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][10]oxathiin-4-ones and 4H-Benzo[d][1][10]dioxin-4-ones. Molecules, 30(21), 4811. Retrieved from [Link]

  • PubMed. (n.d.). Reporter gene assay for fish-killing activity produced by Pfiesteria piscicida. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 25(1), 541. Retrieved from [Link]

  • PubMed. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. Retrieved from [Link]

  • Google Patents. (n.d.). Luciferase inhibitor compositions and methods of using same.
  • ResearchGate. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. Retrieved from [Link]

  • Frontiers. (2022). Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials. Frontiers in Toxicology, 4. Retrieved from [Link]

  • YouTube. (2024, April 9). What is a reporter gene assay and how does it work?. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Deconvoluting Off-Target Effects of 7-Ethoxy-4H-benzothiazin-3-one in Cellular Models

Introduction: Beyond the Primary Target The benzothiazinone scaffold is a recurring motif in compounds with a wide array of biological activities, from antimicrobial and anti-inflammatory to potential acetylcholinesteras...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

The benzothiazinone scaffold is a recurring motif in compounds with a wide array of biological activities, from antimicrobial and anti-inflammatory to potential acetylcholinesterase inhibition.[1] 7-Ethoxy-4H-benzothiazin-3-one, a specific derivative within this class, represents a promising starting point for further investigation. However, as with any small molecule destined for therapeutic development, a thorough understanding of its interactions beyond the intended target is not just a regulatory hurdle, but a scientific necessity. Off-target effects are a major cause of clinical trial failures and can lead to unforeseen toxicities.

This guide provides a comprehensive, multi-tiered strategy for the systematic identification and characterization of off-target effects of 7-Ethoxy-4H-benzothiazin-3-one in cellular models. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust safety and selectivity profile for novel chemical entities. We will compare the hypothetical off-target profile of our compound of interest with two well-characterized drugs: the notoriously promiscuous kinase inhibitor Staurosporine and the more selective acetylcholinesterase inhibitor Donepezil , to provide context for the experimental data generated.

A Multi-Tiered Strategy for Comprehensive Off-Target Profiling

A robust investigation into off-target effects requires an integrated approach, beginning with broad, predictive methods and progressively narrowing down to specific, validated interactions. This tiered strategy ensures a cost-effective and scientifically sound evaluation.

G cluster_0 Tier 1: Prediction cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: Cellular Phenotypic Impact cluster_3 Tier 4: Global Pathway Analysis a In Silico Profiling (Ligand & Structure-Based) b Kinome-Wide Profiling a->b Hypothesis Generation c Chemical Proteomics (e.g., CCMS) a->c Hypothesis Generation d Cytotoxicity & Viability Assays (MTT, LDH) b->d Identified Off-Targets e High-Content Phenotypic Screening b->e Identified Off-Targets f Transcriptomic Analysis (RNA-Seq) b->f Identified Off-Targets c->d Identified Off-Targets c->e Identified Off-Targets c->f Identified Off-Targets d->f Observed Phenotypes e->f Observed Phenotypes

Caption: A multi-tiered workflow for off-target effect characterization.

Tier 1: In Silico Prediction – The First Line of Inquiry

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential off-targets.[1][2] These in silico approaches harness vast biological and chemical databases to predict interactions.

Causality behind this choice: By comparing the 2D and 3D structure of 7-Ethoxy-4H-benzothiazin-3-one to libraries of compounds with known protein targets, we can identify potential off-targets based on the principle that structurally similar molecules often have similar biological activities. This pre-screening step allows for more focused and informed experimental design.

Conceptual Protocol: In Silico Off-Target Prediction
  • Obtain the 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for 7-Ethoxy-4H-benzothiazin-3-one.

  • Select Prediction Tools: Utilize a combination of publicly available and commercial web servers that employ different algorithms (e.g., ligand similarity, pharmacophore matching, machine learning). Examples include SwissTargetPrediction, SuperPred, and various commercial platforms.

  • Perform Predictions: Submit the SMILES string to the selected platforms and run the predictions against human protein target databases.

  • Analyze and Prioritize: Consolidate the lists of predicted targets. Prioritize targets that are consistently predicted across multiple platforms and are known to be implicated in toxicity or adverse events. This list will guide the subsequent experimental screens.

Tier 2: Broad Experimental Screening – Unbiased Target Identification

With a list of predicted off-targets in hand, the next step is to employ broad, unbiased experimental techniques to identify protein interactions in a cellular context.

Kinome Profiling: A Scan of the Cellular Kinome

Given that a significant portion of approved drugs target kinases, and kinase inhibitors are notorious for off-target effects, assessing the interaction of 7-Ethoxy-4H-benzothiazin-3-one with the human kinome is a critical step.[3]

Causality behind this choice: Kinases are central regulators of a vast number of cellular processes. Unintended inhibition or activation of kinases can lead to a wide range of cellular dysfunctions. Kinome profiling provides a broad and sensitive measure of a compound's selectivity against this important class of enzymes.[4][5]

This protocol is based on the principle of using beads coated with broad-spectrum kinase inhibitors to capture active kinases from cell lysates, followed by mass spectrometry to identify and quantify the captured kinases.[6]

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if efficacy is also being assessed) and treat with a range of concentrations of 7-Ethoxy-4H-benzothiazin-3-one, a vehicle control (e.g., DMSO), and a positive control (e.g., Staurosporine) for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare lysates under non-denaturing conditions to preserve kinase activity.

  • Kinase Capture: Incubate the cell lysates with multiplexed inhibitor beads (kinobeads). Active kinases in the lysate will bind to the immobilized inhibitors.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the abundance of each identified kinase between the treated and control samples. A significant decrease in the amount of a specific kinase captured in the presence of the test compound suggests a direct interaction.

Chemical Proteomics: A Global View of Protein Interactions

To identify off-targets beyond the kinome, chemical proteomics methods like Capture Compound Mass Spectrometry (CCMS) can be employed.[7]

Causality behind this choice: This unbiased, proteome-wide approach can identify specific on- and off-target binding proteins for a small molecule in its native environment, providing a comprehensive interaction profile.[7] This is crucial for identifying unexpected targets that would be missed by more focused assays.

  • Synthesis of Capture Compound: Synthesize a tri-functional probe of 7-Ethoxy-4H-benzothiazin-3-one that includes the parent molecule (for binding), a photo-activatable crosslinker (for covalent capture), and an affinity handle like biotin (for isolation).

  • Cell Treatment and Lysis: Treat cells with the capture compound. In parallel, for competition experiments, co-incubate cells with the capture compound and an excess of the free, unmodified 7-Ethoxy-4H-benzothiazin-3-one.

  • Photo-Crosslinking: Expose the cells to UV light to covalently link the capture compound to its interacting proteins.

  • Protein Isolation: Lyse the cells and use streptavidin beads to pull down the biotin-tagged protein-compound complexes.

  • Proteolytic Digestion and MS Analysis: Digest the captured proteins and analyze by LC-MS/MS.

  • Data Analysis: Identify proteins that are present in the capture compound-treated sample but significantly reduced in the competition sample. These are the specific binding partners of 7-Ethoxy-4H-benzothiazin-3-one.

G cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis a Cell Lysate + 7-Ethoxy-4H-benzothiazin-3-one b Incubate with Kinobeads a->b c Wash to Remove Non-specific Binders b->c d Elute & Digest Bound Kinases c->d e LC-MS/MS Analysis d->e f Identify & Quantify Kinases e->f

Caption: Workflow for MIB-based kinome profiling.

Tier 3: Cellular Phenotypic Characterization – Assessing the Functional Impact

Identifying a protein interaction is only part of the story. The next crucial step is to understand the functional consequences of these interactions at a cellular level.

Cytotoxicity and Viability Assays

These fundamental assays determine the concentration at which a compound begins to exert toxic effects on cells.

Causality behind this choice: These assays provide a quantitative measure of a compound's therapeutic window – the concentration range where it is effective without being overly toxic. They are essential for interpreting data from other, more complex assays.

  • MTT Assay (Measures Metabolic Activity):

    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of 7-Ethoxy-4H-benzothiazin-3-one for 24-72 hours. Include vehicle and positive (e.g., a known cytotoxic agent) controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

  • LDH Assay (Measures Membrane Integrity):

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Collect Supernatant: Carefully collect a portion of the cell culture medium from each well.

    • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.[9]

    • Incubation and Stop Reaction: Incubate as per the kit manufacturer's instructions, then add the stop solution.

    • Absorbance Reading: Measure the absorbance at 490 nm. An increase in absorbance indicates the release of lactate dehydrogenase (LDH) from damaged cells and thus, cytotoxicity.

High-Content Phenotypic Screening

This powerful, image-based approach provides a multiparametric, unbiased view of a compound's effects on cell morphology.[10][11]

Causality behind this choice: By staining various cellular compartments and analyzing thousands of morphological features, we can create a "phenotypic fingerprint" of a compound's effect.[11] This can reveal unexpected cellular consequences and help to group compounds with similar mechanisms of action, even if their primary targets are different.

  • Cell Seeding and Treatment: Plate cells in optically clear 96- or 384-well plates. Treat with 7-Ethoxy-4H-benzothiazin-3-one, vehicle control, and a diverse panel of reference compounds with known mechanisms of action.

  • Staining: After the treatment period, fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton, Golgi, endoplasmic reticulum). The Broad Institute's Cell Painting protocol is a widely used standard.[10]

  • Image Acquisition: Use an automated high-content imaging system to capture images of the stained cells in multiple fluorescent channels.

  • Image Analysis: Employ specialized software to segment the images, identify individual cells, and extract hundreds to thousands of quantitative features related to size, shape, texture, and intensity for each cellular compartment.

  • Data Analysis: Use machine learning algorithms to compare the phenotypic fingerprint of 7-Ethoxy-4H-benzothiazin-3-one to those of the reference compounds. Similar fingerprints suggest similar mechanisms of action or affected pathways.

Tier 4: Global Pathway Analysis – Understanding the Ripple Effects

Changes in protein activity and cell phenotype are ultimately driven by alterations in gene expression. Transcriptomic analysis provides a global view of these changes.

Transcriptomic (RNA-Seq) Analysis

Causality behind this choice: RNA-sequencing (RNA-Seq) provides a comprehensive, unbiased snapshot of the entire transcriptome, revealing which genes and signaling pathways are up- or down-regulated in response to compound treatment.[12][13] This can validate the functional relevance of off-targets identified in Tier 2 and reveal downstream pathway effects.

  • Cell Culture and Treatment: Treat cells with a relevant concentration of 7-Ethoxy-4H-benzothiazin-3-one (e.g., the EC50 determined from viability assays) and a vehicle control.

  • RNA Extraction: Harvest the cells and extract high-quality total RNA.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated samples compared to the controls.

    • Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify the biological pathways that are significantly enriched among the differentially expressed genes.

Comparative Analysis: Contextualizing the Off-Target Profile

The data generated from the proposed workflow for 7-Ethoxy-4H-benzothiazin-3-one should be interpreted in the context of other drugs. Below is a comparative table of the expected off-target profiles.

Parameter 7-Ethoxy-4H-benzothiazin-3-one (Hypothetical) Staurosporine (Broad-Spectrum Kinase Inhibitor) Donepezil (Acetylcholinesterase Inhibitor)
Primary Target(s) Acetylcholinesterase (Hypothesized)Pan-KinaseAcetylcholinesterase
Predicted Off-Targets (In Silico) Moderate number of kinases, GPCRs, and metabolic enzymes.Very high number of kinases.[14]Moderate number of cholinergic receptors, ion channels.
Kinome Profiling Inhibition of a small subset of kinases at higher concentrations.Potent inhibition of >80% of the kinome.[14][15]Minimal to no direct kinase inhibition.
Chemical Proteomics A defined set of specific off-target binders.Numerous protein binders, primarily kinases.Few, specific off-target binders.
Cellular Cytotoxicity (IC50) Cell line dependent, likely in the low micromolar range.High potency, low nanomolar range.Low potency, high micromolar to millimolar range.
High-Content Phenotype Unique fingerprint, potentially clustering with compounds affecting cytoskeletal organization or mitochondrial function.Strong, dose-dependent phenotype associated with cell cycle arrest and apoptosis.Subtle phenotype, potentially related to changes in neuronal morphology in relevant cell types.
Transcriptomic Signature Modulation of pathways related to neuronal function and potentially stress response pathways.Widespread changes in gene expression related to cell cycle, apoptosis, and stress responses.Modulation of cholinergic signaling pathways and neuronal plasticity genes.[16]
Known Clinical Side Effects N/AToo toxic for clinical use due to promiscuity.[17]Nausea, vomiting, diarrhea, insomnia, bradycardia (due to cholinergic effects).[18][19][20]

Conclusion: Building a Comprehensive Selectivity Profile

The journey of a promising molecule like 7-Ethoxy-4H-benzothiazin-3-one from a chemical scaffold to a potential therapeutic is paved with rigorous scientific evaluation. A thorough investigation of its off-target effects is not a detour but an essential part of this journey. By employing a multi-tiered strategy that combines predictive computational methods with unbiased, high-throughput experimental screens and detailed functional cellular analysis, researchers can build a comprehensive and reliable selectivity profile. This approach not only de-risks the compound for further development but also provides invaluable insights into its mechanism of action and potential for therapeutic innovation. The self-validating nature of this workflow, where findings from one tier inform and are confirmed by the next, ensures the highest degree of scientific integrity and trustworthiness in the final assessment.

References

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved January 21, 2026, from [Link]

  • Park, S., et al. (2020). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 48(W1), W237-W243. Retrieved January 21, 2026, from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 21, 2026, from [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. Retrieved January 21, 2026, from [Link]

  • Kinase Activity Profiling Services. (n.d.). Pamgene. Retrieved January 21, 2026, from [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • An update of label-free protein target identification methods for natural active products. (2021). Signal Transduction and Targeted Therapy, 6(1), 96. Retrieved January 21, 2026, from [Link]

  • High-Content Imaging & Phenotypic Screening. (n.d.). Broad Institute. Retrieved January 21, 2026, from [Link]

  • Donepezil. (2023). StatPearls. Retrieved January 21, 2026, from [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. Retrieved January 21, 2026, from [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved January 21, 2026, from [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Retrieved January 21, 2026, from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Small Nucleic Acid Drug Off-Target Analysis. (n.d.). GenScript. Retrieved January 21, 2026, from [Link]

  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Long-Term Effect of Acetylcholinesterase Inhibitors on the Dorsal Attention Network of Alzheimer's Disease Patients: A Pilot Study Using Resting-State Functional Magnetic Resonance Imaging. (2022). Frontiers in Aging Neuroscience. Retrieved January 21, 2026, from [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021). Communications Biology, 4(1), 1-11. Retrieved January 21, 2026, from [Link]

  • Guidelines for cell viability assays. (2019). Cytotechnology, 71(5), 985-1010. Retrieved January 21, 2026, from [Link]

  • Donepezil (oral route). (2023). Mayo Clinic. Retrieved January 21, 2026, from [Link]

  • Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. (2019). Nucleic Acid Therapeutics, 29(4), 193-203. Retrieved January 21, 2026, from [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. (2015). eLife, 4, e11384. Retrieved January 21, 2026, from [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021). YouTube. Retrieved January 21, 2026, from [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. (2010). Journal of the American Chemical Society, 132(35), 12203-12212. Retrieved January 21, 2026, from [Link]

  • Cholinesterase Inhibitors. (2023). StatPearls. Retrieved January 21, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). Molecules, 28(24), 8031. Retrieved January 21, 2026, from [Link]

  • Image analysis methods in high-content screening for phenotypic drug discovery. (2017). Expert Opinion on Drug Discovery, 12(11), 1151-1162. Retrieved January 21, 2026, from [Link]

  • Ultrafast RNA-Seq. (n.d.). Plasmidsaurus. Retrieved January 21, 2026, from [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010). Natural Product Reports, 27(9), 1349-1367. Retrieved January 21, 2026, from [Link]

  • Alzheimer's drug prescribed 'off-label' for mild cognitive impairment could pose risk for some. (2017). UCLA Health. Retrieved January 21, 2026, from [Link]

  • Capture Compound Mass Spectrometry: Elucidating Off-Target Binding to Deconvolute Drug Toxicity. (n.d.). Charles River. Retrieved January 21, 2026, from [Link]

  • High-Content Phenotypic Screening - Answering Questions You Haven't Even Asked Yet. (2022). YouTube. Retrieved January 21, 2026, from [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • Acetylcholinesterase inhibitors. (n.d.). Sketchy. Retrieved January 21, 2026, from [Link]

  • Donepezil Pharmacology. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer's Disease: A Narrative Review. (2022). Cardiology and Therapy, 11(2), 245-255. Retrieved January 21, 2026, from [Link]

  • Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain. (2021). International Journal of Molecular Sciences, 22(16), 8887. Retrieved January 21, 2026, from [Link]

  • Development of actionable targets of multi-kinase inhibitors (AToMI) screening platform to dissect kinase targets of staurosporines in glioblastoma cells. (2022). Cell Chemical Biology, 29(8), 1276-1291.e6. Retrieved January 21, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology, 9(12), 2736-2747. Retrieved January 21, 2026, from [https://pubs.acs.org/doi/10.1021/cb5006 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Chemical Biology, 18(4), 743-753. Retrieved January 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Ethoxy-4H-benzo[1,4]thiazin-3-one

Comprehensive Safety and Handling Guide for 7-Ethoxy-4H-benzo[1][2]thiazin-3-one For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation Given the known properties of analogo...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide for 7-Ethoxy-4H-benzo[1][2]thiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

Given the known properties of analogous benzothiazine compounds, 7-Ethoxy-4H-benzo[1][2]thiazin-3-one should be handled as a substance that can cause skin and serious eye irritation.[1] As with any novel chemical compound, it is prudent to assume it may have other unknown toxic properties.[6] Therefore, minimizing exposure through all potential routes—dermal contact, inhalation, ingestion, and injection—is paramount.[4]

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Serious Eye Irritation: Can cause significant and potentially lasting damage to the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[7]

  • Unknown Systemic Effects: As a novel compound, the potential for systemic toxicity upon absorption is unknown and should be presumed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the final and critical barrier between you and potential chemical exposure.[8] The following table outlines the recommended PPE for handling 7-Ethoxy-4H-benzo[1][2]thiazin-3-one.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with nitrile glovesProvides robust protection against chemical permeation. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continued protection during the doffing process. Change outer gloves every 30 minutes or immediately if contaminated.[8][9]
Eyes/Face Safety goggles with side shields and a face shieldSafety goggles provide essential protection against splashes and dust.[9] A face shield offers an additional layer of protection for the entire face from splashes when handling larger quantities or during procedures with a higher risk of splashing.
Body Long-sleeved, cuffed laboratory coatA lab coat made of a chemically resistant material is essential to protect the skin on your arms and body.[9] The cuffs should be tucked into the inner pair of gloves.
Respiratory N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[10] A full-face respirator may be necessary for spill cleanup or if exposure limits are exceeded.[11]
Feet Closed-toe shoesProtects feet from spills and falling objects.[12]

Procedural Guidance: Step-by-Step Protocols

Adherence to strict protocols for donning and doffing PPE is crucial to prevent cross-contamination and exposure.

Donning PPE: A Step-by-Step Workflow

G A 1. Put on inner pair of nitrile gloves B 2. Put on laboratory coat A->B C 3. Put on N95 respirator (if required) B->C D 4. Put on safety goggles C->D E 5. Put on face shield D->E F 6. Put on outer pair of nitrile gloves (cuffs over lab coat sleeves) E->F

Caption: Workflow for donning PPE before handling 7-Ethoxy-4H-benzo[1][2]thiazin-3-one.

Doffing PPE: A Contamination-Conscious Approach

The principle of doffing is to remove the most contaminated items first, touching the outer surfaces of PPE as little as possible.

  • Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove. Dispose of both gloves in the designated hazardous waste container.

  • Remove Face Shield.

  • Remove Laboratory Coat: Unfasten the lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the coat so the contaminated outer surface is on the inside. Place it in a designated container for laundry or disposal.

  • Remove Safety Goggles.

  • Remove N95 Respirator (if used).

  • Remove Inner Gloves: Follow the same procedure as for the outer gloves.

  • Wash Hands Thoroughly: Wash your hands with soap and water immediately after removing all PPE.[3][5][13]

Operational Plan: Safe Handling in the Laboratory

  • Engineering Controls: All work with 7-Ethoxy-4H-benzo[1][2]thiazin-3-one, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[5][13] Always wash your hands thoroughly after handling the compound, even if gloves were worn.[3][5][13]

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, clean up the spill using an appropriate chemical spill kit, wearing the full PPE outlined above, including respiratory protection.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 7-Ethoxy-4H-benzo[1][2]thiazin-3-one must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's guidelines.

  • Storage of Waste: All hazardous waste containers should be stored in a designated, well-ventilated, and secure area away from incompatible materials.[4]

By adhering to these guidelines, you can significantly minimize the risks associated with handling 7-Ethoxy-4H-benzo[1][2]thiazin-3-one and ensure a safe laboratory environment for yourself and your colleagues.

References

  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic Acid.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from a governmental health and safety source.
  • Carl ROTH. (2025). Safety Data Sheet: 1,4-Benzoquinone.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from an academic institution's safety guidelines.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Westlake. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
  • BB FABRICATION. (n.d.). SAFETY DATA SHEET.
  • Echemi. (n.d.). 7-Chloro-3,4-dihydro-2H-benzo[1][2]oxazine Safety Data Sheets. Retrieved from Echemi.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethoxy-4H-benzo[1,4]thiazin-3-one
Reactant of Route 2
Reactant of Route 2
7-Ethoxy-4H-benzo[1,4]thiazin-3-one
© Copyright 2026 BenchChem. All Rights Reserved.